1-(2-Methoxyethyl)piperidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-7-6-10-4-2-8(9)3-5-10/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMDRDDKNWKCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602719 | |
| Record name | 1-(2-Methoxyethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502639-08-9 | |
| Record name | 1-(2-Methoxyethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyethyl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Methoxyethyl)piperidin-4-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Methoxyethyl)piperidin-4-amine, a valuable building block in medicinal chemistry. This document details a robust and scalable synthetic route, explores the mechanistic underpinnings of the key reaction steps, and outlines a suite of analytical techniques for comprehensive structural elucidation and purity assessment. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the preparation and quality control of this important piperidine derivative.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of FDA-approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive moiety for designing ligands that target a diverse range of biological receptors. The functionalization of the piperidine ring, particularly at the 1 and 4 positions, allows for the fine-tuning of physicochemical properties and pharmacological activity. This compound, with its primary amine and ether functionalities, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
This guide will focus on a common and efficient synthetic strategy: the N-alkylation of a suitable piperidine precursor. We will delve into the rationale behind the selection of reagents and reaction conditions, providing a detailed, step-by-step protocol. Furthermore, a comprehensive characterization workflow utilizing modern spectroscopic and chromatographic techniques will be presented to ensure the identity, purity, and structural integrity of the final compound.
Synthetic Strategy: N-Alkylation of Piperidin-4-amine
The most direct and widely employed method for the synthesis of this compound is the N-alkylation of piperidin-4-amine with a 2-methoxyethyl halide. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the piperidine ring acts as the nucleophile, displacing the halide from the electrophilic carbon of the alkylating agent.
Mechanistic Considerations
The N-alkylation of piperidin-4-amine is a classic example of an SN2 reaction. The lone pair of electrons on the secondary amine of the piperidine ring attacks the carbon atom bearing the leaving group (e.g., bromide or chloride) on the 2-methoxyethyl moiety. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is required. The choice of base is critical to prevent unwanted side reactions, such as over-alkylation or elimination.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Piperidin-4-amine | ≥98% | Commercially Available |
| 2-Bromoethyl methyl ether | ≥98% | Commercially Available |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Commercially Available |
| Anhydrous Acetonitrile (MeCN) | ACS Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Commercially Available |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Reagent Addition: Add 2-bromoethyl methyl ether (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (indicated by the consumption of the starting amine), cool the mixture to room temperature.
-
Filtration: Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Extraction: Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.[1] Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Characterization and Quality Control
Comprehensive characterization is essential to confirm the structure and assess the purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Characterization
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:
-
A singlet for the methoxy group protons (OCH₃) around δ 3.3-3.5 ppm.[2]
-
Multiplets for the ethyl bridge protons (-CH₂CH₂-) between δ 2.6-3.0 ppm.[2]
-
Multiplets for the piperidine ring protons. The protons adjacent to the nitrogen (N-CH₂) will appear further downfield.[2]
-
A broad singlet for the primary amine protons (-NH₂), which may exchange with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. Expected resonances include:
3.1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the molecular formula (C₈H₁₈N₂O).[2]
3.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:
-
N-H stretching vibrations for the primary amine, typically appearing as two bands in the range of 3100-3500 cm⁻¹.[3]
-
C-H stretching vibrations for the aliphatic groups.
-
C-N stretching vibrations.
-
C-O stretching vibration for the ether linkage.
Chromatographic Purity Assessment
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a pharmaceutical intermediate. An appropriate column and mobile phase should be chosen to achieve good separation of the main compound from any impurities. Purity is typically reported as a percentage of the total peak area.
3.2.2. Thin Layer Chromatography (TLC)
TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary purity assessment.
Summary of Characterization Data
| Technique | Expected Results |
| ¹H NMR | Characteristic signals for methoxy, ethyl, and piperidine protons. |
| ¹³C NMR | Resonances corresponding to the 8 unique carbon atoms. |
| Mass Spec. | Molecular ion peak corresponding to C₈H₁₈N₂O (m/z = 158.24).[2] |
| IR Spec. | Absorption bands for N-H, C-H, C-N, and C-O functional groups. |
| HPLC | Purity ≥ 98% |
Alternative Synthetic Approaches
While N-alkylation is a common method, other synthetic strategies can also be employed, such as reductive amination.[4] This approach involves the reaction of a piperidone precursor with 2-methoxyethylamine in the presence of a reducing agent.[4][5] The choice of synthetic route often depends on the availability of starting materials, desired scale, and cost-effectiveness. Double reductive amination is another powerful tool for constructing the piperidine skeleton from dicarbonyl compounds.[6]
Conclusion
This technical guide has outlined a detailed and reliable method for the synthesis of this compound via N-alkylation. The provided protocol, coupled with the comprehensive characterization workflow, ensures the production of a high-quality intermediate suitable for further use in drug discovery and development. The mechanistic insights and procedural details are intended to empower researchers to confidently synthesize and validate this important chemical entity.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxyethyl)piperidin-4-amine
Introduction
In the landscape of modern drug discovery, a profound understanding of a molecule's physicochemical properties is paramount to its successful development from a promising lead into a viable therapeutic agent. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical overview of 1-(2-Methoxyethyl)piperidin-4-amine, a substituted piperidine derivative of interest to researchers in medicinal chemistry and pharmacology.
The piperidine scaffold is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. The introduction of a 4-amino group and a 1-(2-methoxyethyl) substituent creates a molecule with a unique combination of basicity, polarity, and hydrogen bonding potential. This guide will delve into the key physicochemical parameters of this compound, offering both established data and detailed experimental protocols for their determination, thereby equipping researchers with the foundational knowledge required for its application in drug development programs.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are based on robust in silico predictions, a common practice in early-stage drug discovery to guide experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 158.24 g/mol | --INVALID-LINK-- |
| CAS Number | 502639-08-9 | --INVALID-LINK-- |
| Appearance | Liquid | --INVALID-LINK-- |
| Predicted pKa | 10.45 ± 0.20 | --INVALID-LINK-- |
| Predicted logP | Not explicitly found, but related structures suggest low lipophilicity. | |
| Aqueous Solubility | 158.0 ± 15.0 mg/mL at pH 7.0 and 25°C | --INVALID-LINK-- |
| Predicted Boiling Point | 212.1 ± 30.0 °C | --INVALID-LINK-- |
| Predicted Density | 0.955 ± 0.06 g/cm³ | --INVALID-LINK-- |
Structural Elucidation and Spectroscopic Analysis
The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural verification of the compound.
-
¹H NMR (400 MHz, CDCl₃) : The proton spectrum is expected to show distinct signals corresponding to the different chemical environments within the molecule. The methoxy group protons will appear as a singlet, typically in the range of δ 3.3-3.5 ppm.[1] The protons of the ethyl bridge will present as multiplets between δ 2.6-3.0 ppm.[1] The methylene protons adjacent to the piperidine nitrogen are expected to resonate at approximately δ 2.2-2.5 ppm.[1] The remaining piperidine ring protons will be found further upfield, with those at the 2 and 6 positions appearing around δ 1.5-1.9 ppm and the protons at the 3 and 5 positions at δ 1.2-1.4 ppm.[1] The protons of the primary amine at the 4-position will likely appear as a broad singlet.
-
¹³C NMR (100 MHz, CDCl₃) : The carbon spectrum will corroborate the structure. The methoxy carbon is anticipated to have a chemical shift in the region of δ 59-62 ppm.[1] The carbons of the ethoxy bridge will be observed around δ 72-75 ppm.[1] The carbon atom at the 4-position of the piperidine ring, bonded to the amino group, is expected at δ 50-55 ppm.[1] The other piperidine ring carbons will resonate in the δ 25-30 ppm range.[1]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 159.15, corresponding to the molecular weight of 158.24 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₈H₁₈N₂O. Fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of the methoxyethyl group or cleavage of the piperidine ring, providing further structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibrations of the primary amine. The C-H stretching of the alkyl groups will appear around 2850-2950 cm⁻¹. The C-O stretching of the ether linkage is expected in the 1070-1150 cm⁻¹ region.
Experimental Protocols for Physicochemical Characterization
The following section details robust, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. For a basic compound like this compound, potentiometric titration is the gold standard for pKa determination.[2][3]
Principle: A solution of the compound is titrated with a standardized acid, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the protonated and neutral forms of the amine are equal, which corresponds to the midpoint of the titration curve.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of this compound in deionized water.
-
Standardize a 0.1 M solution of hydrochloric acid (HCl).
-
Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[2]
-
-
Titration:
-
Pipette a known volume (e.g., 20 mL) of the amine solution into a beaker.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH change between additions becomes minimal, indicating the completion of the neutralization.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of HCl added to generate a titration curve.
-
The pKa is determined from the inflection point of the curve, which corresponds to the pH at the half-equivalence point.
-
For more accurate determination, a derivative plot (ΔpH/ΔV vs. V) can be used, where the peak of the curve indicates the equivalence point.
-
Workflow for pKa Determination by Potentiometric Titration
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for its determination.[4][5]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The logP is the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of this compound of known concentration in the aqueous phase.
-
-
Partitioning:
-
In a separatory funnel, combine a known volume of the n-octanol-saturated aqueous stock solution with a known volume of the water-saturated n-octanol.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully collect samples from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).
-
Workflow for logP Determination by the Shake-Flask Method
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability. The shake-flask method is a reliable way to determine thermodynamic solubility.[6][7]
Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a specific pH and temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a buffer solution of the desired pH (e.g., pH 7.4 phosphate-buffered saline).
-
Add an excess amount of this compound to a vial containing the buffer.
-
-
Equilibration:
-
Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a standard curve.
-
Workflow for Thermodynamic Solubility Determination
Synthetic Approach
While a specific, detailed synthesis published in a peer-reviewed journal for this compound was not identified in the literature search, a plausible and efficient synthetic route can be proposed based on established chemical principles for the synthesis of substituted piperidines.[8][9] A common strategy involves the reductive amination of a suitable piperidone precursor.
Proposed Synthetic Pathway:
A likely two-step synthesis would start from 1-Boc-4-piperidone. The first step would be a reductive amination with ammonia or a protected amine to introduce the 4-amino group. The second step would involve the deprotection of the Boc group followed by N-alkylation with 2-methoxyethyl bromide or a similar electrophile.
Proposed Synthetic Route for this compound
Conclusion
This compound is a molecule with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its high aqueous solubility is a significant advantage for potential formulation and bioavailability. The presence of two basic nitrogen atoms, one a primary amine and the other a tertiary amine, will result in a distinct ionization profile as a function of pH, which will be crucial for its interaction with biological targets and its ADME properties. The combination of a polar amino group and a more lipophilic methoxyethyl-substituted piperidine ring gives the molecule a balanced character. A thorough experimental characterization of its pKa and logP, as outlined in this guide, is essential for building a complete physicochemical profile and for developing predictive structure-activity relationships in any medicinal chemistry program.
References
- 1. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 4. 2-[[2-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol;methanol | C25H44N8O5 | CID 118339873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of microparticles made of carboxymethyloxysuccinic-acid-modified PLA-PEG co-polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Piperidine [webbook.nist.gov]
An In-Depth Technical Guide to 1-(2-Methoxyethyl)piperidin-4-amine (CAS 502639-08-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)piperidin-4-amine, a versatile heterocyclic amine building block. The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] This document delineates the physicochemical properties, synthesis, analytical methodologies, and potential applications of this compound. Furthermore, it offers detailed, field-proven experimental protocols and essential safety and handling information to support its effective use in research and development.
Introduction and Strategic Context
The piperidine ring is a cornerstone of modern drug design, featured in over 70 FDA-approved pharmaceuticals.[3] Its conformational flexibility and ability to be functionalized allow for the fine-tuning of critical drug-like properties, including solubility, metabolic stability, and receptor-binding affinity.[2][4][5] The subject of this guide, this compound, combines this privileged scaffold with two key functional groups: a primary amine at the 4-position and an N-(2-methoxyethyl) substituent.
The primary amine serves as a crucial handle for further synthetic elaboration, enabling the construction of amides, sulfonamides, and secondary or tertiary amines. The N-(2-methoxyethyl) group is also of significant interest in medicinal chemistry. The ether linkage can act as a hydrogen bond acceptor, and the ethyl chain provides a flexible spacer, which can influence a molecule's interaction with biological targets and improve pharmacokinetic properties.[6][7] Consequently, this compound is a valuable intermediate for generating libraries of novel compounds for screening in various therapeutic areas, including neuropharmacology, oncology, and inflammatory diseases.[8][9]
Logical Framework for Application
The strategic value of this compound in drug discovery is rooted in the synergistic contribution of its structural components. The diagram below illustrates the logical relationship between its core features and its potential applications.
Caption: Logical flow from structural features to potential applications.
Physicochemical and Spectroscopic Data
A thorough understanding of the compound's properties is fundamental to its application. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 502639-08-9 | [10] |
| Molecular Formula | C₈H₁₈N₂O | [11] |
| Molecular Weight | 158.24 g/mol | [11] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 212.1 ± 30.0 °C (Predicted) | [12] |
| Density | 0.955 ± 0.06 g/cm³ (Predicted) | [12] |
| pKa | 10.45 ± 0.20 (Predicted) | [12] |
| InChI | InChI=1S/C8H18N2O/c1-11-7-6-10-4-2-8(9)3-5-10/h8H,2-7,9H2,1H3 | [13] |
| SMILES | COCCN1CCC(N)CC1 | [10] |
Spectroscopic Characterization (¹H NMR)
Proton NMR is a primary technique for structural confirmation. Based on established data for piperidine derivatives, the expected chemical shifts for this compound in CDCl₃ are as follows:[14]
-
δ 3.45-3.55 (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-CH₂-N).
-
δ 3.35 (s, 3H): Methoxy group protons (-O-CH₃).
-
δ 2.75-2.90 (m, 2H): Equatorial protons on the piperidine ring at C2 and C6.
-
δ 2.50-2.65 (t, 2H): Methylene protons adjacent to the piperidine nitrogen (O-CH₂-CH₂-N).
-
δ 2.60-2.70 (m, 1H): Proton at C4.
-
δ 2.05-2.20 (m, 2H): Axial protons on the piperidine ring at C2 and C6.
-
δ 1.65-1.80 (m, 2H): Equatorial protons on the piperidine ring at C3 and C5.
-
δ 1.35-1.50 (m, 2H): Axial protons on the piperidine ring at C3 and C5.
-
δ 1.20-1.40 (br s, 2H): Amine protons (-NH₂).
Synthesis and Purification
The synthesis of this compound can be achieved through several reliable routes. A common and efficient strategy is the reductive amination of the corresponding ketone, 1-(2-methoxyethyl)piperidin-4-one. This approach is widely used for its high yields and operational simplicity.[15][16]
Representative Synthesis Workflow
Caption: Workflow for synthesis via reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol describes the synthesis of this compound from 1-(2-methoxyethyl)piperidin-4-one.
Materials and Reagents:
-
1-(2-methoxyethyl)piperidin-4-one (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
3 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-(2-methoxyethyl)piperidin-4-one (1.0 eq) and ammonium acetate (10.0 eq).
-
Solvent Addition: Dissolve the mixture in anhydrous methanol (approx. 0.2 M concentration relative to the ketone).
-
Reducing Agent Addition: Stir the solution at room temperature for 30 minutes. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not significantly increase.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose excess reducing agent. Stir for 1 hour. Concentrate the mixture under reduced pressure to remove the methanol.
-
Aqueous Work-up: Dilute the residue with water and wash with dichloromethane (2x) to remove non-basic impurities. Adjust the aqueous layer to pH >12 with 3 M NaOH.
-
Extraction: Extract the basic aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol containing 1% ammonium hydroxide to afford the pure this compound.
Causality and Self-Validation: The large excess of ammonium acetate serves as the ammonia source and drives the equilibrium towards imine formation. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in situ without significantly reducing the starting ketone.[17] The acidic quench ensures the decomposition of any remaining borohydride reagent, and the subsequent basic extraction isolates the amine product. Purity is validated by chromatographic and spectroscopic analysis of the final product.
Analytical and Quality Control Methods
Robust analytical methods are essential to confirm the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques.
Detailed Experimental Protocol: HPLC-MS Analysis
This protocol provides a general method for analyzing this compound, which should be optimized and validated for specific instrumentation.[18][19]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent, with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 210 nm.
-
MS Conditions: ESI positive mode; scan range m/z 50-500.
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Create a working solution by diluting the stock solution to 10 µg/mL with the same solvent.
-
Analysis: Inject the working solution into the equilibrated LC-MS system.
-
Data Interpretation:
-
Confirm the retention time of the main peak against a reference standard, if available.
-
Verify the mass of the main peak in the mass spectrum. The expected [M+H]⁺ ion for C₈H₁₈N₂O is m/z 159.15.
-
Assess purity by calculating the peak area percentage at 210 nm.
-
Self-Validation: The use of formic acid in the mobile phase ensures the amine is protonated, leading to good peak shape on the C18 column. The combination of UV and MS detection provides orthogonal data; retention time and UV response confirm the presence and quantity, while the mass-to-charge ratio confirms the identity of the compound.
Safety, Handling, and Storage
This compound is an alkyl amine derivative and should be handled with appropriate precautions.[13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][13]
-
Handling: Avoid contact with skin and eyes.[10] Keep away from heat, sparks, and open flames.[20] Ground all equipment to prevent static discharge. Do not eat, drink, or smoke in the handling area.[21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Keep away from incompatible materials such as strong oxidizing agents and acids.[10]
-
First Aid:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically valuable building block for medicinal chemistry and drug discovery. Its constituent parts—the proven piperidine scaffold, the versatile primary amine, and the pharmacokinetically favorable N-methoxyethyl group—make it an attractive starting point for synthesizing novel compounds with potential therapeutic applications. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to utilize this compound effectively and safely, accelerating the discovery of new chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. nbinno.com [nbinno.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. nioch.nsc.ru [nioch.nsc.ru]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. ijnrd.org [ijnrd.org]
- 10. alkylamines.com [alkylamines.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 14. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 15. Buy this compound | 502639-08-9 [smolecule.com]
- 16. researchgate.net [researchgate.net]
- 17. sciencemadness.org [sciencemadness.org]
- 18. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TERTIARY ALKYL AMINE, CONTAINS (COMBUSTIBLE LIQUID, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. echemi.com [echemi.com]
A Spectroscopic Guide to 1-(2-Methoxyethyl)piperidin-4-amine: An In-depth Technical Analysis
Introduction
1-(2-Methoxyethyl)piperidin-4-amine, a substituted piperidine derivative, represents a class of molecules with significant potential in medicinal chemistry and drug development.[1] Its structural features, combining a piperidine core, a primary amine, and a methoxyethyl substituent, make it a valuable scaffold for exploring interactions with various biological targets. A thorough understanding of its molecular architecture and physicochemical properties is paramount for its application in research and development. This guide provides a comprehensive analysis of the spectral data of this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not publicly available, this guide presents a detailed theoretical prediction and interpretation based on established principles and data from analogous structures.
Molecular Structure and Properties
The molecular structure of this compound is presented below. The numbering convention used in this guide for the interpretation of spectral data is also indicated.
Figure 1: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on the analysis of similar N-substituted piperidine derivatives and general principles of NMR spectroscopy.[3][4]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring NMR spectra for a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and can influence the chemical shifts of exchangeable protons (e.g., -NH₂).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Two-Dimensional (2D) NMR: For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum would exhibit distinct signals for the protons on the piperidine ring and the methoxyethyl substituent.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| H-4 | ~2.6 - 2.8 | Multiplet | 1H | The proton at the carbon bearing the amino group is expected to be in this region, influenced by the adjacent nitrogen. |
| H-2, H-6 (axial & equatorial) | ~2.0 - 2.9 | Multiplets | 4H | Protons on the carbons adjacent to the ring nitrogen are deshielded. The axial and equatorial protons will have different chemical shifts and coupling constants. |
| H-3, H-5 (axial & equatorial) | ~1.4 - 1.9 | Multiplets | 4H | These protons are further from the electron-withdrawing groups and will appear more upfield. |
| -NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet | 2H | The chemical shift of amine protons is concentration and solvent-dependent and can exchange with D₂O. |
| -CH₂-N (C8) | ~2.5 - 2.7 | Triplet | 2H | Protons on the carbon adjacent to the ring nitrogen and the methylene bridge. |
| -CH₂-O (C9) | ~3.5 - 3.7 | Triplet | 2H | Protons on the carbon adjacent to the oxygen are significantly deshielded. |
| -OCH₃ (C11) | ~3.3 - 3.4 | Singlet | 3H | The methyl group attached to the oxygen will appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |
| C-4 | ~45 - 55 | The carbon attached to the primary amine group. |
| C-2, C-6 | ~50 - 60 | Carbons adjacent to the ring nitrogen are deshielded. |
| C-3, C-5 | ~25 - 35 | These aliphatic carbons are in a more shielded environment. |
| C-8 | ~55 - 65 | The carbon in the ethyl chain attached to the ring nitrogen. |
| C-9 | ~65 - 75 | The carbon attached to the ether oxygen is significantly deshielded. |
| C-11 | ~58 - 60 | The methoxy carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would display characteristic absorption bands for the primary amine, the tertiary amine within the piperidine ring, the ether linkage, and the aliphatic C-H bonds.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a neat liquid film (if the compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the compound is a solid.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and then automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium, two bands | Primary Amine (-NH₂)[5] |
| C-H Stretch (aliphatic) | 2950 - 2800 | Strong | Piperidine ring and ethyl chain |
| N-H Bend (scissoring) | 1650 - 1580 | Medium | Primary Amine (-NH₂)[5] |
| C-O Stretch (ether) | 1150 - 1085 | Strong | Methoxyethyl group[6] |
| C-N Stretch (aliphatic amine) | 1250 - 1020 | Medium to Weak | Piperidine ring and primary amine[5] |
| N-H Wag | 910 - 665 | Broad, Strong | Primary Amine (-NH₂)[5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) could also be used, which would induce more extensive fragmentation.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass measurements to confirm the elemental composition.
-
Tandem MS (MS/MS): To gain further structural information, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Predicted Mass Spectrum
-
Molecular Ion: With ESI, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 159.15. High-resolution mass spectrometry would confirm the elemental composition of C₈H₁₉N₂O⁺. In EI-MS, a molecular ion peak [M]⁺ at m/z 158.14 might be observed, although it could be weak.
-
Key Fragmentation Pathways: The fragmentation of piperidine alkaloids often involves characteristic losses.[7] The fragmentation of this compound is predicted to proceed through several key pathways:
Figure 2: Predicted major fragmentation pathways of this compound in ESI-MS/MS.
-
Loss of Ammonia (NH₃): A common fragmentation for primary amines is the loss of ammonia, which would result in a fragment ion at m/z 142.
-
Loss of Methanol (CH₃OH): The methoxyethyl group could be lost as methanol, leading to a fragment at m/z 127.
-
Cleavage of the N-C Bond of the Methoxyethyl Group: Cleavage of the bond between the piperidine nitrogen and the ethyl group would result in the formation of the 4-aminopiperidine cation at m/z 100.
-
Piperidine Ring Opening: Complex fragmentation patterns resulting from the opening of the piperidine ring are also expected, leading to a series of smaller fragment ions.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data offer a detailed roadmap for researchers and scientists working with this compound or similar structures. The provided experimental protocols outline the standard methodologies for obtaining high-quality spectral data, which are essential for unambiguous structure confirmation and purity assessment. A thorough understanding of the spectroscopic properties of this compound is a critical step in unlocking its full potential in the realm of drug discovery and chemical synthesis.
References
- 1. smolecule.com [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of 1-(2-Methoxyethyl)piperidin-4-amine: A Technical Guide for Drug Discovery Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved therapeutics targeting a wide array of biological pathways.[1][2] Its prevalence in pharmaceuticals underscores the importance of systematically evaluating novel piperidine derivatives for potential therapeutic applications.[3] This guide presents a comprehensive, tiered strategy for the biological activity screening of 1-(2-Methoxyethyl)piperidin-4-amine, a compound with structural motifs suggestive of potential interactions with central nervous system (CNS) targets and other key cellular pathways. We delineate a logical progression of assays, from broad-based primary screening to more specific secondary and safety evaluations, providing detailed, field-proven protocols. The causality behind experimental choices is explained to empower researchers in designing and interpreting their own screening campaigns. This document serves as a technical blueprint for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel piperidine-based chemical entities.
Introduction: The Rationale for Screening this compound
This compound belongs to a privileged class of heterocyclic compounds. The piperidine ring is a common feature in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4][5] Derivatives have shown a wide spectrum of pharmacological activities, including analgesic, antipsychotic, anti-inflammatory, and anticancer effects.[4][5][6] The 4-amino-piperidine substructure, in particular, is a key pharmacophore in potent analgesics like fentanyl and its analogs, which act on opioid receptors.[7] Furthermore, the N-substitution with a methoxyethyl group can influence physicochemical properties such as solubility and lipophilicity, potentially modulating the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its ability to cross the blood-brain barrier.[8]
Given this background, a systematic screening approach is warranted to elucidate the biological activity of this compound. Our proposed strategy is designed to efficiently identify and characterize its primary biological targets, assess its therapeutic potential, and flag potential liabilities early in the discovery process.
A Tiered Screening Strategy: From Broad Strokes to Fine Detail
A hierarchical screening cascade is the most resource-efficient method to evaluate a novel compound. This approach begins with broad, high-throughput assays to identify any biological activity and progresses to more complex, lower-throughput assays to confirm and characterize that activity.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ijirt.org [ijirt.org]
- 7. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound | 502639-08-9 [smolecule.com]
The Strategic deployment of 1-(2-Methoxyethyl)piperidin-4-amine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synthesis, application, and strategic importance of the 1-(2-methoxyethyl)piperidin-4-amine scaffold in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to provide a comprehensive understanding of this valuable building block.
Introduction: The Piperidine Scaffold and the Significance of the 1-(2-Methoxyethyl) Substituent
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in approved drugs and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to optimize interactions with biological targets, while often conferring favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.[1]
The focus of this guide, this compound, introduces a specific N-substituent that imparts unique characteristics to the piperidine core. The 2-methoxyethyl group is a key modulator of physicochemical properties. It can influence lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby fine-tuning the overall drug-like properties of a molecule.[1] This strategic modification has been shown to enhance the druggability of compounds, facilitating their transport across biological membranes and improving their ADME profile.[1]
Physicochemical Properties and Strategic Advantages
The inherent properties of the this compound scaffold make it an attractive starting point for drug discovery programs. A summary of its key physicochemical parameters is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O | [3] |
| Molecular Weight | 158.24 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point (Predicted) | 212.1 ± 30.0 °C | [4] |
| Density (Predicted) | 0.955 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 10.45 ± 0.20 | [4] |
Note: Predicted values are computationally derived and serve as an estimation.
The introduction of the 2-methoxyethyl group offers several strategic advantages in drug design:
-
Modulation of Lipophilicity: The ether oxygen can act as a hydrogen bond acceptor, influencing solubility and interactions with biological targets. The ethyl linker provides a degree of lipophilicity that can be crucial for cell permeability.
-
Metabolic Stability: The methoxyethyl group can influence the metabolic profile of the parent molecule. The ether linkage is generally more stable to metabolism compared to other functional groups.
-
Conformational Flexibility: The flexible 2-methoxyethyl chain allows for optimal positioning of the molecule within a binding pocket, potentially increasing affinity and selectivity for the target.
Synthesis of the this compound Core
A robust and scalable synthesis of the this compound scaffold is essential for its application in drug discovery. While various methods for the N-alkylation of piperidines exist, a common and effective approach involves the reductive amination of a suitable piperidone precursor or direct N-alkylation of 4-aminopiperidine.
Experimental Protocol: Synthesis via Reductive Amination
This protocol outlines a general procedure for the synthesis of this compound starting from N-Boc-4-piperidone.
Step 1: Reductive Amination with 2-Methoxyethylamine
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-methoxyethylamine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product, N-Boc-1-(2-methoxyethyl)piperidin-4-amine, is purified by flash column chromatography.
Step 2: Boc Deprotection
-
The purified N-Boc-1-(2-methoxyethyl)piperidin-4-amine is dissolved in a solution of hydrochloric acid (HCl) in a suitable solvent like dioxane or methanol.
-
The reaction mixture is stirred at room temperature for 1-4 hours.
-
The solvent is removed under reduced pressure to yield the hydrochloride salt of this compound.
-
The free base can be obtained by neutralization with a suitable base.
Caption: Reductive amination synthesis workflow.
Applications in Medicinal Chemistry: Targeting the Sigma-1 Receptor
The this compound scaffold has emerged as a particularly valuable framework for the development of ligands targeting the sigma-1 (σ1) receptor.[5][6] The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in cellular stress responses and modulates a variety of signaling pathways.[3][5][7] Its involvement in a range of neurological and psychiatric disorders, including pain, depression, and neurodegenerative diseases, has made it an attractive therapeutic target.[5][6]
Mechanism of Action: Modulation of Sigma-1 Receptor Signaling
Compounds incorporating the this compound scaffold can act as either agonists or antagonists at the σ1 receptor, influencing its interaction with client proteins and downstream signaling cascades. The basic nitrogen of the piperidine ring is a key pharmacophoric feature, often forming a crucial salt bridge with acidic residues, such as Glu172, in the σ1 receptor binding pocket.[6] The 1-(2-methoxyethyl) substituent can then occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the ligand.
Activation or inhibition of the σ1 receptor can modulate a variety of cellular processes, including:
-
Calcium Signaling: The σ1 receptor can regulate intracellular calcium levels by interacting with inositol 1,4,5-trisphosphate (IP3) receptors at the ER-mitochondria interface.[3][7]
-
Oxidative Stress: It can influence the cellular response to oxidative stress by modulating the production of reactive oxygen species (ROS).[6]
-
Neuroinflammation: σ1 receptor ligands have been shown to modulate neuroinflammatory processes.[6]
Caption: Simplified Sigma-1 receptor signaling pathway.
Case Study: Development of Novel Sigma-1 Receptor Modulators
Recent research has focused on the synthesis and evaluation of novel piperidine-based σ1 receptor modulators for the treatment of neuropathic pain and other CNS disorders.[8][9] Structure-activity relationship (SAR) studies have demonstrated that modifications to the 4-amino group of the this compound scaffold, often through the formation of amide or urea linkages, can lead to potent and selective σ1 receptor ligands.[8][9]
ADME/Tox Profile: Considerations for Drug Development
The ADME and toxicological properties of any drug candidate are critical determinants of its clinical success. The this compound scaffold generally imparts favorable ADME characteristics, though careful optimization is required for any new chemical entity.
| ADME Parameter | Predicted Profile | Rationale & Considerations |
| Absorption | Good to Moderate | The balance of lipophilicity and polarity suggests good potential for oral absorption. High gastrointestinal absorption is predicted for many piperidine derivatives.[10] |
| Distribution | Moderate | The ability to cross the blood-brain barrier is dependent on the overall properties of the final molecule. The piperidine scaffold is common in CNS-active drugs.[1] |
| Metabolism | Moderate | The piperidine ring can be subject to N-dealkylation and oxidation by cytochrome P450 enzymes. The 2-methoxyethyl group may offer some steric shielding.[10] |
| Excretion | Renal | As a basic amine, renal clearance is a likely route of excretion. |
| Toxicity | Generally Low | Piperidine-based scaffolds are well-tolerated in many approved drugs. Potential for off-target effects should be evaluated.[10] |
Note: This is a generalized profile. The specific ADME/Tox properties will be highly dependent on the nature of the substituents on the core scaffold.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a standard method for assessing the metabolic stability of compounds derived from the this compound scaffold.
-
Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (from human or other species) and NADPH in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Caption: In vitro metabolic stability workflow.
Future Perspectives and Conclusion
The this compound scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical and ADME properties, coupled with its synthetic tractability, make it an ideal starting point for the design of novel therapeutics. The growing understanding of the role of the σ1 receptor in a multitude of diseases presents a significant opportunity for the development of new drugs based on this scaffold. Future research will likely focus on the development of highly selective σ1 receptor modulators with optimized pharmacokinetic profiles for the treatment of a range of unmet medical needs, particularly in the area of central nervous system disorders.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
An In-depth Technical Guide to 1-(2-Methoxyethyl)piperidin-4-amine and its Analogs in Drug Discovery
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold present in a vast array of FDA-approved therapeutics.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for targeting a multitude of biological receptors. This guide focuses on a specific, yet highly valuable, derivative: 1-(2-Methoxyethyl)piperidin-4-amine. We will provide an in-depth exploration of its synthesis, chemical properties, and, most importantly, its role as a foundational building block for the development of potent and selective modulators of critical CNS and oncology targets, including sigma-1 (σ1), dopamine, and serotonin receptors, as well as the PI3K signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction to the this compound Scaffold
This compound (CAS: 502639-08-9) is a disubstituted piperidine featuring a primary amine at the C4 position and a methoxyethyl group appended to the ring nitrogen. This unique combination of functional groups offers several strategic advantages in drug design:
-
Primary Amine (C4): Serves as a crucial anchor point or "warhead" for derivatization. It can be readily acylated, arylated, or used in reductive amination to introduce diverse pharmacophoric elements, enabling systematic exploration of structure-activity relationships (SAR).
-
N-(2-Methoxyethyl) Group: This substituent modulates the physicochemical properties of the parent molecule. The ether linkage introduces a degree of polarity and a potential hydrogen bond acceptor site, which can influence solubility, cell permeability, and metabolic stability. Its presence also sterically differentiates it from simpler N-alkyl piperidines, potentially altering receptor binding selectivity.
The inherent stereochemistry and conformational preference of the piperidine ring, typically a chair conformation, further allows for precise spatial orientation of these functional groups to optimize interactions within a biological target's binding pocket.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 502639-08-9 | [3] |
| Molecular Formula | C₈H₁₈N₂O | [2][3] |
| Molecular Weight | 158.24 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 212.1 ± 30.0 °C (Predicted) | |
| Density | 0.955 ± 0.06 g/cm³ (Predicted) | |
| pKa | 10.45 ± 0.20 (Predicted) |
Synthesis and Characterization
The synthesis of this compound can be achieved through several established routes. The most direct and commonly employed method is the N-alkylation of piperidin-4-amine.
Synthetic Protocol: N-Alkylation
This protocol describes the synthesis via nucleophilic substitution, a robust and scalable method for preparing N-substituted piperidines. The primary amine of the starting material, 4-aminopiperidine, is significantly less nucleophilic than the secondary amine within the ring, allowing for selective alkylation at the ring nitrogen.
Causality Behind Experimental Choices:
-
Base (Sodium Carbonate): Anhydrous sodium carbonate is used as a mild, heterogeneous base to neutralize the methanesulfonic acid byproduct formed during the reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction.
-
Solvent (Methyl Isobutyl Ketone): MIBK is chosen for its relatively high boiling point, allowing the reaction to be conducted at reflux to increase the reaction rate. It is also a solvent in which the reactants are soluble but the inorganic base is not, simplifying workup.
-
Alkylating Agent (2-Methoxyethyl methanesulfonate): A mesylate is an excellent leaving group, facilitating the SN2 reaction. It is often preferred over halides like bromides or chlorides due to its higher reactivity and cleaner reaction profiles.
-
Aqueous HCl Wash: This step serves to protonate the desired amine product, transferring it to the aqueous layer as a hydrochloride salt and separating it from unreacted starting materials and non-basic organic impurities.
-
Basification (NaOH): Subsequent basification of the aqueous layer deprotonates the amine, allowing it to be extracted back into an organic solvent (DCM) for final isolation.
Experimental Workflow Diagram:
Caption: Workflow for the N-alkylation synthesis of the target compound.
Step-by-Step Methodology: [3]
-
To a suitable reaction vessel, add 4-aminopiperidine (1.0 eq) and anhydrous sodium carbonate (2.5 eq).
-
Add methyl isobutyl ketone (MIBK) to create a stirrable suspension (approx. 12.5 mL per 2 g of 4-aminopiperidine).
-
Heat the heterogeneous mixture to reflux (approx. 116-118 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature (22-25 °C).
-
Add 2-methoxyethyl methanesulfonate (0.9 eq) to the mixture.
-
Stir the reaction vigorously for 16 hours at room temperature.
-
Filter the reaction mass to remove the solid sodium carbonate and other salts.
-
To the filtrate, add 1N aqueous HCl (approx. 12.5 mL per 2 g of starting material) and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and separate the aqueous phase.
-
Adjust the pH of the aqueous phase to >11.0 using 1N aqueous NaOH.
-
Extract the basic aqueous phase with dichloromethane (DCM, 3x volume of aqueous phase).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Characterization
Accurate structural elucidation is paramount for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy (Predicted): While a publicly available, experimentally verified spectrum is elusive, predictions based on established chemical shift principles provide a reliable guide for characterization.
-
δ 3.3-3.5 ppm (singlet, 3H): Corresponds to the methoxy group protons (-OCH₃).[2]
-
δ 2.6-3.0 ppm (multiplets, 4H): Attributed to the ethylenic bridge protons of the 2-methoxyethyl group (-CH₂CH₂-).[2]
-
Piperidine Ring Protons: The protons on the piperidine ring will appear as a series of complex multiplets, typically between δ 1.5 and δ 3.0 ppm. The protons alpha to the ring nitrogen will be the most downfield.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically appearing between δ 1.0 and δ 2.5 ppm.
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 158. Key fragmentation patterns for aliphatic amines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to characteristic fragments. A prominent fragment would likely be observed from the loss of the methoxyethyl side chain or cleavage within the piperidine ring.
Applications in Drug Discovery: A Scaffold for Diverse Targets
The this compound scaffold is a versatile starting point for synthesizing analogs targeting a range of debilitating diseases. Its derivatives have shown significant promise as modulators of CNS receptors and key enzymes in oncology.
Sigma-1 (σ1) Receptor Modulators
The σ1 receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum, implicated in a variety of CNS disorders including neurodegenerative diseases, pain, and addiction.[4] High-affinity ligands for the σ1 receptor often contain a nitrogen atom connected to alkyl chains.[5]
Structure-Activity Relationship (SAR) Insights:
-
Core Interaction: The piperidine nitrogen of the scaffold serves as a key basic element that can form a crucial salt bridge with an acidic residue (e.g., Glu172) in the σ1 receptor binding pocket.
-
Modulation of Selectivity: The N-(2-methoxyethyl) group occupies a lipophilic region of the receptor. Modifications at this position, or more commonly, derivatization of the 4-amino group, allow for fine-tuning of affinity and selectivity over the σ2 subtype. For instance, attaching various aryl or aralkyl groups to the 4-amino position can lead to potent and selective σ1 modulators. Studies on related phenoxyalkylpiperidines have shown that substituents on the piperidine ring are critical for optimizing interaction with the σ1 subtype.
A general workflow for generating σ1-targeted analogs involves the amidation or reductive amination of the 4-amino group of this compound with various aromatic aldehydes or carboxylic acids.
Illustrative Reaction Scheme for Analog Synthesis:
Caption: General synthetic routes to σ1 receptor modulator analogs.
Dopamine and Serotonin Receptor Modulators
The scaffold is also a key component in the development of ligands for dopamine (D₂) and serotonin (5-HT) receptors, which are critical targets for antipsychotics, antidepressants, and treatments for Parkinson's disease.[6] Studies have shown that piperidine and piperazine structures are effective frameworks for achieving high affinity at these receptors.[6]
SAR Insights:
-
Dopamine D₂/D₃ Receptors: N-arylpiperazines and related piperidines are well-established pharmacophores for D₂/D₃ ligands. The this compound core can be elaborated to mimic these structures. For example, coupling the 4-amino group with substituted benzoic acids can produce analogs that fit pharmacophore models for D₂/D₃ receptor antagonists.
-
Serotonin (5-HT) Receptors: The 4-amino group can be used to install moieties known to interact with various serotonin receptor subtypes. For instance, linking it to indole or benzimidazole fragments, common in 5-HT ligands, can generate novel chemical entities with potential antidepressant or anxiolytic properties.
PI3K Pathway Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for oncology drug development.[7] Several classes of PI3K inhibitors utilize a core heterocycle, often a purine or pyrimidine, substituted with a morpholine or a substituted piperidine.
Role of the Scaffold: The this compound moiety can be incorporated as a key substituent on the core heterocyclic inhibitor. The 4-amino group acts as the point of attachment to the main pharmacophore (e.g., a chloropyrimidine or chloropurine). The substituted piperidine ring then occupies a specific pocket in the PI3K enzyme's active site. The methoxyethyl group can form beneficial interactions, enhancing potency and influencing the selectivity profile across different PI3K isoforms (α, β, δ, γ).
PI3K Signaling Pathway Overview:
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Conclusion and Future Directions
This compound is a highly valuable and versatile chemical scaffold with demonstrated utility in modern drug discovery. Its straightforward synthesis and the strategic placement of its dual functional groups provide an excellent platform for generating diverse chemical libraries. The successful application of its analogs in developing potent modulators for challenging targets in CNS disorders and oncology highlights its significance. Future research will likely focus on creating novel analogs with improved pharmacokinetic profiles, enhanced selectivity, and the potential for multi-target engagement to address complex diseases. As our understanding of receptor biology and disease pathways deepens, scaffolds like this compound will remain indispensable tools for the medicinal chemist.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Buy this compound | 502639-08-9 [smolecule.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine [webbook.nist.gov]
- 6. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 1-(2-Methoxyethyl)piperidin-4-amine in organic solvents
An In-depth Technical Guide to the Solubility of 1-(2-Methoxyethyl)piperidin-4-amine in Organic Solvents
Introduction
In the landscape of modern drug discovery and development, this compound (CAS No: 502639-08-9 / 879486-67-2) emerges as a valuable building block.[1][2][3] Its structure, featuring a piperidine core, a primary amine, and a methoxyethyl substituent, makes it a versatile scaffold for synthesizing compounds with potential therapeutic activities, particularly in neurology.[4] The successful progression of any new chemical entity from laboratory synthesis to a viable pharmaceutical product is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility is paramount.
This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. We will delve into the theoretical principles governing its solubility, present a well-reasoned predicted solubility profile based on its molecular structure and analogue data, and provide a rigorous, field-proven experimental protocol for determining its precise thermodynamic solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems to enable robust process development, formulation, and analytical method design.
Core Physicochemical Properties
A molecule's solubility is a direct consequence of its structure. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈N₂O | [1][3] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| Appearance | Liquid (Predicted/Observed) | [1] |
| Predicted pKa | 10.45 ± 0.20 (for the piperidine nitrogen's conjugate acid) | [2] |
| Predicted Boiling Point | 212.1 ± 30.0 °C | [2] |
| Predicted Density | 0.955 ± 0.06 g/cm³ | [2] |
The structure combines a hydrophilic primary amine (capable of hydrogen bonding), a polar ether linkage, and a moderately lipophilic piperidine ring. This amphiphilic nature is the primary driver of its solubility characteristics.
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy penalty of breaking solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new, favorable solute-solvent interactions.
The key interactions governing the solubility of this compound are:
-
Hydrogen Bonding: The primary amine (-NH₂) and the ether oxygen can act as hydrogen bond acceptors, while the N-H protons of the primary amine can act as hydrogen bond donors. This is the most significant interaction in polar protic solvents.
-
Dipole-Dipole Interactions: The polarity of the C-N, C-O, and N-H bonds creates a net molecular dipole, allowing for favorable interactions with other polar molecules (solvents).
-
Van der Waals Forces (Dispersion): The nonpolar piperidine ring and ethyl chain contribute to hydrophobic character, enabling interactions with nonpolar solvents through transient dipoles.
Conceptual diagram of solute-solvent interactions.
Predicted Solubility Profile
While specific quantitative data for this compound is not widely published, a robust qualitative and semi-quantitative profile can be constructed based on its structural features, data from chemical suppliers, and the known behavior of its parent heterocycle, piperidine.[4][5][6] Piperidine itself is miscible with water and highly soluble in most common organic solvents, with the exception of very nonpolar ones like hexane.[5] Our target molecule, being larger and possessing an ether linkage, retains this general behavior.
The following table summarizes the predicted equilibrium solubility at ambient temperature (approx. 25 °C).
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible / Very High (>200 mg/mL) | The primary amine and ether oxygen can readily form strong hydrogen bonds with the solvent's hydroxyl group. This interaction dominates, leading to high miscibility.[4] |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High (>100 mg/mL) | Strong dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds from the amine lead to high solubility.[4] |
| Chlorinated | Dichloromethane (DCM) | Moderate (25-50 mg/mL) | DCM has a significant dipole moment, allowing for favorable dipole-dipole interactions. However, its inability to hydrogen bond limits the solubility compared to more polar solvents.[4] |
| Aromatic | Toluene | Low to Moderate | The primary interactions are weaker van der Waals forces between the piperidine ring and toluene. The polar functional groups limit solubility. Synthesis literature on related compounds often uses toluene as a reaction solvent, suggesting at least moderate solubility at elevated temperatures.[7] |
| Nonpolar | n-Hexane, Heptane | Poor (<1 mg/mL) | The energy required to break the strong intermolecular hydrogen bonds between the amine molecules is not compensated by the weak van der Waals forces formed with hexane.[4] |
Part 1: Experimental Determination of Equilibrium Solubility
To move beyond prediction and establish definitive values, a rigorous experimental protocol is necessary. The "gold standard" for determining thermodynamic solubility —the true equilibrium concentration of a solute in a solvent in the presence of excess solid—is the shake-flask method.[8] This method ensures that the system has reached its lowest energy state, providing data crucial for robust process and formulation design.
Protocol: Shake-Flask Method for Equilibrium Solubility
Objective: To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at 25 °C.
Materials:
-
This compound (purity >97%)
-
Selected organic solvents (analytical or HPLC grade)
-
Analytical balance (±0.1 mg)
-
Temperature-controlled orbital shaker or incubator
-
2-4 mL glass vials with PTFE-lined screw caps
-
Calibrated positive displacement pipettes
-
Syringe filters (0.22 or 0.45 µm, compatible with the solvent)
-
Apparatus for solvent evaporation (rotary evaporator or nitrogen blow-down system)
-
Quantification instrument (e.g., HPLC-UV, GC-FID, or for gravimetric analysis, a drying oven)
Step-by-Step Methodology:
-
Preparation of Slurry:
-
Add an excess amount of this compound to a pre-weighed glass vial. "Excess" is critical; a good starting point is ~20-50 mg of the compound. The goal is to ensure undissolved liquid/solid remains at equilibrium, confirming saturation.
-
-
Solvent Addition:
-
Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial. The precision of this volume is key for accurate calculation.
-
-
Equilibration:
-
Securely cap the vial. Place it in the temperature-controlled shaker set to 25 °C.
-
Agitate the slurry for 24 to 48 hours. Causality: This extended period is crucial to overcome any kinetic barriers and ensure the system reaches true thermodynamic equilibrium. For some compounds, 72 hours may be necessary, which should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72h) to see if the concentration has plateaued.
-
-
Phase Separation & Sampling:
-
Remove the vial from the shaker and let it stand undisturbed at the same controlled temperature for at least 2 hours. This allows the excess undissolved compound to settle.
-
Carefully withdraw a sample from the clear supernatant using a pipette.
-
Immediately filter the sample through a solvent-compatible syringe filter into a clean, pre-weighed vial. Causality: Filtration is a non-negotiable step to remove any microscopic, undissolved particles that would otherwise artificially inflate the measured solubility.
-
-
Quantification (Gravimetric Method Example):
-
Determine the mass of the filtered solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator. Ensure the temperature is kept low to prevent loss of the solute.
-
Once the solvent is fully removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved.
-
Reweigh the vial to determine the mass of the dissolved solute.
-
-
Calculation:
-
Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of solvent added in mL)
-
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 4-Piperidinamine,1-(2-methoxyethyl)-(9CI) | 502639-08-9 [chemicalbook.com]
- 3. This compound 97% | CAS: 502639-08-9 | AChemBlock [achemblock.com]
- 4. Buy this compound | 502639-08-9 [smolecule.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. fishersci.com [fishersci.com]
Mechanism of Action Studies for Piperidine Derivatives
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Piperidine Scaffold as a "Privileged" Motif in Drug Discovery
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in modern medicinal chemistry.[1][2][3] Its prevalence in FDA-approved drugs and natural products has earned it the designation of a "privileged structure."[4] This is due to its unique conformational flexibility, which allows it to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with a wide variety of biological targets.[1][5] Piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antidiabetic, anti-Alzheimer's, and analgesic effects.[6][7][8]
However, the journey from a promising "hit" compound to a well-understood clinical candidate is contingent on one critical process: the elucidation of its Mechanism of Action (MOA). Understanding how a piperidine derivative exerts its biological effect at a molecular level is paramount for optimizing its efficacy, predicting potential side effects, and satisfying regulatory requirements. This guide serves as a technical resource for scientists engaged in this endeavor, providing a strategic framework, field-proven experimental protocols, and insights into the causality behind methodological choices.
Chapter 1: The Strategic Framework for MOA Elucidation
The quest to define a compound's MOA begins with a fundamental strategic choice that shapes the entire discovery cascade: the selection between a target-based and a phenotypic discovery approach.[9]
-
Target-Based Discovery (Reverse Chemical Genetics): This classical approach begins with a validated biological target, such as an enzyme or receptor, that is hypothesized to play a critical role in a disease.[9] A high-throughput screen (HTS) is then developed to identify molecules that modulate this specific target. The primary advantage is clarity: the molecular target is known from the outset. The challenge then becomes confirming that modulating this target in a complex cellular environment produces the desired therapeutic effect.[9][10]
-
Phenotypic Discovery (Forward Chemical Genetics): This approach starts with the desired biological outcome.[11][12] For instance, a library of piperidine derivatives might be screened for their ability to induce apoptosis in a cancer cell line, without prior knowledge of the specific target.[13] This method is powerful for discovering first-in-class mechanisms and ensuring physiological relevance from the start.[9][12] However, it presents a significant subsequent challenge: identifying the specific molecular target responsible for the observed phenotype, a process often called "target deorphanization."[14]
The choice of strategy dictates the workflow for MOA studies. For a target-based screen, the MOA study focuses on confirming on-target engagement in cells and characterizing downstream consequences. For a phenotypic screen, the initial and most critical phase of the MOA study is the identification of the molecular target itself.
Diagram 1: Overall MOA Elucidation Workflow
Caption: A high-level workflow for determining the mechanism of action.
Chapter 2: The Hunt for the Target: Deorphanizing Piperidine Derivatives
When a piperidine derivative is identified in a phenotypic screen, the first and most critical task is to identify its direct molecular target(s). This process relies on two primary strategies: affinity-based methods and label-free methods.[14][15]
Affinity-Based Pull-Down Approaches
These methods are the most direct for identifying protein targets that physically bind to the small molecule.[9] The core principle involves immobilizing the piperidine derivative (the "bait") to a solid support or tagging it, incubating it with a cellular protein lysate, and then isolating the proteins that bind to it.[14][15]
Causality Behind the Choice: This is the method of choice when a derivative with a suitable handle for chemical modification is available and when a high-affinity interaction is expected. It provides direct physical evidence of binding.
Workflow Diagram 2: Affinity-Based Target ID
Caption: Workflow for affinity-based protein target identification.
Self-Validating System: A critical control for this experiment is to run a parallel pull-down with a structurally similar but biologically inactive piperidine derivative. True targets should bind to the active compound but not the inactive one. Additionally, a competition experiment, where the lysate is pre-incubated with an excess of the free, non-immobilized active compound, should prevent the target protein from binding to the affinity probe.
(A detailed protocol for an Affinity-Based Pull-Down Assay is provided in the Appendix.)
Label-Free Approaches
Label-free methods identify targets by observing how the native, unmodified piperidine derivative affects the properties of proteins in a complex mixture. Examples include:
-
Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that a small molecule binding to a protein can stabilize its structure and make it more resistant to proteolysis.
-
Cellular Thermal Shift Assay (CETSA): This method exploits the fact that target engagement can alter the thermal stability of a protein. Cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified.
Causality Behind the Choice: Label-free methods are invaluable when the piperidine derivative lacks a site for chemical modification without losing activity, or when there is concern that adding a tag might alter its binding properties. CETSA has the added advantage of being performable in live cells, confirming target engagement in a physiological context.
Chapter 3: Confirming the Interaction: Biophysical and Biochemical Validation
Once a putative target is identified, the next step is to rigorously validate and quantify the binding interaction using orthogonal, in vitro methods.[16] This is essential for confirming that the interaction is direct, specific, and occurs at a therapeutically relevant concentration.
Biophysical Assays for Direct Binding
These techniques measure the physical interaction between the purified target protein and the piperidine derivative.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data, including the association rate (k_on) and dissociation rate (k_off), from which the binding affinity (K_D) is calculated.[16] It is highly sensitive and requires only small amounts of protein.
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics. ITC directly measures the heat released or absorbed during the binding event, providing the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Causality Behind the Choice: SPR is often used for initial validation and kinetic profiling due to its higher throughput. ITC is used to provide a definitive thermodynamic signature of the interaction, which can be invaluable for lead optimization. A compound with a slow k_off (long residence time) determined by SPR may exhibit more durable in vivo efficacy.[16]
Biochemical Assays for Functional Modulation
If the identified target is an enzyme, a biochemical assay is crucial to determine how the piperidine derivative affects its catalytic function.[10][17][18]
Table 1: Common Types of Enzyme Inhibition by Piperidine Derivatives
| Inhibition Type | Mechanism Description | Experimental Signature |
| Competitive | Inhibitor binds to the active site, directly competing with the substrate. | Increases the apparent K_m; V_max remains unchanged. Inhibition can be overcome by high substrate concentrations. |
| Non-competitive | Inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation. | Decreases the V_max; K_m remains unchanged. Inhibition cannot be overcome by high substrate concentrations. |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex. | Decreases both V_max and K_m. |
| Mixed | Inhibitor can bind to both the free enzyme and the ES complex, often at an allosteric site. | Affects both K_m and V_max. |
Understanding the type of inhibition is critical for drug development.[10][19] For example, a competitive inhibitor's efficacy in vivo might be reduced by high physiological concentrations of the natural substrate.[10]
(A detailed protocol for an Enzyme Inhibition Kinetics Assay is provided in the Appendix.)
Chapter 4: From Binding to Biology: Elucidating Functional Consequences in Cellular Systems
Confirming a direct interaction in a test tube is not sufficient. The MOA study must demonstrate that the piperidine derivative engages its target in a live cell and produces a measurable downstream biological effect.[17][20]
Cell-Based Target Engagement
Techniques like CETSA, as mentioned earlier, are excellent for confirming that the compound reaches and binds to its target in the complex milieu of the cell.
Cell Viability and Cytotoxicity Assays
For derivatives with intended anticancer or antimicrobial activity, it is essential to quantify their effect on cell proliferation and survival.[4][21][22]
Table 2: Example Cytotoxic Activity of Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [4] |
| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [4] |
| Compound 17a | PC3 | Prostate | 0.81 | [4][23] |
(A detailed protocol for a Cell Viability Assay is provided in the Appendix.)
Signaling Pathway Analysis
The ultimate goal of MOA is to connect the molecular binding event to the observed phenotype through a signaling pathway. For example, many anticancer piperidine derivatives exert their effects by modulating pathways that control cell growth, survival, and apoptosis.[4][23]
Diagram 3: PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt pathway by a hypothetical piperidine derivative.
Methodology: Western blotting is the workhorse technique for this analysis. Researchers would treat cells with the piperidine derivative and measure the phosphorylation status of key proteins in the pathway (e.g., phospho-Akt, phospho-mTOR). A decrease in phosphorylation would provide strong evidence that the compound inhibits the pathway, consistent with its anticancer phenotype.
Appendix: Standard Operating Protocols
Protocol 1: Affinity-Based Pull-Down Assay
-
Probe Immobilization: Covalently link the biotinylated piperidine derivative to streptavidin-coated magnetic beads. Incubate for 1 hour at room temperature with gentle rotation.
-
Washing: Wash the beads three times with a lysis buffer (e.g., RIPA buffer) to remove any unbound probe.
-
Lysate Preparation: Prepare a total protein lysate from the target cells or tissue. Determine the protein concentration using a BCA assay.
-
Incubation: Incubate the immobilized probe (beads) with 1-2 mg of protein lysate for 2-4 hours at 4°C with rotation.
-
Competition Control: In a separate tube, pre-incubate the lysate with a 100-fold molar excess of the free, non-biotinylated active compound for 1 hour before adding the beads.
-
Washing: Pellet the beads using a magnetic stand and wash them 5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE, visualize with Coomassie or silver staining, and excise unique bands for identification by LC-MS/MS.
Protocol 2: Enzyme Inhibition Kinetics Assay (Example: Acetylcholinesterase)
-
Reagents: Prepare solutions of purified acetylcholinesterase (AChE), the substrate acetylthiocholine (ATCh), Ellman's reagent (DTNB), and the piperidine inhibitor at various concentrations.
-
Assay Setup: In a 96-well plate, add buffer, the piperidine inhibitor (at multiple concentrations), and the AChE enzyme. Allow to pre-incubate for 15 minutes.
-
Reaction Initiation: Start the reaction by adding the ATCh substrate and DTNB. The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow product.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a plate reader in kinetic mode. The rate of color change is proportional to enzyme activity.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentration at each inhibitor concentration. Use non-linear regression analysis (e.g., Michaelis-Menten equation) to determine the V_max and K_m values. Analyze the changes in these parameters to determine the mode of inhibition (competitive, non-competitive, etc.).[19]
Protocol 3: Cell Viability Assay (SRB Assay)
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the piperidine derivative (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 0.4% sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Solubilize the bound dye by adding 10 mM Tris base solution to each well.
-
Measurement: Measure the absorbance at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Use non-linear regression to determine the IC50 or GI50 value.[4][21]
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 12. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 13. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nuvisan.com [nuvisan.com]
- 17. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. nuvisan.com [nuvisan.com]
- 21. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 23. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Building Block: Protocols for the Use of 1-(2-Methoxyethyl)piperidin-4-amine in Organic Synthesis
Abstract
This comprehensive guide details the synthetic utility of 1-(2-Methoxyethyl)piperidin-4-amine, a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its unique structural features—a secondary amine on a piperidine ring and a sterically accessible primary amine, combined with a methoxyethyl group that can enhance solubility and modulate pharmacokinetic properties—make it a sought-after intermediate in the construction of complex molecular architectures. This document provides researchers, scientists, and drug development professionals with in-depth application notes and robust, validated protocols for its use in key synthetic transformations, including amide bond formation, reductive amination, and N-alkylation. The causality behind experimental choices is elucidated to empower chemists to adapt and optimize these methods for their specific synthetic targets.
Introduction: Unveiling the Potential of a Privileged Scaffold
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a cornerstone of drug design. This compound (CAS 262369-35-1) emerges as a particularly interesting derivative, offering multiple points for diversification. The primary amine at the 4-position serves as a versatile handle for elaboration, while the tertiary amine within the piperidine ring, substituted with a methoxyethyl group, can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[2]
The presence of the methoxyethyl group can improve aqueous solubility and may enhance blood-brain barrier penetration, a desirable characteristic for central nervous system (CNS) drug candidates.[3] This guide will explore the practical applications of this reagent, providing detailed protocols to facilitate its seamless integration into synthetic workflows.
Core Applications and Synthetic Protocols
This compound is primarily utilized in reactions that leverage its nucleophilic primary amine. The most common transformations include the formation of amides, the construction of larger molecules via reductive amination, and the introduction of diverse substituents through N-alkylation.
Amide Bond Formation: Forging Critical Linkages
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. This compound readily participates in amide coupling reactions with a wide range of carboxylic acids, from simple aliphatic and aromatic acids to complex heterocyclic systems.
Causality in Reagent Selection: The choice of coupling reagent is paramount for achieving high yields and minimizing side reactions. For sterically unhindered and electronically neutral carboxylic acids, carbodiimide-based activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) are often sufficient.[4] For more challenging couplings involving sterically hindered or electron-deficient partners, more potent uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended to ensure efficient activation and rapid coupling.[5]
Protocol 2.1.1: EDC/HOBt Mediated Amide Coupling
This protocol is suitable for the coupling of this compound with a generic carboxylic acid (R-COOH).
-
Materials:
-
Carboxylic acid (R-COOH) (1.0 eq)
-
This compound (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add EDC·HCl (1.2 eq).
-
Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) and DIPEA (2.5 eq) in the reaction solvent to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 1: Representative Amide Coupling Reactions
| Carboxylic Acid Partner | Coupling Reagent | Solvent | Yield (%) | Reference |
| 4-Methoxybenzoic Acid | EDC/HOBt | DMF | >90% | Adapted from[3] |
| Boc-L-Proline | HATU | DCM | 85% | [4] |
| 3-Cyanobenzoic Acid | EDC/DMAP/HOBt(cat.) | ACCN | 75% | [4] |
Diagram 1: Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Reductive Amination: Expanding Molecular Complexity
Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[6] this compound can be effectively coupled with a variety of aldehydes and ketones to generate more complex piperidine derivatives.
Causality in Reductive Amination: The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent should selectively reduce the in situ-formed iminium ion intermediate without significantly reducing the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reducing agent for this purpose and is compatible with a wide range of functional groups.[7] For more challenging substrates, stronger reducing agents or catalytic hydrogenation may be employed.
Protocol 2.2.1: Reductive Amination with an Aldehyde
This protocol describes the reaction of this compound with a generic aldehyde (R-CHO).
-
Materials:
-
Aldehyde (R-CHO) (1.0 eq)
-
This compound (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of the aldehyde (1.0 eq) and this compound (1.05 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Diagram 2: Reductive Amination Mechanism
Caption: Key steps in the reductive amination process.
N-Alkylation: Diversification at the Piperidine Nitrogen
While the primary amine is the more reactive site for many transformations, the tertiary amine within the piperidine ring can also be functionalized, typically through alkylation. This allows for the introduction of a wide variety of substituents to modulate the steric and electronic properties of the final compound.
Causality in N-Alkylation: Direct alkylation of the piperidine nitrogen with alkyl halides can be challenging and may lead to the formation of quaternary ammonium salts.[8] A more controlled approach is often desired. When the piperidine nitrogen is secondary (i.e., in a precursor before the introduction of the methoxyethyl group), reductive amination with an appropriate aldehyde (e.g., methoxyacetaldehyde) provides a clean and efficient route to the desired N-substituted product.
Protocol 2.3.1: N-Alkylation of a Piperidine Precursor via Reductive Amination
This protocol outlines the introduction of the 2-methoxyethyl group onto a 4-aminopiperidine precursor.
-
Materials:
-
4-Aminopiperidine derivative (e.g., tert-butyl (piperidin-4-yl)carbamate) (1.0 eq)
-
2-Methoxyacetaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Follow the general procedure for reductive amination as described in Protocol 2.2.1, substituting the generic aldehyde with 2-methoxyacetaldehyde and the primary amine with the 4-aminopiperidine precursor.
-
After purification, the Boc-protected this compound can be deprotected under acidic conditions (e.g., TFA in DCM) to yield the title compound.
-
Applications in Drug Discovery and Chemical Biology
The derivatives of this compound are of significant interest in the development of novel therapeutics. For instance, piperidine-containing compounds have been investigated as potent and selective σ1 receptor ligands, which have implications for the treatment of neurological disorders and cancer.[9] The structural features of this compound make it an attractive starting material for the synthesis of such ligands.
Furthermore, in the realm of kinase inhibitor discovery, substituted aminopyrimidines are a common structural motif.[2] this compound can be used to introduce a solubilizing and pharmacokinetically favorable piperidine moiety onto such scaffolds.
Conclusion
This compound is a highly functionalized and versatile building block with broad applications in organic synthesis. The protocols detailed in this guide provide a solid foundation for its use in amide coupling, reductive amination, and N-alkylation reactions. By understanding the underlying principles and the rationale for the selection of reagents and conditions, researchers can effectively leverage this compound to accelerate their synthetic endeavors in drug discovery and beyond.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. gctlc.org [gctlc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(2-Methoxyethyl)piperidin-4-amine as a Versatile Building Block in Modern Drug Discovery
Foreword: The Strategic Value of N-Alkoxyalkylated Piperidines in Medicinal Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of approved pharmaceuticals.[1] Its conformational flexibility and capacity for substitution at various positions allow for the fine-tuning of physicochemical and pharmacological properties.[2] The strategic modification of the piperidine nitrogen, in particular, offers a powerful tool to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide focuses on a specific, high-value building block: 1-(2-Methoxyethyl)piperidin-4-amine .
The introduction of the N-(2-methoxyethyl) group is not a trivial substitution. This seemingly simple ether-containing alkyl chain imparts a unique combination of properties that can be strategically exploited by drug discovery scientists. It can influence lipophilicity, basicity, and metabolic stability, and introduce a potential hydrogen bond acceptor, all of which are critical parameters in optimizing a drug candidate's performance, especially for targets within the central nervous system (CNS).[2][3]
This document serves as a detailed technical guide for researchers, providing not only the foundational knowledge but also actionable, field-proven protocols for the effective incorporation of this compound into drug discovery campaigns.
Physicochemical Properties and Design Rationale
The utility of this compound as a building block is rooted in its distinct chemical properties, which translate into tangible benefits in drug design.
| Property | Value / Observation | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₈N₂O | Provides a compact scaffold with functional handles for further elaboration. |
| Molecular Weight | 158.24 g/mol | Adheres to Lipinski's Rule of Five, making it an excellent starting point for lead-like molecules. |
| Predicted pKa | 10.45 ± 0.20 | The basicity of the piperidine nitrogen is modulated by the methoxyethyl group, which can influence receptor interactions and solubility.[4] |
| Predicted logP | 0.5 - 1.0 | The methoxyethyl group can fine-tune lipophilicity, balancing membrane permeability with aqueous solubility—a critical factor for oral bioavailability and CNS penetration.[4][5] |
| Metabolic Stability | N-dealkylation is a potential metabolic pathway. | The ether linkage in the methoxyethyl group can alter the metabolic profile compared to simple N-alkyl substituents, potentially offering a softer metabolic spot or, conversely, a point for controlled degradation.[6] |
| Hydrogen Bonding | The ether oxygen can act as a hydrogen bond acceptor. | This provides an additional point of interaction with biological targets, potentially enhancing binding affinity and selectivity.[1] |
The Rationale of the Methoxyethyl Group:
The N-methoxyethyl substituent offers a sophisticated approach to property modulation. Compared to a simple N-ethyl or N-propyl group, the ether oxygen introduces polarity, which can help to mitigate excessive lipophilicity, a common challenge in CNS drug development that can lead to off-target effects and poor solubility.[2] Furthermore, the flexibility of the ethyl chain allows the methoxy group to orient itself favorably within a binding pocket without introducing significant steric hindrance. This combination of features makes this compound a particularly attractive building block for creating potent and selective ligands for a variety of biological targets.
Synthetic Applications: Core Reactions and Protocols
This compound is a versatile primary amine that readily participates in two of the most fundamental reactions in medicinal chemistry: amide bond formation and reductive amination.
Amide Bond Formation: Coupling with Carboxylic Acids
The formation of an amide bond is a cornerstone of drug synthesis. The primary amine of this compound serves as an excellent nucleophile for coupling with a wide range of carboxylic acids, from simple fragments to complex heterocyclic systems.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
Harnessing 1-(2-Methoxyethyl)piperidin-4-amine for Accelerated Parallel Synthesis
An Application Guide for Drug Discovery Researchers
Abstract
In the landscape of modern drug discovery, the piperidine scaffold stands out as a privileged structure, integral to a multitude of approved therapeutic agents.[1][2] Its three-dimensional geometry and versatile substitution patterns allow for the precise tuning of physicochemical and pharmacological properties.[2][3] This guide focuses on a particularly valuable building block, 1-(2-Methoxyethyl)piperidin-4-amine , and its strategic application in parallel synthesis to generate diverse chemical libraries. We will explore the design rationale underpinning its use, provide detailed, field-tested protocols for key chemical transformations, and offer expert insights to streamline library production for researchers in medicinal chemistry and drug development.
The Strategic Advantage of the Methoxyethyl Piperidine Scaffold
The selection of a building block in library synthesis is a critical decision that profoundly impacts the properties of the resulting compounds. This compound (Molecular Formula: C₈H₁₈N₂O, Molecular Weight: 158.24 g/mol ) is not merely a cyclic amine; it is a carefully designed scaffold element that imparts several desirable features.[4][5]
Design Rationale: Why Choose this Building Block?
-
Modulation of Physicochemical Properties: The N-alkoxyethyl substituent is a key feature. The ether oxygen atom can act as a hydrogen bond acceptor, which can enhance interaction with biological targets and improve aqueous solubility—a common challenge in drug development.[6]
-
Metabolic Stability: The ether linkage in the methoxyethyl group is generally more resistant to metabolic cleavage compared to more labile functionalities like esters, potentially leading to improved pharmacokinetic profiles.[7]
-
Vectorial Control in Library Design: The molecule possesses two distinct points of modification: the primary amine at the 4-position (the "R¹" attachment point) and the tertiary amine within the piperidine ring. The primary amine is a versatile handle for a wide array of conjugation chemistries, allowing for the systematic exploration of chemical space emanating from the piperidine core.
-
Three-Dimensionality: Saturated heterocycles like piperidine provide access to three-dimensional chemical space, a significant advantage over flat, aromatic systems. This allows for more specific and complex interactions with the binding pockets of target proteins.[8][9]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 502639-08-9 | [10] |
| Molecular Formula | C₈H₁₈N₂O | [4] |
| Molecular Weight | 158.24 g/mol | [4] |
| Form | Liquid | [4] |
| Boiling Point (Predicted) | 212.1 ± 30.0 °C | [10] |
| pKa (Predicted) | 10.45 ± 0.20 | [10] |
Core Applications & Parallel Synthesis Protocols
The exocyclic primary amine of this compound is a robust nucleophile, making it an ideal substrate for three major classes of library-generating reactions: amide bond formation, reductive amination, and urea/thiourea synthesis.
Application: Amide Library Synthesis
Amide coupling is arguably the most utilized reaction in medicinal chemistry.[11] By coupling a library of diverse carboxylic acids to this compound, researchers can rapidly generate libraries to probe structure-activity relationships (SAR).
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Buy this compound | 502639-08-9 [smolecule.com]
- 6. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 4-Piperidinamine,1-(2-methoxyethyl)-(9CI) | 502639-08-9 [chemicalbook.com]
- 11. hepatochem.com [hepatochem.com]
Application Note: A Comprehensive Guide to the In Vitro Pharmacological Profiling of 1-(2-Methoxyethyl)piperidin-4-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the biological activity of 1-(2-Methoxyethyl)piperidin-4-amine. The molecular structure, featuring a piperidine core, is a prevalent scaffold in medicinal chemistry, often associated with activity at central nervous system (CNS) targets such as G-protein coupled receptors (GPCRs) and monoamine transporters.[1][2] This guide presents a logical, multi-tiered approach, beginning with broad target screening via radioligand binding assays, followed by specific functional assays to determine the compound's mechanism of action. We provide detailed, field-proven protocols for competitive binding assays, functional GPCR second messenger assays (cAMP), neurotransmitter uptake inhibition assays, and secondary monoamine oxidase (MAO) enzyme activity assays. Each protocol is supported by scientific rationale, data interpretation guidelines, and integrated controls to ensure experimental integrity and trustworthiness.
Introduction: Rationale for an Assay Cascade
The compound this compound possesses key structural motifs—a saturated heterocyclic amine ring and a primary amine substituent—that suggest a high probability of interaction with biogenic amine receptors and transporters.[1][3] A systematic investigation of its pharmacological profile is essential to identify its primary molecular target(s), determine its functional activity (e.g., agonist, antagonist, inhibitor), and assess its selectivity.
A tiered assay approach is the most efficient strategy:
-
Tier 1: Target Binding Assessment. The initial step is to determine if the compound physically interacts with a panel of putative targets. Radioligand binding is the gold standard for quantifying this interaction, providing critical data on affinity (Kᵢ) and selectivity.[4][5]
-
Tier 2: Functional Activity Characterization. Once binding is confirmed, functional assays are required to understand the physiological consequence of that interaction. Does it activate a receptor's signaling pathway or block the function of a transporter?
-
Tier 3: Secondary and Off-Target Profiling. To build a complete safety and selectivity profile, it is crucial to test for activity at other, related targets where interaction could lead to undesired effects.
This guide provides the protocols to execute this strategy effectively.
Tier 1: Radioligand Binding Assays for Target Affinity and Selectivity
Radioligand binding assays directly measure the interaction of a compound with a target receptor or transporter protein.[6] A competitive binding assay format is used to determine the affinity of an unlabeled test compound (the "competitor," this compound) by measuring its ability to displace a radiolabeled ligand ("radioligand") that has a known high affinity for the target.[4]
Scientific Principle
The assay relies on the law of mass action. In a preparation containing the target receptor (e.g., cell membranes), a fixed concentration of radioligand is incubated with varying concentrations of the test compound. As the concentration of the test compound increases, it competes for and displaces the radioligand from the receptor's binding sites. This reduction in bound radioactivity is measured and used to calculate the test compound's inhibitory concentration (IC₅₀), which can then be converted to an affinity constant (Kᵢ).
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay (Example: Dopamine D₂ Receptor)
This protocol provides a template for assessing the binding of this compound to the human dopamine D₂ receptor.
Materials:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human dopamine D₂ receptor. Protein concentration determined via BCA assay.[7]
-
Radioligand: [³H]Spiperone (a D₂ antagonist).
-
Test Compound: this compound, prepared in a 10-point, half-log serial dilution series.
-
Non-Specific Binding (NSB) Control: A high concentration of a potent, unlabeled D₂ ligand (e.g., 10 µM haloperidol).
-
Apparatus: 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/B or GF/C), scintillation counter, and scintillation fluid.[7]
Procedure:
-
Assay Plate Setup: In a 96-well plate, add reagents in triplicate for each condition (Total Binding, Non-Specific Binding, and each concentration of the test compound).
-
Reagent Addition: To each well, add the following in order:
-
50 µL of Binding Buffer (for Total Binding wells) OR 50 µL of NSB control (for NSB wells) OR 50 µL of test compound dilution.
-
50 µL of [³H]Spiperone diluted in Binding Buffer (final concentration ~0.2-0.5 nM, at its Kₔ).
-
100 µL of the membrane preparation diluted in Binding Buffer (final concentration ~10-20 µg protein/well).
-
The final assay volume is 200 µL.
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to allow the binding to reach equilibrium.[7]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand (trapped on the filter) from the free radioligand (which passes through).
-
Washing: Immediately wash each filter 3-4 times with 200 µL of ice-cold Binding Buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[7]
Data Analysis & Interpretation:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7]
| Table 1: Example Data Presentation for Target Selectivity Profile | |
| Target | Hypothetical Kᵢ (nM) for this compound |
| Dopamine Transporter (DAT) | 85 |
| Serotonin Transporter (SERT) | 450 |
| Norepinephrine Transporter (NET) | 1200 |
| Dopamine D₂ Receptor | 250 |
| Serotonin 5-HT₂ₐ Receptor | >10,000 |
| Sigma-1 Receptor | 980 |
Tier 2: Functional Assays for Mechanism of Action
Finding that a compound binds to a target necessitates a functional assay to determine what it does. Based on the likely targets, two key functional assays are presented: a cAMP assay for GPCRs and a neurotransmitter uptake assay for monoamine transporters.
A. GPCR Functional Activity: cAMP Accumulation Assay
Many GPCRs signal by modulating the intracellular concentration of the second messenger cyclic AMP (cAMP). Gₛ-coupled receptors activate adenylyl cyclase to increase cAMP, while Gᵢ-coupled receptors inhibit it.[8] Measuring changes in cAMP levels in response to the test compound determines if it acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist).
This protocol uses a bioluminescence-based assay (e.g., Promega's cAMP-Glo™). The assay is based on the principle that cAMP activates protein kinase A (PKA). The assay components include a PKA that, when inactive, leaves ATP available for a luciferase enzyme to produce light. When cAMP levels rise, PKA is activated, consumes ATP, and reduces the amount of light produced by the subsequent luciferase reaction. This inverse relationship allows for the sensitive quantification of cAMP.[9][10]
Caption: Simplified Gₛ-coupled GPCR signaling cascade leading to cAMP production.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the target GPCR.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) with serum and antibiotics.
-
Assay Buffer: PBS or HBSS.
-
cAMP-Glo™ Assay System: Includes reagents for cell lysis, cAMP detection, and kinase activity measurement.[9]
-
Reference Agonist and Antagonist: Known ligands for the target GPCR.
Procedure:
-
Cell Plating: Seed cells into a white, opaque 384-well plate at an optimized density and incubate for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Agonist Mode Testing:
-
Remove cell culture medium and add the diluted test compound to the cells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Antagonist Mode Testing:
-
Pre-incubate the cells with the diluted test compound for 15-30 minutes.
-
Add a reference agonist at its EC₈₀ concentration (the concentration that gives 80% of its maximal response) to all wells (except basal control) and incubate for another 15-30 minutes.
-
-
cAMP Detection (performed in reduced lighting):
-
Add cAMP-Glo™ Lysis Buffer and incubate for 10 minutes to lyse cells and release cAMP.
-
Add cAMP-Glo™ Detection Solution (containing PKA) and incubate for 20 minutes.
-
Add Kinase-Glo® Reagent (containing luciferase and substrate) and incubate for 10 minutes.[9]
-
-
Measurement: Read the luminescence signal on a plate reader.
Data Analysis & Interpretation:
-
Agonist Mode: Plot luminescence (or % activity relative to a reference agonist) vs. compound concentration to generate a dose-response curve and calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Antagonist Mode: Plot the response in the presence of the fixed agonist concentration vs. the test compound concentration to calculate the IC₅₀, which can be converted to an antagonist constant (Kₑ). A decrease in signal indicates antagonism.
B. Monoamine Transporter Functional Assay: Neurotransmitter Uptake
If binding assays indicate an affinity for DAT, SERT, or NET, this assay directly measures the compound's ability to inhibit their function.[11]
Cells engineered to express a specific monoamine transporter will actively import its corresponding radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT) from the extracellular medium. An inhibitor will block this process, resulting in less radioactivity inside the cells.[12][13]
Materials:
-
Cell Line: HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Radiolabeled Substrate: [³H]Dopamine.
-
Test Compound: this compound, prepared in a serial dilution.
-
Reference Inhibitor: A potent DAT inhibitor (e.g., 10 µM GBR-12909) for determining non-specific uptake.[13]
Procedure:
-
Cell Plating: Plate hDAT-expressing cells in a 96-well plate and grow to ~80-90% confluency.[12]
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed Uptake Buffer.
-
Compound Incubation: Add 50 µL of Uptake Buffer containing the appropriate dilution of the test compound, reference inhibitor, or vehicle (for total uptake control). Pre-incubate the plate at 37°C for 10-20 minutes.[13]
-
Initiate Uptake: Add 50 µL of [³H]Dopamine solution (at a final concentration near its Kₘ, e.g., 10-20 nM) to all wells to start the uptake reaction.[14]
-
Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) that is within the linear range of uptake.[13]
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the solution and washing the cells 3-4 times with ice-cold Uptake Buffer.
-
Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]
Data Analysis & Interpretation:
-
Calculate Specific Uptake: Specific Uptake = Total Uptake (vehicle control) - Non-Specific Uptake (reference inhibitor control).
-
Generate Inhibition Curve: Plot the percentage inhibition of specific uptake versus the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression to determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of dopamine uptake.
| Table 2: Key Parameters for Neurotransmitter Uptake Assay | |
| Parameter | Condition |
| Cell Line | HEK293-hDAT |
| Radiolabeled Substrate | [³H]Dopamine (~15 nM) |
| Incubation Time | 7 minutes |
| Incubation Temperature | 37°C |
| Reference Inhibitor | 10 µM GBR-12909 |
Tier 3: Secondary Profiling - Monoamine Oxidase (MAO) Activity Assay
To assess whether this compound affects neurotransmitter metabolism, an MAO activity assay is a valuable secondary screen.
Scientific Principle
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines.[15] This enzymatic reaction produces H₂O₂ as a byproduct. Fluorometric assay kits use a probe that, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce a highly fluorescent product. An MAO inhibitor will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.[16]
Protocol: Fluorometric MAO Activity Assay
Materials:
-
Enzyme Source: Recombinant human MAO-A or MAO-B, or mitochondrial fractions from tissue.
-
MAO Assay Kit: Containing assay buffer, HRP, fluorescent probe, and a substrate (e.g., p-tyramine, a substrate for both MAO-A and B).[17]
-
Selective Inhibitors: Clorgyline (MAO-A specific) and Pargyline (MAO-B specific) as controls.[17]
Procedure:
-
Assay Setup: In a black 96-well plate, add the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (selective inhibitor).
-
Enzyme Addition: Add the MAO enzyme preparation to each well and pre-incubate with the compound for 10-15 minutes at 37°C.
-
Initiate Reaction: Prepare a working solution of the substrate, HRP, and fluorescent probe in assay buffer. Add this solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (e.g., Ex/Em = 530/585 nm) every 1-2 minutes for 30-60 minutes.[16]
Data Analysis & Interpretation:
-
Calculate Reaction Rate: Determine the rate of reaction (slope of the linear phase of fluorescence increase over time) for each condition.
-
Determine % Inhibition: Calculate the percentage of inhibition caused by the test compound relative to the uninhibited control.
-
Calculate IC₅₀: Plot % inhibition versus log[compound] and use non-linear regression to determine the IC₅₀ value for MAO-A and/or MAO-B.
Summary and Integrated Data Interpretation
By systematically applying this in vitro assay cascade, researchers can build a comprehensive pharmacological profile for this compound. Integrating the data from each tier allows for a clear understanding of the compound's primary target, its functional effect, its potency, and its selectivity. This foundational knowledge is indispensable for guiding further drug discovery and development efforts, including lead optimization and in vivo efficacy studies.
References
- 1. Buy this compound | 502639-08-9 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. cAMP-Glo™ Assay Protocol [promega.sg]
- 10. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 11. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Monoamine Oxidase Assays [cellbiolabs.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Monoamine Oxidase Assay Kit | ABIN1000321 [antibodies-online.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 1-(2-Methoxyethyl)piperidin-4-amine
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(2-Methoxyethyl)piperidin-4-amine. Due to the compound's polar and basic nature, traditional reversed-phase chromatography presents significant retention challenges. To overcome this, a method employing Hydrophilic Interaction Liquid Chromatography (HILIC) was developed, providing excellent retention, peak shape, and sensitivity. The method utilizes a simple protein precipitation step for sample preparation and positive ion electrospray ionization with Multiple Reaction Monitoring (MRM) for detection. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this piperidine derivative in complex matrices. The method is suitable for applications in pharmacokinetic studies, process monitoring, and impurity analysis.
Introduction
This compound is a heterocyclic amine that serves as a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a basic piperidine ring and a polar methoxyethyl group, makes it a valuable scaffold in medicinal chemistry. Accurate and reliable quantification of this compound is critical for monitoring reaction kinetics, assessing purity in final active pharmaceutical ingredients (APIs), and conducting pharmacokinetic (PK) and metabolism studies during drug development.
The primary analytical challenge for this compound lies in its high polarity and basicity. These properties lead to poor retention on conventional C18 reversed-phase columns, as the analyte is fully protonated and has a high affinity for the aqueous mobile phase. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative, utilizing a polar stationary phase and a high-organic mobile phase to effectively retain and separate such polar compounds.[1][2] The high organic content of the mobile phase in HILIC also enhances desolvation efficiency in the mass spectrometer's electrospray source, often leading to significant improvements in sensitivity.[3]
This application note provides a comprehensive, step-by-step protocol for the analysis of this compound using HILIC-MS/MS. The causality behind experimental choices is explained, and the protocol is designed to be self-validating, adhering to principles outlined in regulatory guidelines such as those from the FDA and ICH.[4][5]
Analyte Physicochemical Properties & Method Strategy
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
-
Structure:
-
Molecular Formula: C₈H₁₈N₂O
-
Molecular Weight: 158.24 g/mol
-
Basicity (pKa): The piperidine nitrogen imparts strong basicity to the molecule, with the pKa of its conjugate acid expected to be around 10-11. This ensures the molecule is readily protonated under typical LC-MS conditions.
Method Development Rationale:
-
Chromatography: HILIC was selected to address the poor retention observed with polar basic compounds in reversed-phase chromatography. An amide-based stationary phase was chosen for its excellent performance in retaining a wide range of polar analytes, including amines, and for providing robust and reproducible results.
-
Sample Preparation: For biological matrices such as plasma or serum, a simple and efficient protein precipitation (PPT) method is employed.[6][7] This technique effectively removes the majority of proteins that can interfere with the analysis and clog the column, while ensuring high recovery for small, soluble molecules like the target analyte. For samples in organic solvents (e.g., from a chemical reaction), a "dilute-and-shoot" approach is sufficient.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is the ideal choice due to the basic nature of the analyte, which is easily protonated to form the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantification at low concentrations by monitoring specific precursor-to-product ion transitions.[8]
Experimental Protocols
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Internal Standard (IS): A structurally similar compound not present in the matrix, or a stable isotope-labeled version of the analyte (e.g., this compound-d4).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Mobile Phase Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate (NH₄FA).
-
Protein Precipitation Agent: Acetonitrile with 0.1% Formic Acid.
-
Biological Matrix (if applicable): Blank human plasma (K₂EDTA).
Preparation of Standards and Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of this compound reference standard and dissolve in 5 mL of 50:50 (v/v) Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Prepare a separate stock solution for the Internal Standard (IS) in the same manner.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution with 50:50 (v/v) Acetonitrile:Water to prepare a series of working standard solutions for constructing the calibration curve (e.g., from 1 ng/mL to 1000 ng/mL).
-
Prepare a working Internal Standard solution at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation Protocol (Plasma)
The following workflow is recommended for sample preparation from a biological matrix.
Caption: Plasma sample preparation workflow.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column | Provides excellent retention and peak shape for polar analytes. |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | The buffer helps maintain pH and improves peak shape. Formic acid aids in protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | High organic content is necessary for retention in HILIC mode. |
| Gradient | 95% B -> 60% B over 3 min; hold at 60% B for 1 min; return to 95% B and equilibrate for 2 min | Gradient elution ensures the analyte is eluted as a sharp peak while cleaning the column of more polar interferences. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, providing good efficiency and sensitivity. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | A small injection volume is sufficient due to the high sensitivity of the MS detector. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S, Sciex 6500+) | Provides the necessary sensitivity and selectivity for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms are readily protonated. |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 150 °C | Standard temperature to aid in desolvation. |
| Desolvation Temp. | 450 °C | Ensures efficient evaporation of the mobile phase. |
| Desolvation Gas | Nitrogen, 800 L/hr | High flow aids in droplet desolvation. |
| MRM Transitions | See Table 3 | Specific transitions provide selectivity and sensitivity for quantification. |
MRM Transitions and Fragmentation
The MRM transitions must be optimized by infusing a standard solution of the analyte. The protonated molecule [M+H]⁺ serves as the precursor ion. Collision-induced dissociation (CID) will generate characteristic product ions.
Caption: Proposed fragmentation of this compound.
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| Analyte | 159.15 | 100.11 | 50 | 20 | Quantifier |
| Analyte | 159.15 | 71.07 | 50 | 25 | Qualifier |
| IS | User Defined | User Defined | 50 | Optimized | Internal Standard |
Note: Collision energies are instrument-dependent and require optimization.
Method Validation Protocol
To ensure the trustworthiness and reliability of the method, a full validation should be performed according to established regulatory guidelines like ICH Q2(R1) or the FDA's Bioanalytical Method Validation Guidance.[4][5][9]
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
|---|---|---|
| Specificity & Selectivity | Analyze six different blank matrix lots. Compare response at the analyte's retention time to the response of the LLOQ standard. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS. |
| Linearity & Range | Analyze a calibration curve with at least 6 non-zero standards over the expected concentration range (e.g., 1-1000 ng/mL). | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal value (±20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | Analyze replicate samples (n=5) at the lowest concentration of the calibration curve. | Signal-to-noise ratio ≥ 10. Accuracy within ±20% of nominal. Precision (CV) ≤ 20%. |
| Accuracy & Precision | Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in replicates (n=5) on three separate days. | Intra- & Inter-day Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Intra- & Inter-day Precision: CV ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Compare the analyte response in post-extraction spiked samples to the response in a neat solution at Low and High QC levels. | The IS-normalized matrix factor should be between 0.85 and 1.15. The CV of the IS-normalized matrix factor across lots should be ≤ 15%. |
| Recovery | Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at Low, Mid, and High QC levels. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability in the matrix under various conditions: bench-top (room temp), freeze-thaw cycles (3 cycles), and long-term storage (-80°C). | Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples. |
Conclusion
The HILIC-MS/MS method detailed in this application note provides a highly selective, sensitive, and robust solution for the quantitative analysis of this compound. The protocol addresses the inherent challenges of retaining and separating this polar, basic compound by leveraging HILIC chromatography. The simple sample preparation and high-sensitivity MS/MS detection make this method suitable for high-throughput analysis in a variety of research and drug development settings. The included validation protocol ensures that the method generates reliable and reproducible data that meets stringent regulatory standards.
References
- 1. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
Application Note: A Robust HPLC Purification Protocol for 1-(2-Methoxyethyl)piperidin-4-amine
Abstract
This application note presents a comprehensive and robust protocol for the purification of 1-(2-Methoxyethyl)piperidin-4-amine, a primary amine derivative of piperidine, using High-Performance Liquid Chromatography (HPLC). Given the compound's lack of a strong native chromophore, this guide details a pre-column derivatization strategy using dansyl chloride to facilitate sensitive UV and fluorescence detection. The document provides a step-by-step methodology, from sample preparation and derivatization to the specifics of the reversed-phase HPLC method. Furthermore, it discusses alternative detection strategies, such as Charged Aerosol Detection (CAD) and Mass Spectrometry (MS), for laboratories equipped with these technologies. The causality behind experimental choices, method validation considerations, and troubleshooting guidance are also addressed to ensure scientific integrity and successful implementation.
Introduction
This compound is a bifunctional molecule incorporating a piperidine ring, a primary amine, and an ether linkage. Such structures are common scaffolds in medicinal chemistry and drug discovery due to their ability to interact with various biological targets. The purity of such compounds is paramount for their use in subsequent synthetic steps, biological assays, and formulation development. HPLC is a powerful technique for the purification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]
A significant analytical challenge in the purification of this compound is its lack of a strong ultraviolet (UV) chromophore, making it difficult to detect using standard HPLC-UV detectors.[2][3] To overcome this, pre-column derivatization is an effective strategy. This involves reacting the analyte with a labeling agent to attach a moiety with strong UV absorbance or fluorescence.[4] This application note focuses on the use of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) as a derivatizing reagent, which reacts with primary amines to form highly stable and fluorescent N-dansyl-sulfonamide adducts.[5][6]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is crucial for developing a successful purification protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O | [7] |
| Molecular Weight | 158.24 g/mol | [7] |
| Appearance | Liquid | [7] |
| Predicted pKa | 10.45 ± 0.20 | [8] |
The basic nature of the molecule (predicted pKa of the piperidine nitrogen and the primary amine) dictates the need for a controlled pH in the mobile phase to ensure consistent protonation and good chromatographic peak shape.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the purification of this compound.
Materials and Reagents
-
This compound (crude sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dansyl chloride
-
Acetone (ACS grade)
-
Sodium bicarbonate
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
Pre-Column Derivatization with Dansyl Chloride
The derivatization reaction, known as dansylation, targets the primary amine of the analyte. The reaction proceeds under alkaline conditions to ensure the amine is in its unprotonated, nucleophilic state.[5]
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of crude this compound into a clean vial. Dissolve in 1 mL of acetone.
-
Buffer Preparation: Prepare a 100 mM sodium bicarbonate solution in water.
-
Dansyl Chloride Solution: Prepare a solution of 10 mg/mL dansyl chloride in acetone. This solution should be prepared fresh.
-
Derivatization Reaction: In a separate vial, mix 100 µL of the sample solution with 200 µL of the sodium bicarbonate buffer. Add 200 µL of the dansyl chloride solution. Vortex the mixture and allow it to react in the dark at room temperature for 1 hour.[9]
-
Quenching: After the reaction is complete, add 50 µL of a 2% aqueous solution of diethylamine or a similar secondary amine to quench any excess dansyl chloride.
-
Extraction: Add 1 mL of ethyl acetate and 1 mL of water to the reaction mixture. Vortex and then allow the layers to separate. Collect the organic (upper) layer containing the dansylated product.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Decant the solution and evaporate the solvent under a gentle stream of nitrogen to obtain the derivatized sample.
-
Final Sample Preparation: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase for injection.
HPLC Purification Protocol
A reversed-phase HPLC method is employed for the purification of the dansylated product. The acidic mobile phase ensures that the piperidine nitrogen remains protonated, leading to improved peak shape.
| Parameter | Condition | Rationale |
| HPLC System | Preparative or Semi-Preparative HPLC | To handle the required sample load for purification. |
| Column | C18, 5 µm, 250 x 10 mm | C18 is a versatile stationary phase for reversed-phase chromatography of moderately polar compounds. The larger dimension is for preparative scale. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent and maintains a low pH to ensure the analyte is protonated. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 30-80% B over 20 minutes | A gradient elution is necessary to ensure the separation of the derivatized product from impurities and unreacted starting materials. |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID column. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm or Fluorescence (Ex: 335 nm, Em: 520 nm) | The dansyl group provides strong UV absorbance and fluorescence for sensitive detection. |
| Injection Vol. | 100-500 µL | Dependent on sample concentration and the capacity of the column. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Fraction Collection and Analysis
-
Fraction Collection: Collect fractions corresponding to the main peak of the derivatized product.
-
Purity Analysis: Analyze the purity of each collected fraction using an analytical scale HPLC system with the same or a similar method.
-
Pooling and Recovery: Pool the fractions that meet the desired purity level. The solvent can be removed by rotary evaporation. Note that the final product will be the dansylated derivative. If the underivatized amine is required, the purification strategy would need to be adapted (see Section 4).
Alternative Detection Strategies (Without Derivatization)
For laboratories equipped with advanced detectors, purification without derivatization is possible.
-
Charged Aerosol Detector (CAD): This is a universal detector that measures any non-volatile and many semi-volatile analytes.[10] It provides a response that is proportional to the mass of the analyte, making it suitable for purity assessment and quantification of compounds without chromophores.[11]
-
Mass Spectrometry (MS): HPLC coupled with a mass spectrometer (LC-MS) is a highly specific and sensitive detection method.[12] The mass of the target compound can be monitored, allowing for precise fraction collection. This is the preferred method if available, as it avoids the introduction of an additional chemical modification step.
If using these detectors, the sample preparation is simplified to dissolving the crude material in a suitable solvent (e.g., the initial mobile phase).
Method Validation Considerations
For applications in drug development, the analytical method used for purity assessment should be validated according to ICH guidelines.[13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities.
-
Linearity: The linear relationship between concentration and detector response.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silanols; inappropriate mobile phase pH. | Ensure the mobile phase is sufficiently acidic (pH 2-3 with TFA). Use a high-purity, end-capped C18 column. |
| No or Low Derivatization Yield | Inactive dansyl chloride; incorrect pH; wet reagents. | Use freshly prepared dansyl chloride solution. Ensure the reaction buffer is alkaline (pH 9-10). Use anhydrous acetone. |
| Multiple Peaks for the Product | Incomplete reaction; degradation of the derivative; diastereomer formation (if chiral). | Optimize derivatization time and temperature. Protect the derivative from light. If the starting material is a racemate, two peaks may be observed on a chiral column. |
| Low Recovery | Poor extraction of the derivative; irreversible adsorption on the column. | Optimize the extraction procedure. Ensure the mobile phase is compatible with the analyte. |
Conclusion
The HPLC purification protocol detailed in this application note provides a reliable and robust method for obtaining high-purity this compound. The pre-column derivatization with dansyl chloride effectively addresses the challenge of poor UV absorbance, enabling sensitive detection and accurate fraction collection. The principles and methodologies described herein are applicable to a wide range of similar primary amine-containing compounds and serve as a valuable resource for researchers in the pharmaceutical and chemical industries.
References
- 1. butterworth-labs.co.uk [butterworth-labs.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. interchim.fr [interchim.fr]
- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lcms.cz [lcms.cz]
Application Notes and Protocols for the Utilization of 1-(2-Methoxyethyl)piperidin-4-amine in the Synthesis of Central Nervous System (CNS) Agents
Introduction: The Strategic Importance of the Piperidine Scaffold in CNS Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of approved therapeutic agents, particularly those targeting the Central Nervous System (CNS).[1][2] Its prevalence is attributed to a combination of favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and its capacity to adopt specific conformations for optimal interaction with biological targets.[1] The saturated heterocyclic structure of piperidine provides a three-dimensional framework that is often crucial for molecular recognition and biological activity. Furthermore, the nitrogen atom within the piperidine ring is typically basic, which can aid in aqueous solubility and the formation of critical hydrogen bond interactions with protein targets.[3]
This technical guide focuses on a specific and highly versatile piperidine derivative, 1-(2-Methoxyethyl)piperidin-4-amine (CAS No: 502639-08-9).[4] This compound serves as a valuable building block in the synthesis of novel CNS agents due to its bifunctional nature: a primary amine at the 4-position for further elaboration and a methoxyethyl group on the piperidine nitrogen. The N-substituent, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule, including its ability to cross the blood-brain barrier and its metabolic stability.[5][6]
These application notes will provide an in-depth exploration of the chemical properties of this compound, detailed protocols for its application in the synthesis of CNS agent precursors, and an analysis of the rationale behind these synthetic strategies.
Chemical Properties and Reactivity Profile
This compound is a liquid at room temperature with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol .[7] Its structure features a primary amine at the 4-position of the piperidine ring, which is a key reactive site for the introduction of various functional groups and molecular scaffolds.
| Property | Value | Source |
| CAS Number | 502639-08-9 | [8] |
| Molecular Formula | C₈H₁₈N₂O | [7] |
| Molecular Weight | 158.24 g/mol | [7] |
| Appearance | Liquid | [7] |
| Purity (typical) | ≥95% | [7] |
The primary amine at the 4-position is nucleophilic and readily undergoes a variety of chemical transformations, including:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones.[9]
-
N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form N-aryl derivatives.[10][11]
The tertiary amine of the piperidine ring is generally less reactive due to steric hindrance but can participate in salt formation. The methoxyethyl group is relatively inert under many reaction conditions, providing a stable substituent that can influence the lipophilicity and metabolic profile of the final compound.
The Role of the N-(2-Methoxyethyl) Substituent in CNS Drug Design
The N-substituent on the piperidine ring plays a critical role in modulating the pharmacological properties of CNS agents. The 2-methoxyethyl group in this compound is a key feature that can impart several desirable characteristics to a drug candidate:
-
Modulation of Lipophilicity: The ether and alkyl components of the methoxyethyl group can fine-tune the overall lipophilicity of the molecule, which is a critical factor for blood-brain barrier penetration.[5]
-
Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to an improved pharmacokinetic profile.
-
Receptor Interaction: The oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions with the target receptor.
-
Bioisosterism: The methoxyethyl group can be considered a bioisostere for other functionalities, allowing for the systematic modification of a lead compound to optimize its properties.
Synthetic Protocols for the Elaboration of this compound
The following protocols are representative examples of how this compound can be utilized as a key intermediate in the synthesis of more complex molecules with potential CNS activity.
Protocol 1: Reductive Amination with an Aromatic Aldehyde
Reductive amination is a robust and widely employed method for the formation of C-N bonds.[12][13] This protocol describes a general procedure for the reaction of this compound with a substituted benzaldehyde to yield the corresponding N-benzyl derivative.
Reaction Scheme:
A representative reductive amination reaction.
Materials:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the substituted benzaldehyde (1.1 eq).
-
Dissolve the reactants in anhydrous dichloromethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl derivative.
Expected Yields and Purity:
| Aldehyde Substituent | Expected Yield | Purity (Post-Chromatography) |
| 4-Fluoro | 85-95% | >98% |
| 4-Chloro | 80-90% | >98% |
| 4-Methoxy | 88-97% | >98% |
Protocol 2: Acylation with an Acid Chloride
Acylation of the primary amine of this compound with an acid chloride is a straightforward method to introduce an amide functionality, a common feature in many CNS drugs.
Reaction Scheme:
A representative acylation reaction.
Materials:
-
This compound (1.0 eq)
-
Substituted Benzoyl Chloride (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add the substituted benzoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by 1 M hydrochloric acid, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the pure N-aroyl derivative.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of derivatives of this compound.
General workflow for synthesis and purification.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel CNS agents. Its bifunctional nature allows for a wide range of chemical modifications, enabling the exploration of diverse chemical space in the pursuit of new therapeutics. The protocols outlined in these application notes provide a foundation for the successful utilization of this compound in drug discovery programs. The strategic incorporation of the N-(2-methoxyethyl) group can impart favorable pharmacokinetic and pharmacodynamic properties, making this a scaffold of significant interest for medicinal chemists.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound 97% | CAS: 502639-08-9 | AChemBlock [achemblock.com]
- 5. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemical properties of successful central nervous system drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 4-Piperidinamine,1-(2-methoxyethyl)-(9CI) | 502639-08-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. sciencemadness.org [sciencemadness.org]
Application Notes & Protocols: Reductive Amination of 1-(2-Methoxyethyl)piperidin-4-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry.[1][2] It is one of the most efficient and versatile methods for forming carbon-nitrogen (C-N) bonds, a linkage central to the structure of countless biologically active molecules.[1] The reaction's power lies in its ability to reliably construct secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines.[3][4][5]
The piperidine motif is a privileged scaffold in drug design, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties and ability to orient substituents in precise three-dimensional space.[6] 1-(2-Methoxyethyl)piperidin-4-amine, the subject of this guide, is a particularly valuable building block. The primary amine at the 4-position serves as a versatile handle for derivatization via reductive amination, while the N-substituted methoxyethyl group can modulate properties like solubility, polarity, and metabolic stability. This guide provides an in-depth exploration of the reaction's mechanism, practical protocols, and expert insights for researchers leveraging this key transformation.
The Reaction Mechanism: A Tale of Two Steps
The reductive amination process is a sequential, often one-pot, reaction that proceeds through two distinct mechanistic stages:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, this compound, on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to yield a Schiff base, commonly known as an imine. This stage is typically catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity and later facilitates the elimination of water.[5][7]
-
Reduction: The newly formed imine (or its protonated form, the iminium ion) possesses a C=N double bond that is susceptible to reduction by a hydride-based reducing agent. The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[8][9]
This elegant two-step sequence allows for the controlled formation of a new C-N single bond, directly coupling the piperidine scaffold to a new substituent.
Caption: General mechanism of reductive amination.
Core Components: Selecting the Right Tools for the Job
The success of a reductive amination hinges on the judicious selection of reagents and conditions.
-
Reducing Agents: The choice of reducing agent is critical for selectivity and yield.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most one-pot reductive aminations.[10] Its mild nature and steric bulk make it highly selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde or ketone.[9][11] This selectivity obviates the need to pre-form the imine, simplifying the experimental procedure. It is moisture-sensitive and typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[10][11]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable in mildly acidic conditions, making it suitable for one-pot reactions.[4][10] It is often used in protic solvents like methanol (MeOH). However, its high toxicity and the potential to generate hydrogen cyanide gas under strongly acidic conditions necessitate careful handling and disposal.[8][12]
-
Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. However, it can readily reduce the starting carbonyl compound in addition to the imine.[10] Therefore, when using NaBH₄, the reaction is typically performed in two distinct steps: first, allowing sufficient time for imine formation, and then adding the reducing agent.[8]
-
-
Solvents: The solvent must be compatible with the chosen reducing agent and capable of dissolving the reactants.
-
Additives:
Experimental Protocols: From Benchtop to Product
The following protocols provide detailed, step-by-step methodologies for the reductive amination of this compound with representative aldehyde and ketone substrates.
Protocol 1: One-Pot Synthesis using an Aldehyde and STAB
Objective: To synthesize N-Benzyl-1-(2-methoxyethyl)piperidin-4-amine.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Stir the solution until the amine is fully dissolved. Add benzaldehyde (1.05 eq) via syringe.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq). Note: The addition may be mildly exothermic.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[7][14]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil can be purified by silica gel column chromatography to yield the pure secondary amine product.
Protocol 2: Synthesis using a Ketone and NaBH₃CN
Objective: To synthesize N-Cyclohexyl-1-(2-methoxyethyl)piperidin-4-amine.
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Acetic Acid (AcOH), glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
Brine, anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in methanol (approx. 0.2 M).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to adjust the pH to approximately 5-6.
-
Stir the mixture for 1 hour at room temperature.
-
Carefully add sodium cyanoborohydride (1.5 eq) in small portions. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is basic (~8-9).
-
Remove most of the methanol under reduced pressure.
-
Partition the remaining aqueous residue between water and DCM.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via silica gel column chromatography.
Caption: A standard workflow for reductive amination.
Data Summary & Field-Proven Insights
The reductive amination of this compound is a robust reaction applicable to a wide range of carbonyl partners.
| Carbonyl Substrate | Reducing Agent | Solvent | Typical Time (h) | Expected Yield | Notes |
| Aromatic Aldehyde | NaBH(OAc)₃ | DCM / DCE | 4 - 12 | 75-95% | Generally fast and clean. |
| Aliphatic Aldehyde | NaBH(OAc)₃ | DCM / DCE | 6 - 16 | 70-90% | Risk of over-alkylation.[8] |
| Aliphatic Ketone | NaBH(OAc)₃ / NaBH₃CN | DCE / MeOH | 12 - 24 | 60-85% | May require catalytic acid. |
| Aromatic Ketone | NaBH₃CN + AcOH | MeOH | 24 - 48 | 40-70% | Sterically hindered and less reactive. |
Expert Troubleshooting & Trustworthiness
-
Issue: Low Yield with Ketones. Ketones are inherently less electrophilic than aldehydes. If a reaction is sluggish, add a catalytic amount of acetic acid (0.1-0.2 eq) to promote iminium ion formation, which is reduced more rapidly.[11]
-
Issue: Over-alkylation. The secondary amine product can sometimes react with a second molecule of an aldehyde starting material to form an undesired tertiary amine.[8] This can be minimized by using a slight excess (1.1-1.2 eq) of the primary amine or by adding the aldehyde slowly to the reaction mixture.
-
Issue: Competing Carbonyl Reduction. If using NaBH₄, ensure the imine has fully formed before adding the reductant to minimize reduction of the starting carbonyl. Monitoring the disappearance of the carbonyl spot by TLC before adding NaBH₄ is a reliable in-process control.
-
Self-Validating Protocols: The trustworthiness of these protocols is ensured through in-process monitoring and final product validation. TLC or LC-MS should be used to confirm the full consumption of starting materials before work-up.[7] The identity and purity of the final, purified product must be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry) to validate the success of the transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencemadness.org [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-Alkylation of 1-(2-Methoxyethyl)piperidin-4-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the N-alkylation of 1-(2-methoxyethyl)piperidin-4-amine, a key synthetic transformation for generating functionally diverse molecules in pharmaceutical and materials science research. We delve into the core principles governing this reaction, offering detailed, field-proven protocols for both direct alkylation using alkyl halides and an alternative strategy via reductive amination. The guide emphasizes the causality behind experimental choices, covering critical parameters such as the selection of bases, solvents, and temperature, to empower researchers to optimize reaction conditions for their specific substrates. This document is structured to serve as a practical resource, providing step-by-step methodologies, data summaries, troubleshooting advice, and visual diagrams of the reaction workflow and underlying mechanism.
Introduction and Significance
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The functionalization of the 4-amino position of piperidine derivatives is a common strategy for modulating pharmacological activity, solubility, and other ADME (absorption, distribution, metabolism, and excretion) properties. The target molecule, this compound, possesses a secondary amine that serves as a versatile nucleophilic handle for introducing a wide variety of alkyl groups.
Successful N-alkylation of this amine is pivotal for creating libraries of novel compounds for drug discovery. However, the reaction can be challenging; the product, a tertiary amine, can sometimes be more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of quaternary ammonium salts.[1] Therefore, careful control of reaction conditions is essential to achieve high yields of the desired mono-alkylated product.[2] This guide provides the necessary insights and protocols to navigate these challenges effectively.
Reaction Principles and Mechanism
The direct N-alkylation of this compound with an alkyl halide (R-X) typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]
-
Step 1 (Nucleophilic Attack): The lone pair of electrons on the nitrogen atom of the piperidine-4-amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This forms a new carbon-nitrogen bond and displaces the halide ion (leaving group).
-
Step 2 (Deprotonation): The resulting intermediate is a trialkylammonium salt. A base present in the reaction mixture then deprotonates the nitrogen, neutralizing the positive charge and yielding the final tertiary amine product along with the protonated base.
The presence of a suitable base is crucial to neutralize the hydrohalic acid (HX) generated, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[2][4]
Diagram: SN2 Mechanism for N-Alkylation
Caption: Simplified SN2 mechanism of amine alkylation.
Optimizing Reaction Parameters
The success of the N-alkylation reaction hinges on the careful selection of several key parameters.
3.1. Choice of Alkylating Agent
The reactivity of the alkylating agent (R-X) follows the order: I > Br > Cl. Alkyl iodides are the most reactive due to the excellent leaving group ability of the iodide ion, but they are also more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and stability. The structure of the alkyl group (R) is also critical; primary alkyl halides are most suitable for SN2 reactions. Secondary halides react more slowly, and tertiary halides will primarily lead to elimination products.
3.2. Selection of Base
The base must be strong enough to deprotonate the ammonium salt intermediate but should ideally be non-nucleophilic to avoid competing with the amine in reacting with the alkyl halide.
| Base | Type | pKa of Conjugate Acid | Key Characteristics & Recommendations |
| Potassium Carbonate (K₂CO₃) | Inorganic | ~10.3 | Inexpensive, mild, and widely used.[5] Its heterogeneous nature in many organic solvents means the reaction occurs on the solid's surface, which can be rate-limiting.[6][7] Works well in polar aprotic solvents like Acetonitrile or DMF.[4] |
| Sodium Carbonate (Na₂CO₃) | Inorganic | ~10.3 | Similar to K₂CO₃ but often slightly less soluble in organic solvents.[4] |
| Caesium Carbonate (Cs₂CO₃) | Inorganic | ~10.3 | More soluble than K₂CO₃, which can increase reaction rates. Often used for more challenging alkylations.[5] |
| N,N-Diisopropylethylamine (DIPEA) | Organic (Hindered) | ~10.7 | A sterically hindered, non-nucleophilic base.[8] Homogeneous in most organic solvents. Excellent for preventing side reactions but is more expensive. |
| Triethylamine (Et₃N) | Organic | ~10.75 | Common and inexpensive, but can sometimes compete as a nucleophile, leading to the formation of tetraethylammonium salts. |
3.3. Solvent Effects
Polar aprotic solvents are generally the best choice for SN2 reactions. They can solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it more reactive.
| Solvent | Type | Boiling Point (°C) | Notes |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Excellent choice. Dissolves many organic compounds and supports the SN2 mechanism well. Often used with K₂CO₃.[2][4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | A highly polar solvent that can accelerate slow reactions. Higher boiling point allows for higher reaction temperatures. Can be difficult to remove during work-up.[8] |
| Acetone | Polar Aprotic | 56 | A good solvent for SN2 reactions, particularly with alkyl iodides, due to the Finkelstein reaction principle (NaI is soluble, but NaCl/NaBr are not).[4] |
| Dichloromethane (DCM) | Aprotic | 40 | Less polar than the others, but can be effective. Its low boiling point limits the reaction temperature. |
Detailed Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Bromide using K₂CO₃
This protocol describes a general and cost-effective method for the mono-alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Alkyl Bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1 - 0.2 M concentration with respect to the amine).
-
Begin vigorous stirring and add the alkyl bromide (1.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 80-82°C for acetonitrile).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Once complete, cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.[2]
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
Work-up & Purification: Dissolve the crude residue in dichloromethane (DCM) or ethyl acetate and wash with water or saturated aqueous sodium bicarbonate to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.[2]
Diagram: Direct Alkylation Workflow
Caption: Workflow for direct N-alkylation.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is an excellent alternative method, particularly for preventing over-alkylation.[1] It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
Procedure:
-
To a dry round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in DCM.
-
Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may be mildly exothermic.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up & Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by silica gel column chromatography.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive alkylating agent; Insufficiently strong base; Low temperature. | Check the purity of the alkylating agent. Switch to a more reactive halide (e.g., bromide or iodide). Use a stronger base (e.g., Cs₂CO₃) or a more polar solvent (e.g., DMF). Increase the reaction temperature. |
| Formation of Dialkylated Product | The product amine is competing with the starting amine. | Use reductive amination instead. For direct alkylation, try slow addition of the alkylating agent to maintain an excess of the starting amine.[8] |
| Reaction Stalls | The starting amine is being protonated by the acid generated, and the base is not effective. | Ensure the base is anhydrous and finely powdered (for K₂CO₃) to maximize surface area.[6][7] Use a stronger or more soluble base. |
| Difficult Purification | Product and starting material have similar polarity; Presence of base residue. | Improve the aqueous work-up to remove all base salts. For chromatography, try a solvent system with a small amount of triethylamine or ammonia in methanol to reduce peak tailing on the silica gel. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Anti-psychotic Drug Zotepine [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions in the synthesis of 1-(2-Methoxyethyl)piperidin-4-amine
Welcome to the technical support guide for the synthesis of 1-(2-Methoxyethyl)piperidin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you optimize your reaction outcomes.
I. Overview of Synthetic Strategies
The synthesis of this compound (Target Compound 3 ) can be approached via two primary routes, each with its own set of potential challenges. Understanding the mechanistic underpinnings of these routes is crucial for effective troubleshooting.
-
Route A: Reductive Amination. This is a widely used method that typically involves the reaction of a ketone with an amine in the presence of a reducing agent to form a new amine.[1][2] For our target molecule, this could involve reacting 1-(2-methoxyethyl)piperidin-4-one (1 ) with ammonia or an ammonia source, followed by reduction.
-
Route B: N-Alkylation. This classic approach involves the reaction of an amine with an alkylating agent.[3][4] In this case, piperidin-4-amine (2 ) would be reacted with a 2-methoxyethyl halide or sulfonate.
The choice of route often depends on the availability of starting materials, scale, and desired purity profile.
Diagram of Synthetic Pathways
Caption: Primary synthetic routes to this compound.
II. Troubleshooting Guide: Reductive Amination (Route A)
Reductive amination is a powerful one-pot reaction, but its success hinges on the delicate balance between imine formation and reduction.[1][5]
FAQ 1: My reaction is incomplete, and I have a significant amount of the starting ketone (1) remaining. What went wrong?
Answer:
This is a common issue that typically points to inefficient imine formation. The entire reaction proceeds through an imine or iminium ion intermediate, which is then reduced. If this intermediate doesn't form efficiently, the reducing agent cannot act, and you are left with your starting materials.
Possible Causes & Solutions:
-
pH of the Reaction: Imine formation is pH-sensitive. It is catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, if the pH is too low, the starting amine will be protonated and rendered non-nucleophilic.
-
Solution: The optimal pH is typically between 4 and 6. You can add a catalytic amount of a mild acid like acetic acid. If you are using a borohydride reducing agent that requires acidic conditions (like NaBH₃CN), the pH is usually self-regulating.[1]
-
-
Water Removal: The formation of the imine from the hemiaminal intermediate is a dehydration reaction. If water is not effectively removed, the equilibrium can lie towards the starting materials.
-
Solution: While not always necessary in a one-pot reductive amination, adding a dehydrating agent like molecular sieves can drive the equilibrium towards imine formation.
-
-
Steric Hindrance: Although less of an issue with piperidones, significant steric bulk on either the ketone or amine can slow down the initial nucleophilic attack.
-
Solution: Increase the reaction time or temperature moderately. You could also consider using a Lewis acid catalyst like Ti(OiPr)₄ to activate the ketone.[2]
-
FAQ 2: I am observing a significant amount of 1-(2-Methoxyethyl)piperidin-4-ol as a byproduct. How can I prevent this?
Answer:
The formation of the corresponding alcohol indicates that your reducing agent is reducing the starting ketone directly, rather than the intended imine intermediate.
Possible Causes & Solutions:
-
Choice of Reducing Agent: Some reducing agents are too reactive and will readily reduce ketones. Sodium borohydride (NaBH₄) is a prime example.[6]
-
Solution: Switch to a more selective reducing agent that preferentially reduces the protonated imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice for this reason and is widely used.[1][6][7] Sodium cyanoborohydride (NaBH₃CN) is also selective at a controlled pH but can introduce toxic cyanide waste.[1][2]
-
-
Reaction Staging: If you must use a less selective reducing agent like NaBH₄, you should stage the reaction.
-
Solution: First, mix the ketone and the amine and allow sufficient time for imine formation to reach equilibrium. Only then should you add the reducing agent.[6] This two-step, one-pot procedure can significantly improve yields.
-
Troubleshooting Summary Table: Reductive Amination
| Observed Issue | Primary Cause | Recommended Action | Alternative Action |
| High levels of unreacted ketone | Inefficient imine formation | Switch to a more selective reducing agent like NaBH(OAc)₃.[1][7] | Add a catalytic amount of acetic acid to maintain a pH of 4-6. |
| Formation of alcohol byproduct | Ketone is being reduced | Stage the reaction: form the imine first, then add the reducing agent.[6] | Use a dehydrating agent like molecular sieves. |
| Broad NMR peaks and impure product | Residual acidic byproducts from STAB | During workup, ensure the aqueous wash is sufficiently basic (pH > 8) to quench all acetic acid and boric acid byproducts.[8] | Purify via column chromatography or by forming the HCl salt, which can often be crystallized.[8] |
| Low overall yield | Multiple competing side reactions | Optimize stoichiometry; avoid large excesses of any single reagent. | Consider a different solvent; aprotic solvents like Dichloromethane (DCM) or Dichloroethane (DCE) are common.[6][7] |
III. Troubleshooting Guide: N-Alkylation (Route B)
Direct N-alkylation can be a straightforward method, but it is often plagued by issues of over-alkylation and can be difficult to control.[4][9]
FAQ 3: My reaction produced multiple products, and mass spectrometry suggests di- and possibly tri-alkylation. How do I achieve mono-alkylation?
Answer:
This is the classic problem of N-alkylation. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event. While your target is a tertiary amine, the primary amine at the 4-position of piperidin-4-amine can also be alkylated.
Possible Causes & Solutions:
-
Stoichiometry and Reagent Addition: Adding the alkylating agent all at once to the amine creates a high local concentration, favoring multiple additions.
-
Solution: Use piperidin-4-amine as the limiting reagent. Add the 2-methoxyethyl halide slowly, perhaps via a syringe pump, to a solution of the amine and a base.[10] This keeps the concentration of the alkylating agent low and favors mono-alkylation of the more nucleophilic piperidine nitrogen.
-
-
Base Selection: The choice of base is critical. It must be strong enough to neutralize the acid formed during the reaction (e.g., HBr or HCl) but should not interfere with the reaction.
-
Solution: Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or a solid base like potassium carbonate (K₂CO₃).[10] These bases will scavenge the acid without competing in the alkylation.
-
FAQ 4: The reaction is very slow or stalls completely. What can I do?
Answer:
A sluggish reaction can be due to several factors, from the nature of the alkylating agent to the reaction conditions.
Possible Causes & Solutions:
-
Leaving Group Ability: The rate of an Sₙ2 reaction is highly dependent on the leaving group.
-
Solution: The reactivity order is I > Br > Cl >> F. If you are using 2-methoxyethyl chloride, consider switching to the bromide or iodide equivalent. Alternatively, you can convert the corresponding alcohol to a better leaving group, such as a tosylate or mesylate.
-
-
Solvent Choice: The solvent plays a crucial role in Sₙ2 reactions.
-
Solution: Use a polar aprotic solvent such as Acetonitrile (ACN) or Dimethylformamide (DMF). These solvents solvate the cation but not the nucleophile, increasing its reactivity.[10]
-
-
Temperature: Like most reactions, increasing the temperature will increase the rate.
-
Solution: Gently heat the reaction mixture. A common temperature range is 50-80 °C.[10] Monitor the reaction closely by TLC or LCMS to avoid decomposition or the formation of side products.
-
Workflow for Optimizing N-Alkylation
Caption: Decision workflow for troubleshooting N-alkylation reactions.
IV. References
-
Smolecule. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, December 2). Amine alkylation. Retrieved from --INVALID-LINK--
-
Kim, J., et al. (2014). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 12(35), 6899-6906. Retrieved from --INVALID-LINK--
-
Reddy, K. R., et al. (2017). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. ResearchGate. Retrieved from --INVALID-LINK--
-
Fakhraian, H., & Riseh, M. B. P. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Retrieved from --INVALID-LINK--
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, November 28). Reductive amination. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Retrieved from --INVALID-LINK--
-
Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from --INVALID-LINK--
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from --INVALID-LINK--
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Does piperidine work in reductive amination like this?. r/chemhelp. Retrieved from --INVALID-LINK--
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from --INVALID-LINK--
-
Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from --INVALID-LINK--
-
Dilmaç, A. M., et al. (2014). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. ResearchGate. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from --INVALID-LINK--
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from --INVALID-LINK--
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-(2-Methoxyethyl)piperidin-4-amine
Welcome to the technical support center for 1-(2-Methoxyethyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during chemical transformations with this versatile building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure your reactions are successful, efficient, and reproducible.
Understanding the Reagent: Key Physicochemical Properties
This compound is a bifunctional molecule featuring a primary amine and a tertiary amine incorporated into a piperidine ring.[1][2] Its structure presents unique opportunities and challenges in synthesis. The primary amine is the more nucleophilic and sterically accessible site, making it the primary point of reaction for acylations, alkylations, and reductive aminations.[3] The tertiary amine, while less reactive, can influence the overall basicity of the molecule and may participate in acid-base chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O | [2][4] |
| Molecular Weight | 158.24 g/mol | [1][4] |
| Appearance | Liquid | [1] |
| Purity | Typically >95% | [1][2] |
Proper handling and storage are crucial for maintaining the integrity of this reagent. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place to prevent degradation from air and light.[3][5]
Troubleshooting Guide: Common Reactions and Potential Pitfalls
This section addresses specific issues that may arise during common synthetic transformations involving this compound.
Acylation Reactions
Question 1: My acylation reaction is showing low yield and the presence of multiple products. What could be the cause?
Answer: Low yields and multiple products in acylation reactions with this compound often stem from a few key factors:
-
Over-acylation: While the primary amine is more reactive, under harsh conditions or with highly reactive acylating agents, the tertiary amine can be acylated to form a quaternary ammonium salt. This is less common but possible.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to scavenge the acid byproduct (e.g., HCl) without competing with the primary amine as a nucleophile.
-
Reaction Conditions: Running the reaction at elevated temperatures can lead to side reactions. Acylations with this amine are typically efficient at room temperature or even cooler (0 °C).[6]
Troubleshooting Protocol:
-
Reagent Purity: Ensure your this compound and acylating agent are of high purity and dry.
-
Solvent: Use an anhydrous, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent and 1.5-2.0 equivalents of a non-nucleophilic base.
-
Temperature Control: Add the acylating agent dropwise to a cooled (0 °C) solution of the amine and base. Allow the reaction to slowly warm to room temperature.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of byproducts.
Reductive Amination
Question 2: I am performing a reductive amination with a ketone/aldehyde and observing significant amounts of unreacted starting material and/or the formation of an alcohol byproduct from the carbonyl compound. How can I improve this reaction?
Answer: Incomplete reaction and the formation of alcohol byproducts are common issues in reductive amination. The key is to manage the equilibrium of imine/iminium ion formation and the subsequent reduction.
-
Imine/Iminium Formation: This step is often the rate-limiting step and is typically acid-catalyzed.[7] Insufficient imine formation before the addition of the reducing agent will lead to the reduction of the starting carbonyl compound to an alcohol.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for one-pot reductive aminations as it is milder and more selective for the imine/iminium ion over the carbonyl group.[8] It is also stable in anhydrous protic solvents like isopropanol which can accelerate imine formation.[8] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.
-
pH Control: The pH of the reaction is crucial. A slightly acidic environment (pH 4-6) favors imine formation. If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it is too basic, the carbonyl will not be sufficiently activated.
Troubleshooting Protocol:
-
Pre-formation of Imine/Iminium: In a two-step, one-pot procedure, stir the amine and carbonyl compound in a suitable solvent (e.g., dichloroethane (DCE), THF, or isopropanol) for 1-2 hours before adding the reducing agent.[7][8] The addition of a catalytic amount of acetic acid can facilitate this step.
-
Reducing Agent Addition: Add the reducing agent portion-wise to control the reaction rate and temperature.
-
Solvent Choice: While DCM is common, consider using a solvent like isopropanol, which can accelerate imine formation, though be mindful that STAB can degrade in methanol.[8]
-
Work-up: Quench the reaction carefully with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acidic byproducts.[8] Ensure the aqueous layer is basic (pH > 8) to fully quench the reaction.[8]
N-Alkylation
Question 3: My N-alkylation reaction is resulting in a mixture of mono- and di-alkylated products at the primary amine, as well as some quaternary salt formation. How can I achieve selective mono-alkylation?
Answer: Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and often leads to over-alkylation.[6][9] This is because the product secondary amine is often more nucleophilic than the starting primary amine.[9]
Recommended Approach: Reductive Amination
For selective mono-alkylation, reductive amination is the superior method.[9] Instead of using an alkyl halide, use the corresponding aldehyde or ketone. This approach avoids the issue of over-alkylation.
If Direct Alkylation is Necessary:
-
Stoichiometry: Use a large excess of the amine relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the starting primary amine rather than the mono-alkylated product.
-
Slow Addition: Add the alkylating agent very slowly to a dilute solution of the amine to maintain a low concentration of the alkylating agent.
-
Alternative Alkylating Agents: Consider using alkylating agents that are less reactive, such as alkyl sulfonates (tosylates, mesylates).
Purification Challenges
Question 4: I am struggling to purify my product. Column chromatography on silica gel is giving poor separation and significant product loss.
Answer: Basic amines like this compound and its derivatives can interact strongly with the acidic silica gel, leading to peak tailing and irreversible adsorption.
Purification Strategies:
-
Treated Silica Gel: Use silica gel that has been treated with a base. You can either purchase pre-treated silica or prepare it by slurrying the silica gel in a solvent containing 1-2% triethylamine, followed by solvent removal.
-
Basic Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your mobile phase to suppress the interaction between your basic compound and the acidic silica.[10]
-
Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or a C18-functionalized silica gel for reversed-phase chromatography.
-
Acid-Base Extraction: For separating your basic product from neutral or acidic impurities, an acid-base liquid-liquid extraction can be very effective.[10]
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane).
-
Wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move to the aqueous layer.
-
Separate the layers.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.
-
Extract your free-based product back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the purified product.
-
-
Crystallization/Salt Formation: If your product is a solid, recrystallization can be an excellent purification method.[10] Alternatively, you can form a salt (e.g., hydrochloride or oxalate) which may have better crystallization properties and can be purified, then free-based if necessary.[11]
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound? A: The primary amine group is the more nucleophilic and less sterically hindered site, making it the primary point of reaction for most synthetic transformations.[3]
Q2: How should I store this compound? A: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.[3][5]
Q3: My compound has poor solubility in my reaction solvent. What can I do? A: For aqueous solutions, adjusting the pH to be more acidic will form the more soluble ammonium salt. For organic reactions, consider more polar aprotic solvents like DMF or DMSO, ensuring they are compatible with your reaction conditions.[3]
Q4: Can the tertiary amine in the piperidine ring react? A: While the tertiary amine is significantly less nucleophilic than the primary amine, it can act as a base and can be quaternized with highly reactive alkylating agents, especially with prolonged reaction times or at elevated temperatures.
Q5: How can I monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is a common method. Since amines can be difficult to visualize with UV light, staining with a potassium permanganate or ninhydrin solution is effective. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent technique for monitoring reaction progress and identifying products and byproducts.
Visualizing Reaction Workflows
Reductive Amination Workflow
Caption: A typical one-pot, two-step reductive amination workflow.
Acid-Base Extraction for Purification
Caption: Logic flow for purifying a basic amine product.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound 97% | CAS: 502639-08-9 | AChemBlock [achemblock.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 502639-08-9 [smolecule.com]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Stability of 1-(2-Methoxyethyl)piperidin-4-amine under acidic/basic conditions
Introduction
This technical guide provides in-depth information and troubleshooting advice regarding the chemical stability of 1-(2-Methoxyethyl)piperidin-4-amine. As a key building block in pharmaceutical and materials science research, understanding its behavior under various chemical environments is critical for experimental design, process development, and ensuring the integrity of results. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a robust molecule under neutral and basic conditions at ambient temperatures. Its structure features a saturated piperidine ring, a primary amine, and a tertiary amine, all of which are generally stable. The key potential liability lies in the methoxyethyl side chain, which contains an ether linkage. This ether bond is susceptible to cleavage under strong acidic conditions, particularly with heating.[1][2] The primary and tertiary amine groups are basic and will readily form salts with acids, a reversible reaction that does not constitute degradation but alters solubility and reactivity.[3][4]
Q2: My protocol involves a strongly acidic step. What specific degradation pathways should I be concerned about?
A2: The primary degradation pathway under strong acidic conditions is the cleavage of the ether bond in the 1-(2-methoxyethyl) substituent.[5][6] This reaction is a classic acid-catalyzed nucleophilic substitution. The mechanism involves two key steps:
-
Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the methoxy group into a good leaving group (methanol).[2][7]
-
Nucleophilic Attack: A nucleophile present in the medium (e.g., a halide ion like Br⁻ or I⁻ from HBr or HI) attacks one of the adjacent carbon atoms.[1][5]
For this specific molecule, the attack will occur at the less sterically hindered carbon of the ethyl group, proceeding via an SN2 mechanism. This results in the cleavage of the C-O bond, yielding piperidin-4-amine substituted with a 2-haloethyl or 2-hydroxyethyl group, depending on the specific acid and conditions used. Hydrochloric acid (HCl) is generally less effective at cleaving ethers compared to hydrobromic acid (HBr) or hydroiodic acid (HI), as chloride is a weaker nucleophile.[1][6]
A secondary, though less common, pathway under certain conditions could be N-dealkylation, which would cleave the bond between the piperidine nitrogen and the entire methoxyethyl group. This is a known metabolic route for many piperidine-containing drugs and can be observed in forced degradation studies.[8][9]
Q3: Is the compound stable in basic solutions (e.g., during an extraction with NaOH)?
A3: Yes, this compound demonstrates high stability under basic conditions. Both the piperidine ring and the ether linkage are resistant to cleavage by bases.[1][7] The amine functional groups will be in their neutral, free-base form, making them effective nucleophiles, but they will not undergo degradation in the absence of a suitable electrophile. Therefore, standard aqueous basic workups (e.g., using NaOH, K₂CO₃) are well-tolerated and should not lead to decomposition of the molecule.
Q4: How should I store solutions of this compound for maximum stability?
A4: For optimal long-term stability, solutions should be stored under the following conditions:
-
pH: Neutral or slightly basic (pH 7-9) to ensure the compound is in its free base form without risking acid-catalyzed degradation.
-
Temperature: Cool temperatures (2-8 °C) are recommended to minimize any potential slow oxidative or thermal degradation over extended periods.
-
Atmosphere: For maximum stability, especially for long-term storage of high-purity reference standards, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation of the amine groups.[10]
-
Light: Store in amber vials or otherwise protect from light to prevent potential photodegradation.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Action & Explanation |
| Significant loss of parent compound after heating with HBr or HI. | Acid-Catalyzed Ether Cleavage: The ether bond in the methoxyethyl side chain has been cleaved. This is an expected reaction under these "forcing" conditions.[2][7] | Avoid these conditions if degradation is undesirable. If an acidic medium is required, use a non-nucleophilic acid (e.g., H₂SO₄, H₃PO₄) and minimal heat. If the goal is to form the hydrochloride salt, use HCl in a suitable solvent at moderate temperatures. |
| New, more polar peak observed in RP-HPLC after acidic workup. | Formation of a Hydroxyethyl or Haloethyl Derivative: The new peak is likely a product of ether cleavage, such as 1-(2-hydroxyethyl)piperidin-4-amine or 1-(2-bromoethyl)piperidin-4-amine. These are more polar than the parent compound due to the presence of the hydroxyl group or the halogen. | Confirm the identity of the new peak using LC-MS. The mass of the new peak should correspond to the expected degradation product. This confirms the degradation pathway and helps in optimizing the reaction conditions to avoid it. |
| Gradual appearance of a minor impurity peak (at M+16) during long-term storage in solution. | Oxidation: The tertiary amine within the piperidine ring is susceptible to oxidation, forming an N-oxide. This is a common degradation pathway for tertiary amines.[10] | Store the material under an inert atmosphere (N₂ or Ar). [10] Ensure the solvent is de-gassed before use. Storing at reduced temperatures (2-8 °C) will also slow this process. |
| Inconsistent results or loss of potency in biological assays. | Degradation in Acidic Assay Buffer: If the assay buffer is acidic (e.g., pH < 5) and contains certain salts or is subjected to elevated temperatures, slow degradation over the course of the experiment could occur. | Perform a stability check of the compound in the assay buffer. Incubate the compound in the buffer for the duration of the experiment and analyze by HPLC to quantify any degradation. If instability is confirmed, consider adjusting the buffer pH if the assay allows. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of analytical methods.[11][12]
Objective: To assess the stability of this compound under hydrolytic (acidic, basic) and oxidative stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M and 1.0 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1.0 M
-
Hydrogen Peroxide (H₂O₂), 3% (w/v)
-
Class A volumetric flasks, pipettes
-
HPLC system with UV/PDA and Mass Spectrometry (MS) detectors
-
RP-C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Stress Sample Preparation: For each condition, add 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of the respective stressor solution and allow to stand under the conditions specified in the table below.
-
Time Points: Withdraw aliquots at initial (t=0), 4, 8, and 24 hours.
-
Sample Quenching & Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~10 µg/mL with a 50:50 water:methanol mixture.
-
Analyze by LC-MS. The mobile phase could consist of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
-
Control Sample: Prepare a control sample by diluting the stock solution in a 50:50 water:methanol mixture without any stressor and analyze at each time point.
Data Presentation: Summary of Forced Degradation
| Condition | Stressor | Temperature | Hypothetical % Degradation (24h) | Primary Expected Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl | 60 °C | ~5-15% | 1-(2-hydroxyethyl)piperidin-4-amine (from ether cleavage) |
| Basic Hydrolysis | 0.1 M NaOH | 60 °C | < 2% | None expected |
| Oxidative Stress | 3% H₂O₂ | Room Temp | ~10-25% | This compound N-oxide |
| Control | Water/Methanol | Room Temp | < 1% | N/A |
Note: The degradation percentages are hypothetical and will vary based on exact experimental conditions. They serve to illustrate the expected relative stability.
Visualizations
Chemical Structure
Caption: Structure of this compound.
Forced Degradation Workflow
Caption: Experimental workflow for forced degradation studies.
Potential Acidic Degradation Pathway
Caption: Acid-catalyzed ether cleavage of the side chain.
References
- 1. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
Technical Support Center: Scaling Up the Synthesis of 1-(2-Methoxyethyl)piperidin-4-amine
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals focused on the synthesis of 1-(2-Methoxyethyl)piperidin-4-amine. As a key intermediate in pharmaceutical development, scaling its synthesis from the lab bench to pilot or manufacturing scale presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles essential for a successful and robust scale-up.
Section 1: Synthesis Overview
The most common and industrially viable route to this compound is the reductive amination of the precursor ketone, 1-(2-Methoxyethyl)piperidin-4-one. This transformation is typically performed with a source of ammonia in the presence of a reducing agent. While conceptually straightforward, the reaction's efficiency and selectivity are highly dependent on carefully controlled parameters, especially at a larger scale.
The overall synthetic transformation is depicted below:
Caption: General reaction pathway for the synthesis.
Section 2: Troubleshooting Guide for Scale-Up
This section addresses specific issues encountered during the scale-up of the reductive amination process in a question-and-answer format.
Question 1: We are observing low or stalled conversion of the starting ketone. What are the likely causes and how can we improve the reaction rate?
Answer: Low conversion is one of the most frequent challenges in scaling up reductive aminations. The root cause often lies in the equilibrium of imine formation, which precedes the reduction step.
-
Causality: The initial reaction between the ketone and ammonia (or an ammonia source like ammonium acetate) forms an imine intermediate, releasing water as a byproduct.[1] This reaction is reversible. On a larger scale, the increased volume can make it difficult to remove this water, pushing the equilibrium back towards the starting materials and thus slowing the overall rate of amine formation. Furthermore, the pH of the medium is critical; it must be acidic enough to catalyze imine formation but not so acidic that it protonates the amine nucleophile, rendering it unreactive.
-
Troubleshooting Steps & Solutions:
-
pH Control: The optimal pH for imine formation is typically between 5 and 7. On a lab scale, this is often managed with buffers like AcOH/NaOAc.[2] During scale-up, monitor the pH of the reaction mixture closely. If using ammonium acetate, the system is buffered, but with other ammonia sources, controlled addition of a mild acid like acetic acid may be necessary.
-
Water Removal: To drive the equilibrium toward the imine, active water removal is recommended. While Dean-Stark apparatuses are common, a simpler and often more effective method at scale is the use of chemical dehydrating agents.
-
Molecular Sieves: Adding activated 4Å molecular sieves to the reaction mixture is a highly effective method for sequestering water as it forms, significantly improving reaction rates.[3]
-
-
Temperature Optimization: While room temperature may suffice for small-scale reactions, a moderate increase in temperature (e.g., 40-60 °C) can significantly accelerate imine formation. However, this must be balanced against the stability of the reagents and potential side reactions.
-
Reagent Stoichiometry: On a small scale, using a large excess of the amine source is feasible.[2] At scale, this becomes economically and environmentally costly. Ensure at least a slight excess of the ammonia source is used, but focus on optimizing conditions (pH, water removal) to drive the reaction to completion rather than relying on a massive excess of one reagent.
-
Question 2: Our final product is contaminated with the corresponding alcohol, 1-(2-Methoxyethyl)piperidin-4-ol. How can we prevent this side reaction?
Answer: The formation of the alcohol byproduct is a classic example of competing reaction pathways. It occurs when the reducing agent reduces the starting ketone directly, rather than reducing the intermediate imine.
-
Causality: The selectivity of the reduction depends heavily on the choice of reducing agent. Potent hydride donors like sodium borohydride (NaBH₄) can readily reduce both ketones and imines. If the rate of ketone reduction is competitive with the rate of imine formation, a significant amount of the alcohol byproduct will be generated.[1]
-
Troubleshooting Steps & Solutions:
-
Select a Chemoselective Reducing Agent: The most effective solution is to use a reducing agent that is more reactive towards the imine than the ketone.
-
Sodium Triacetoxyborohydride (NaB(OAc)₃H): This is often the reagent of choice for scale-up. It is a milder, less basic reducing agent that shows excellent selectivity for imines over ketones. Its use in a "direct" or "one-pot" protocol is well-established.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): While also selective, its use at scale is often discouraged due to the potential to generate highly toxic hydrogen cyanide (HCN) gas if the reaction medium becomes too acidic (pH < 4).
-
-
Employ a Two-Step, One-Pot Process: Instead of adding all reagents at once, first allow the ketone and ammonia source to stir for a period to maximize imine formation. Monitor the reaction (e.g., by GC-MS or TLC) for the disappearance of the ketone. Once the imine concentration is maximized, add the reducing agent. This temporal separation of the reaction steps minimizes the opportunity for the reducing agent to react with the starting ketone.
-
Question 3: We are facing challenges with the workup and product purification, including emulsion formation and difficulty removing byproducts. What is a robust purification strategy for scale-up?
Answer: Purification is a critical step where scalability issues often become apparent. A strategy that relies on column chromatography at the kilogram scale is generally not viable.
-
Causality: The product, this compound, is a basic, water-soluble small molecule. During aqueous workup, its amphiphilic nature can lead to stable emulsions. Borate salts and other inorganic byproducts from the reduction step can also complicate phase separations.
-
Troubleshooting Steps & Solutions:
-
Acid-Base Extraction: This is the most effective and scalable method for purifying basic amines.
-
Step A (Acidic Extraction): After quenching the reaction, dilute the mixture with a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene). Extract the mixture with an aqueous acid solution (e.g., 1-2 M HCl). The basic amine product will be protonated and move into the aqueous layer, while non-basic organic impurities and starting materials remain in the organic layer.
-
Step B (Basification & Re-extraction): Separate the aqueous layer and cool it (e.g., in an ice bath). Slowly add a strong base (e.g., 20-50% NaOH solution) until the pH is highly basic (pH > 12). This deprotonates the amine, causing it to become a free base.
-
Step C (Final Extraction): Extract the now basic aqueous layer multiple times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate) to recover the pure amine product.
-
-
Breaking Emulsions: If emulsions form, they can often be broken by adding brine (saturated NaCl solution) or by filtering the entire mixture through a pad of Celite®.
-
Final Purification: After drying and concentrating the organic extracts, the final product can be purified by vacuum distillation. Alternatively, for a solid product, crystallization of a salt (e.g., the hydrochloride salt) can be an excellent method for achieving high purity at scale.[5]
-
Section 3: Scale-Up FAQs
Q: Which reducing agent is the best choice for a large-scale synthesis?
A: The ideal reducing agent for scale-up balances cost, safety, selectivity, and ease of workup.
| Reducing Agent | Pros | Cons | Scale-Up Recommendation |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Low selectivity (can reduce ketones), generates hydrogen gas upon quench. | Not recommended for one-pot reactions due to poor selectivity. Can be used in a two-step process if imine formation is confirmed first. |
| Sodium Cyanoborohydride (NaBH₃CN) | Good selectivity for imines, stable in mildly acidic conditions. | High toxicity risk (HCN gas generation at low pH) , more expensive. | Avoid for scale-up unless stringent pH control and off-gas scrubbing systems are in place. |
| Sodium Triacetoxyborohydride (NaB(OAc)₃H) | Excellent selectivity , commercially available, mild, does not generate H₂ on quench. | More expensive than NaBH₄, workup involves acetic acid byproducts. | Highly Recommended. It is the industry standard for robust and selective reductive aminations at scale.[4] |
| Catalytic Hydrogenation (H₂, Pd/C) | "Green" (water is the only byproduct), cost-effective at very large scales. | Requires specialized high-pressure reactor, potential for catalyst poisoning, over-reduction side reactions. | A viable alternative for dedicated, large-scale manufacturing but requires significant process development and capital investment. |
Q: What are the key process safety considerations for this reaction?
A: Process safety is paramount. Key considerations include:
-
Thermal Management: The reduction step is exothermic. On a large scale, the reducing agent must be added slowly and in portions, or via a syringe pump, with careful monitoring of the internal reaction temperature to prevent a thermal runaway. Ensure the reactor's cooling system is adequate for the batch size.
-
Hydrogen Gas Evolution: Reactions involving borohydrides can release hydrogen gas, especially during the acidic quench. Reactors must be properly vented, and an inert atmosphere (e.g., nitrogen) should be maintained to prevent the formation of an explosive atmosphere.
-
Handling of Reagents: Borohydride reagents are moisture-sensitive and can be flammable. Handle them under an inert atmosphere. If using NaBH₃CN, the risk of HCN release must be mitigated with strict pH control and appropriate safety protocols.
Section 4: Workflow and Data Visualization
Troubleshooting Workflow for Low Conversion
Caption: Decision-making workflow for addressing low conversion.
References
Technical Support Center: Enhancing the Purification Efficiency of Substituted Piperidines
Welcome to the Technical Support Center dedicated to the purification of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common and complex challenges encountered during the purification of this critical class of compounds. The piperidine motif is a cornerstone in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications, from biological assays to active pharmaceutical ingredient (API) synthesis.[1][2][3] This resource is structured to provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during the purification of substituted piperidines.
Q1: My purified piperidine derivative has a yellow or brown tint. What is the cause and how can I fix it?
A yellow or brown discoloration in piperidine samples is typically a sign of oxidation.[1][4][5] The secondary amine of the piperidine ring can be susceptible to air oxidation, which may not always interfere with subsequent reactions but is an indicator of impurity.[4][6]
-
Solution: The most effective method to remove colored impurities is distillation, particularly for liquid piperidines.[4] For solid derivatives, recrystallization is often successful.
-
Preventative Measures: To prevent future oxidation, store your purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[4]
Q2: I'm having difficulty separating my target piperidine from pyridine starting material by distillation. Why is this happening?
This is a classic challenge in piperidine chemistry. Piperidine and pyridine form a constant-boiling azeotropic mixture, which is a mixture that boils at a constant temperature and has a constant composition.[1][4][7] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[1][4]
-
Solution: Simple fractional distillation will not be effective.[1] A highly effective chemical approach is to selectively form a salt of the more basic piperidine. By bubbling carbon dioxide (CO₂) through a solution of the mixture, piperidine carbonate will precipitate as a solid, while the less basic pyridine remains in solution.[1][4][8] The piperidine can then be liberated from the filtered salt by treatment with a strong base and subsequent extraction.[1][4]
Q3: My piperidine derivative, which is supposed to be a solid, is "oiling out" during recrystallization. What should I do?
"Oiling out" occurs when a compound separates from the solution as a liquid rather than forming crystals.[9] This is often due to the solution being cooled too rapidly or the presence of impurities that depress the melting point.[10]
-
Troubleshooting Steps:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional "good" solvent to ensure the compound is not simply supersaturated.
-
Allow the solution to cool much more slowly. Let it cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.[10]
-
Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization.[10]
-
If using a two-solvent system, try adding a bit more of the "good" solvent to the hot solution before slow cooling.[9]
-
Q4: How can I effectively remove residual water from my piperidine product after an aqueous workup?
Water can be a significant impurity that can interfere with subsequent reactions, especially those requiring anhydrous conditions.[1][11]
-
Solution: For liquid piperidines, a common and effective method is to pre-dry the compound by stirring it over solid potassium hydroxide (KOH) pellets for several hours or overnight, followed by distillation.[1][4] Other drying agents like calcium hydride can also be used.[4] For solid piperidines, ensure they are thoroughly dried under high vacuum, possibly at a slightly elevated temperature if the compound is thermally stable.
Q5: My piperidine derivative shows peak tailing during HPLC analysis. What is the cause and how can I improve the peak shape?
Peak tailing for basic compounds like piperidines is often caused by strong interactions between the basic nitrogen atom and acidic silanol groups on the surface of silica-based stationary phases.[12]
-
Solution:
-
Add a basic modifier to the mobile phase. Small amounts (typically 0.1%) of an amine like triethylamine (TEA) or diethylamine (DEA) can be added to both aqueous and organic mobile phases to saturate the active silanol sites and improve peak shape.[12]
-
Use a base-deactivated column. Many manufacturers offer columns specifically designed for the analysis of basic compounds, which have been end-capped to minimize accessible silanol groups.[12]
-
In-Depth Troubleshooting Guides
This section provides detailed, workflow-oriented guides for overcoming more complex purification challenges, categorized by technique.
Guide 1: Troubleshooting Column Chromatography
Column chromatography is a workhorse for purifying substituted piperidines, separating compounds based on their differential adsorption to a stationary phase.[13] However, the basicity of the piperidine nitrogen can present challenges.
Common Problems & Solutions in Piperidine Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Streaking on TLC Plate | 1. Interaction with acidic silica gel.[12] 2. Incorrect mobile phase polarity. | 1. Add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to neutralize acidic sites on the silica. 2. Systematically screen solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol) to find the optimal polarity for separation.[13] |
| Product is Stuck on the Column | 1. Compound is too polar for the chosen eluent system. 2. Strong, irreversible binding to the silica gel. | 1. Gradually increase the eluent polarity (gradient elution).[13] A common gradient is from pure DCM to DCM with increasing percentages of methanol. 2. Consider using a different stationary phase, such as neutral or basic alumina, which can be more suitable for strongly basic compounds. |
| Co-elution with a Close-Running Impurity | 1. Insufficient resolution of the chromatographic system. | 1. Switch to flash chromatography with a finer mesh silica gel (e.g., 230-400 mesh) for higher efficiency.[13] 2. Optimize the mobile phase; sometimes a less polar solvent system can provide better separation. 3. If the impurity is non-basic, an acid-base extraction prior to chromatography can simplify the mixture.[1] |
Experimental Protocol: Flash Column Chromatography of a Basic Piperidine Derivative [1][13]
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and elute with various solvent systems (e.g., start with 9:1 Hexanes:Ethyl Acetate, and increase polarity).
-
Add 0.5% triethylamine to the chosen eluent system to prevent streaking. The ideal system will give your product an Rf value of ~0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica run dry.[13]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
If necessary, gradually increase the polarity of the eluent to wash the product off the column.[13]
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Workflow for Troubleshooting Chromatography
Caption: Decision-making workflow for troubleshooting piperidine chromatography.
Guide 2: Optimizing Crystallization
Recrystallization is a powerful technique for purifying solid piperidine derivatives, capable of yielding material of very high purity.[1] Success hinges on the careful selection of a solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[9]
Common Problems & Solutions in Piperidine Crystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Fails to Crystallize | 1. Solution is not saturated (too much solvent used). 2. High concentration of impurities inhibiting crystal lattice formation.[10] 3. Compound is an oil at room temperature.[10] | 1. Carefully evaporate some of the solvent and attempt cooling again. 2. Attempt a pre-purification step (e.g., acid-base extraction) to remove gross impurities.[10] 3. If the melting point is low, try cooling to lower temperatures (e.g., -20°C or -78°C). If it remains an oil, chromatography or distillation may be necessary. |
| Poor Recovery / Low Yield | 1. Compound has significant solubility in the cold solvent. 2. Insufficient cooling time. | 1. Test alternative solvents or a two-solvent system (a "good" solvent for dissolving, a "poor" solvent to induce precipitation).[9] 2. Ensure the solution is cooled in an ice bath for at least 30-60 minutes to maximize precipitation.[1][9] |
| Formation of Amorphous Precipitate Instead of Crystals | 1. Solution was cooled too rapidly.[9][10] | 1. Re-heat to dissolve the precipitate and allow for very slow cooling. Insulating the flask can help.[10] |
Experimental Protocol: Two-Solvent Recrystallization [9]
This method is useful when a suitable single solvent cannot be found.
-
Solvent System Selection:
-
Identify a "good" solvent in which your compound is highly soluble.
-
Identify a "poor" (or "anti-") solvent in which your compound is poorly soluble, but that is miscible with the "good" solvent.
-
-
Dissolution:
-
Dissolve the crude piperidine derivative in a minimal amount of the "good" solvent, with gentle heating if necessary.
-
-
Induce Crystallization:
-
Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly and persistently turbid (cloudy).[9]
-
If necessary, gently warm the solution to redissolve the precipitate, creating a saturated solution at a higher temperature.
-
-
Cooling and Isolation:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[9]
-
Workflow for Selecting a Crystallization Method
Caption: A decision-making workflow for selecting a suitable crystallization method.
Guide 3: Removing Stubborn Impurities
Sometimes, standard purification methods are insufficient for removing specific, challenging impurities.
Case Study: Palladium Catalyst Removal
Palladium catalysts are common in C-N cross-coupling reactions used to synthesize substituted piperidines. Removing residual palladium to low ppm levels, as required for APIs, is a significant challenge because the amine groups on the piperidine can coordinate strongly with palladium species.[14]
-
Problem: High palladium levels remain after filtration and crystallization.
-
Solutions:
-
Filtration through Celite®: For heterogeneous catalysts like Pd/C, a simple filtration is the first step. However, fine particles can pass through. Filtering the reaction mixture through a pad of Celite® can help trap these finer particles.[14]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.[14]
-
Palladium Scavengers: The most robust method is to use a solid-supported scavenger. These are typically silica- or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols or triamines. The crude product solution is stirred with the scavenger, which is then simply filtered off.[14]
-
Experimental Protocol: Palladium Removal with a Thiol-Based Scavenger [14]
-
Scavenger Selection: Choose a thiol-based silica scavenger for its high affinity for palladium.
-
Treatment: Dissolve the crude product in a suitable solvent (e.g., THF, DCM). Add the scavenger (typically 2-4 equivalents relative to the initial amount of palladium).
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40–50 °C) for 2–16 hours.
-
Filtration: Remove the scavenger by filtration through a syringe filter or a small plug of cotton.
-
Analysis: Concentrate the filtrate and analyze for residual palladium content (e.g., by ICP-MS) and product recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 8. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 1-(2-Methoxyethyl)piperidin-4-amine Synthesis by GC-MS
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methoxyethyl)piperidin-4-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is on providing practical, experience-driven insights to ensure the integrity of your synthesis and the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the expected primary byproducts?
A1: The most prevalent and industrially scalable method for synthesizing this compound is through a two-step process. This begins with the N-alkylation of 4-piperidone with 2-bromoethyl methyl ether to form N-(2-methoxyethyl)-4-piperidone, followed by reductive amination.
The primary byproducts to anticipate are:
-
Unreacted Starting Materials: N-(2-methoxyethyl)-4-piperidone and potentially 4-piperidone if the initial alkylation was incomplete.
-
Over-alkylation Products: Though less common in reductive aminations compared to direct alkylations with alkyl halides, it's a possibility under certain conditions.
-
Products of Side Reactions with the Reducing Agent: For instance, if sodium borohydride is used, it can potentially reduce the ketone group of the intermediate to a hydroxyl group, forming 1-(2-methoxyethyl)piperidin-4-ol.
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: Minimizing byproduct formation hinges on precise control of reaction conditions:
-
Stoichiometry: Use a slight excess of the amine and reducing agent in the reductive amination step to ensure complete conversion of the ketone.
-
Temperature: Maintain the recommended temperature for each step. Deviations can lead to side reactions. For instance, higher temperatures during N-alkylation can promote elimination reactions.
-
pH Control: In reductive amination, maintaining a slightly acidic pH (around 5-6) is crucial for the formation of the iminium ion intermediate without deactivating the amine.[1]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is selective for the iminium ion over the ketone, reducing the likelihood of alcohol byproduct formation.[2]
Q3: What are the characteristic fragmentation patterns for piperidine derivatives in GC-MS?
A3: Piperidine derivatives exhibit predictable fragmentation patterns in Electron Ionization (EI) GC-MS. The most dominant fragmentation is typically an alpha-cleavage adjacent to the nitrogen atom. This results in the loss of a substituent on the ring or the N-alkyl group, forming a stable iminium cation. For this compound, the cleavage of the N-(2-methoxyethyl) group is a key fragmentation pathway.
Troubleshooting Guide: Interpreting Your GC-MS Data
This section is designed to help you identify unknown peaks in your gas chromatogram. The following table outlines potential byproducts, their likely retention times relative to the main product, and their predicted mass spectral characteristics.
| Potential Byproduct | Predicted Relative Retention Time | Predicted Key Mass Fragments (m/z) and Interpretation |
| This compound (Product) | Main Peak | 158 (M+) : Molecular ion peak (may be weak).113 : Loss of the methoxyethyl group (-CH2CH2OCH3).98 : Alpha-cleavage with loss of the amino group and methoxyethyl side chain.84 : Piperidine ring fragment.45 : Methoxyethyl fragment (+CH2CH2OCH3). |
| N-(2-methoxyethyl)-4-piperidone (Unreacted Intermediate) | Earlier than product | 157 (M+) : Molecular ion peak.112 : Loss of the methoxyethyl group (-CH2CH2OCH3).98 : Piperidone ring fragment.45 : Methoxyethyl fragment (+CH2CH2OCH3). |
| 4-Piperidone (Unreacted Starting Material) | Much earlier than product | 99 (M+) : Molecular ion peak.[3]70 : Loss of -CHO.56 : Further fragmentation of the ring. |
| 1-(2-Methoxyethyl)piperidin-4-ol (Reduction Byproduct) | Close to product | 159 (M+) : Molecular ion peak.142 : Loss of a hydroxyl radical (-OH).114 : Loss of the methoxyethyl group (-CH2CH2OCH3).99 : Piperidin-4-ol fragment.45 : Methoxyethyl fragment (+CH2CH2OCH3). |
Experimental Protocol: GC-MS Analysis
This protocol provides a general framework for the analysis of your reaction mixture. Optimization may be required based on your specific instrumentation.
1. Sample Preparation: a. Quench a small aliquot of the reaction mixture with water. b. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. c. Dry the organic layer over anhydrous sodium sulfate. d. Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: A mass spectrometer operating in Electron Ionization (EI) mode.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Workflow for Unknown Peak Identification
The following diagram illustrates a logical workflow for identifying an unknown peak in your chromatogram.
Caption: Workflow for the identification of unknown byproducts by GC-MS.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-(2-Methoxyethyl)piperidin-4-amine and Other Piperidine Derivatives
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a vast array of pharmaceuticals and biologically active molecules.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as high chemical stability, modulated lipophilicity, and the capacity to form crucial hydrogen bonds with biological targets.[2] This guide provides a comparative overview of the biological activity of 1-(2-Methoxyethyl)piperidin-4-amine and other selected piperidine derivatives, offering insights for researchers and professionals in drug discovery and development.
The Significance of the Piperidine Moiety
The six-membered heterocyclic structure of piperidine is a privileged scaffold in drug design, present in over twenty classes of pharmaceuticals, including anticancer agents, central nervous system (CNS) drugs, and antimicrobials.[1][2][3] The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological macromolecules. Furthermore, the flexible chair and boat conformations of the piperidine ring allow it to adapt to the steric requirements of various binding pockets.[2]
Spotlight on this compound
This compound is a piperidine derivative characterized by a methoxyethyl group at the 1-position and an amine group at the 4-position of the piperidine ring. While extensive biological data for this specific compound is not widely published in top-tier journals, its structural motifs suggest potential interactions with a range of biological targets, a hypothesis supported by the activities of analogous compounds.[4] The presence of the 4-amino group is a common feature in many biologically active piperidines, often contributing to key interactions with target proteins.[5][6] The 1-(2-methoxyethyl) substituent can influence the molecule's polarity, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.[2]
Comparative Biological Activities of Piperidine Derivatives
The biological activity of piperidine derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the activities of several piperidine compounds, providing a framework for understanding the potential activities of this compound.
| Compound/Derivative Class | Key Substituents | Primary Biological Activity | Example/Reference Compound | Supporting Evidence/Key Findings |
| 4-Aminopiperidines | Amine group at C4 | Antifungal, Analgesic | 1-benzyl-N-dodecylpiperidin-4-amine | Targets ergosterol biosynthesis.[6] |
| 4-amino methyl piperidine derivatives | Exhibit µ-opioid receptor agonism.[5] | |||
| N-Arylpiperidines | Aryl group on the nitrogen | Histamine H3 Receptor Agonism | N-Aryl-piperidine derivatives | The piperidine spacer is crucial for H3 receptor binding.[7] |
| Piperidinyl Piperidines | A second piperidine ring | Opioid Receptor Modulation | Piperidinyl piperidine analogues | Modifications influence binding affinity and selectivity for µ, δ, and NOP receptors.[8] |
| Piperidine-based Antipsychotics | Varied, often with aromatic moieties | Dopamine D2 and Serotonin 5-HT2A receptor antagonism | Haloperidol, Risperidone | The piperidine core is a key pharmacophore for antipsychotic activity.[9] |
| Piperidine-based Analgesics | Phenyl and ester groups | Opioid Receptor Agonism | Pethidine (Meperidine) | A classic synthetic opioid with a central piperidine structure.[5] |
Structure-Activity Relationships (SAR)
The biological activity of piperidines is intricately linked to their structural features. Key SAR insights include:
-
Substitution at the 4-position: The nature of the substituent at the C4 position is critical. An amino group, as seen in this compound, can be a key pharmacophoric element for various activities, including antifungal and analgesic effects.[5][6]
-
Substitution on the Nitrogen Atom: The substituent on the piperidine nitrogen significantly impacts potency and selectivity. For instance, in histamine H3 receptor agonists, an aryl group on the nitrogen is a common feature.[7] The methoxyethyl group in our topic compound will likely influence its pharmacokinetic profile.
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring can dramatically affect biological activity. For many CNS-active piperidines, a specific enantiomer exhibits the desired therapeutic effect with fewer side effects.
Experimental Protocols for Evaluating Biological Activity
To assess the biological activity of novel piperidine derivatives like this compound, a battery of in vitro and in vivo assays is typically employed.
In Vitro Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.
Protocol: Radioligand Binding Assay for Opioid Receptors
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the opioid receptor of interest (e.g., CHO cells transfected with the µ-opioid receptor).
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor), and varying concentrations of the test compound (this compound or other piperidines).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to an affinity constant (Ki).
In Vivo Behavioral Assay
These assays evaluate the physiological effects of a compound in a living organism.
Protocol: Tail-Flick Test for Analgesia in Mice
-
Animal Acclimation: Acclimate male Swiss Webster mice to the testing environment for at least 30 minutes before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound) or a vehicle control (e.g., saline) via a suitable route (e.g., intraperitoneal injection).
-
Baseline Measurement: Before compound administration, measure the baseline tail-flick latency by focusing a beam of radiant heat on the ventral surface of the tail. Record the time it takes for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Post-Dosing Measurements: At various time points after compound administration (e.g., 15, 30, 60, and 120 minutes), repeat the tail-flick latency measurement.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the compound-treated and vehicle-treated groups to determine the analgesic effect.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. Buy this compound | 502639-08-9 [smolecule.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]
- 7. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
A Comparative In Vitro Efficacy Evaluation Framework: 1-(2-Methoxyethyl)piperidin-4-amine vs. N-benzyl-4-aminopiperidine
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] This guide addresses the in vitro comparison of two key piperidine-based chemical building blocks: 1-(2-Methoxyethyl)piperidin-4-amine (referred to as Compound A ) and N-benzyl-4-aminopiperidine (referred to as Compound B ). Public domain literature does not currently offer a direct, side-by-side efficacy comparison of these specific molecules.[3][4][5] Therefore, this document provides a comprehensive, scientifically rigorous framework for researchers to conduct such an evaluation. We propose a detailed experimental plan focused on a therapeutically relevant target class, G-Protein Coupled Receptors (GPCRs), specifically the Dopamine D2 receptor, a common target for piperidine-containing compounds.[6] This guide outlines the necessary protocols for determining binding affinity, functional agonism, and antagonism, enabling a thorough and objective assessment of their relative pharmacological potential.
Introduction and Rationale
This compound and N-benzyl-4-aminopiperidine are versatile chemical intermediates used in the synthesis of more complex molecules for drug discovery.[3][5][7] The N-benzyl group in Compound B offers a rigid aromatic structure capable of critical cation-π interactions, while the methoxyethyl group in Compound A provides a more flexible, polar chain.[7] These structural differences can profoundly influence how each molecule interacts with a biological target, affecting its affinity, efficacy, and metabolic stability.
Given the absence of direct comparative data, this guide establishes a robust workflow to generate the necessary evidence. We have selected the human Dopamine D2 receptor (D2R) as the exemplar target. D2R is a Gαi-coupled GPCR, and its modulation is a key strategy in therapies for psychosis and other neurological disorders.[6] The protocols detailed herein are considered industry-standard for GPCR characterization and are designed to yield high-quality, reproducible data.[8][9]
Proposed Experimental Workflow
To comprehensively compare the in vitro efficacy of Compound A and Compound B, a three-stage experimental approach is recommended. This workflow will elucidate the compounds' affinity for the D2 receptor and characterize the functional consequences of that binding.
Caption: Proposed experimental workflow for comparative analysis.
Phase 1: Target Engagement & Binding Affinity
The first step is to determine if and how strongly each compound binds to the Dopamine D2 receptor. A competitive radioligand binding assay is the gold standard for quantifying binding affinity (Ki).[9]
Rationale for Method Selection
This assay directly measures the interaction between a test compound and the receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. We will use [³H]-Spiperone, a well-characterized D2R antagonist radioligand, and membranes prepared from HEK293 cells stably expressing the human D2R. This cell line is a robust and widely used system for heterologous expression of GPCRs.[10][11]
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human D2R to ~90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[12]
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating centrifugation.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration using a BCA protein assay.[12] Store aliquots at -80°C.
-
-
Assay Execution (96-well format):
-
To each well, add:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competitor like Haloperidol (for non-specific binding).[6]
-
50 µL of test compound (Compound A or B) at various concentrations (e.g., 10 µM to 0.1 nM).
-
50 µL of [³H]-Spiperone at a final concentration near its Kd (e.g., 0.2-0.5 nM).[11]
-
100 µL of thawed D2R membrane preparation (e.g., 10-20 µg protein per well).[12]
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[12]
-
-
Termination and Detection:
-
Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester, washing multiple times with ice-cold wash buffer to separate bound from free radioligand.[12]
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (one-site fit) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki (affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phase 2: Functional Efficacy & Potency
After establishing binding, the next critical step is to determine the functional consequence of that interaction. Does the compound activate the receptor (agonism), block its activation (antagonism), or have no effect? Since the D2R is Gαi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[6]
Rationale for Method Selection
A cell-based cAMP assay is a direct and robust method to measure the functional output of D2R activation.[13] We will use a commercially available assay kit (e.g., HTRF, AlphaScreen, or GloSensor) for its high sensitivity and throughput.[14][15][16] To measure a decrease in cAMP, basal levels are first stimulated with Forskolin, an adenylyl cyclase activator.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 502639-08-9 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 1-(2-Methoxyethyl)piperidin-4-amine and Its Analogs
Introduction
In the landscape of modern medicinal chemistry and drug discovery, piperidine-containing scaffolds are of paramount importance due to their prevalence in a vast array of biologically active compounds and natural products. The specific substitution pattern on the piperidine ring can significantly influence the molecule's physicochemical properties, pharmacokinetic profile, and pharmacological activity. 1-(2-Methoxyethyl)piperidin-4-amine is a key building block in the synthesis of various pharmaceutical agents, and a thorough understanding of its structural characteristics is crucial for quality control, reaction monitoring, and the rational design of new chemical entities.
This guide provides a detailed comparative analysis of the spectroscopic properties of this compound and a selection of its structurally related analogs: piperidine, 4-aminopiperidine, 1-ethylpiperidin-4-amine, and 1-isopropylpiperidin-4-amine. Through a side-by-side examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral signatures that arise from the incremental changes in the N-substituent and the presence of the 4-amino group. This document is intended for researchers, scientists, and drug development professionals, offering both a practical reference and an in-depth look into the principles of spectroscopic analysis for this important class of molecules.
Methodology: A Guide to Spectroscopic Analysis
The structural elucidation of the compounds discussed in this guide relies on a synergistic application of NMR, IR, and Mass Spectrometry. The following protocols outline the standardized procedures for acquiring high-quality spectroscopic data for these piperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For the compounds in this guide, both ¹H and ¹³C NMR spectra are essential.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. For amines, the use of an aprotic solvent like CDCl₃ is often preferred to avoid exchange of the amine protons with the solvent.
-
Instrument Setup: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion). Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
The following diagram illustrates the general workflow for NMR analysis:
A Comparative Guide to the Validation of 1-(2-Methoxyethyl)piperidin-4-amine Purity by Quantitative NMR
For: Researchers, scientists, and drug development professionals.
Abstract
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. This guide presents an in-depth validation of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 1-(2-Methoxyethyl)piperidin-4-amine, a crucial building block in medicinal chemistry. We provide a comprehensive comparison with traditional chromatographic methods, detailing the causality behind experimental choices, a complete, self-validating protocol compliant with international guidelines, and supporting experimental data. This document serves as a practical blueprint for implementing qNMR as a primary, standard-free analytical method.
Introduction: The Analytical Challenge of Aliphatic Amines
This compound is a saturated heterocyclic amine. Such compounds present a distinct analytical challenge:
-
Lack of a UV Chromophore: Aliphatic amines do not absorb ultraviolet-visible light, rendering standard HPLC-UV analysis difficult without derivatization.[1][2] Derivatization adds complexity, time, and potential for side reactions, introducing new sources of error.[3][4]
-
Volatility and Polarity Issues: While amenable to Gas Chromatography (GC), the high polarity and basicity of amines can lead to poor peak shape (tailing) and adsorption to the column, requiring specialized, deactivated columns or derivatization to improve chromatographic performance.[5][6]
Quantitative NMR (qNMR) emerges as a superior alternative by directly addressing these limitations. As a primary ratio method, its signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification without needing a chemically identical reference standard of the analyte.[7][8][9] This guide will demonstrate the validation of a ¹H qNMR method for this compound, establishing it as a robust, accurate, and efficient purity assay.
Why qNMR? A Comparative Rationale
The selection of an analytical technique must be justified by its fitness for purpose. While techniques like GC-MS and HPLC are workhorses of the analytical lab, qNMR offers unique, compelling advantages for quantifying compounds like this compound.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[10][11] | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between mobile and stationary phases. |
| Reference Standard | Requires a certified internal standard (can be structurally unrelated).[8] | Requires a certified reference standard of the analyte for accurate quantification. | Typically requires a certified reference standard of the analyte. |
| Derivatization | Not required. | Often required for polar amines to improve peak shape and volatility.[12][13] | Often required for non-chromophoric amines to enable UV or fluorescence detection.[2][14] |
| Selectivity | High, based on unique chemical shifts. Signal overlap can be a challenge but is often resolved at high field strengths.[9] | High, based on chromatographic separation and mass fragmentation. Co-elution can be an issue. | High, based on chromatographic separation. Co-elution can be an issue. |
| "Silent" Impurities | Does not detect impurities without protons (e.g., inorganic salts). | Detects volatile and semi-volatile impurities. | Detects impurities that are soluble and interact with the column/detector system. |
| Sample Throughput | Relatively high. | High. | High. |
| Destructive? | No, the sample can be recovered.[10] | Yes. | Yes. |
Key Insight: The primary advantage of qNMR is its ability to provide absolute quantification using a readily available, certified internal standard that is structurally different from the analyte. This circumvents the often costly and time-consuming process of synthesizing, purifying, and certifying a reference standard for every new compound, accelerating development timelines.
Core Principles & Method Design
The foundation of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei it represents.[10][11] The purity of an analyte is calculated using the following equation:
Purity (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS
Where:
-
I : Integral area of the selected resonance signal
-
N : Number of protons for the integrated signal
-
MW : Molecular weight
-
m : Mass
-
P : Purity of the internal standard (IS)
Designing a robust qNMR experiment requires careful consideration of several key parameters.
Causality of Experimental Choices
-
Internal Standard (IS) Selection: The choice of IS is critical for accuracy.[15][16] For this compound (a basic compound), Maleic Acid is an excellent choice.
-
Why Maleic Acid? It is non-volatile, chemically stable, highly pure, and possesses a sharp singlet resonance in a relatively clear region of the ¹H spectrum (~6.3 ppm in D₂O) that does not overlap with the analyte signals.[17] Its acidic nature ensures good solubility in aqueous solvents often used for amines.
-
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard without reacting with either.[18]
-
Why Deuterium Oxide (D₂O)? this compound is a polar molecule and is expected to be soluble in water. D₂O is ideal as it eliminates the large water signal that would otherwise dominate the spectrum. The amine and hydroxyl protons will exchange with deuterium, simplifying the spectrum.
-
-
Signal Selection: For quantification, choose signals that are sharp, well-resolved, and free from overlap with other analyte or impurity signals.[18]
-
Analyte Signal: The methoxy group protons (-OCH₃) at ~3.3 ppm are an ideal choice as they form a sharp singlet, representing 3 protons, in a region with minimal interference.
-
Internal Standard Signal: The two olefinic protons of maleic acid give a sharp singlet at ~6.3 ppm.
-
-
Instrumental Parameters:
-
Relaxation Delay (D1): This is the most critical parameter for ensuring accurate quantification. The delay must be long enough to allow all relevant nuclei to return to thermal equilibrium before the next pulse.[19][20] An insufficient delay leads to signal saturation and underestimation of the integral area.[16][20]
-
Pulse Angle: A 90° pulse provides the maximum signal in a single scan, which is ideal for quantification when coupled with a sufficient relaxation delay.[21]
-
Experimental Protocol & Validation
This protocol is designed as a self-validating system, incorporating elements required by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[23][24][25]
Materials and Instrumentation
-
Analyte: this compound
-
Internal Standard: Maleic Acid (Certified Reference Material, Purity ≥ 99.5%)
-
Solvent: Deuterium Oxide (D₂O, 99.9% D)
-
Instrumentation: 500 MHz (or higher) NMR Spectrometer
-
Equipment: Analytical microbalance (readability ± 0.01 mg), volumetric flasks, Class A pipettes.
Workflow Diagram
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. h-brs.de [h-brs.de]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. resolvemass.ca [resolvemass.ca]
- 11. usp.org [usp.org]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. benchchem.com [benchchem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. youtube.com [youtube.com]
- 17. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
- 19. enfsi.eu [enfsi.eu]
- 20. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. asdlib.org [asdlib.org]
- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 24. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 25. starodub.nl [starodub.nl]
A-Comparative-Guide-to-Cellular-Cross-Reactivity-Profiling-of-1-(2-Methoxyethyl)piperidin-4-amine
Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being the assurance of target selectivity. Off-target interactions, where a compound binds to unintended proteins, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[1][2] Therefore, the early and comprehensive characterization of a compound's cross-reactivity profile is not merely a regulatory hurdle but a foundational pillar of rational drug design.[3][4]
This guide focuses on 1-(2-Methoxyethyl)piperidin-4-amine (hereafter referred to as "Compound X"), a molecule featuring the piperidine scaffold. The piperidine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[5][6][7] However, the basic nitrogen atom and conformational flexibility of this scaffold also predispose it to interactions with a variety of biological targets, particularly G-protein coupled receptors (GPCRs), ion channels, and kinases.[6][8]
Here, we present a systematic, multi-tiered strategy for profiling the cellular cross-reactivity of Compound X. This guide provides not only detailed experimental protocols but also the scientific rationale behind the chosen assays, empowering researchers to generate a robust and interpretable selectivity dataset. We will compare its hypothetical profile against two benchmark compounds: a known promiscuous inhibitor and a highly selective clinical-stage compound, illustrating how to contextualize and act upon the data generated.
Section 1: Rationale for Target Class Selection and Assay Strategy
A logical and resource-effective cross-reactivity screening campaign begins with a hypothesis-driven selection of target classes. The structure of Compound X provides clear guidance.
-
Piperidine Core: This six-membered nitrogenous heterocycle is a common motif in ligands for aminergic GPCRs (e.g., dopamine, serotonin, adrenergic receptors) and certain ion channels. Its basic nitrogen can form key ionic bonds in receptor binding pockets.[9]
-
Flexibility: The saturated ring system allows Compound X to adopt various conformations, potentially fitting into diverse binding sites.[5]
-
Potential for Kinase Interaction: While not a classic "kinase hinge-binder" motif, the overall topology and hydrogen bonding potential warrant investigation against the human kinome, a frequent source of off-target activity.
Based on this structural assessment, our screening strategy is designed as a funnel, moving from broad, high-throughput screening to more specific, functional, and orthogonal follow-up assays. This tiered approach ensures that resources are focused on the most relevant potential off-targets.
Caption: Tiered workflow for cross-reactivity profiling.
Section 2: Experimental Design and Comparative Data
To illustrate the application of our screening funnel, we present a hypothetical dataset for Compound X. Its performance is compared against "Promiscuous Kinase Inhibitor" (PKI), a fictional compound known to hit multiple targets, and "Selective Compound Y," a late-stage clinical candidate with a clean safety profile.
Tier 1: Broad Panel Primary Screening
The initial screen is performed at a single high concentration (e.g., 10 µM) to cast a wide net and identify any potential interactions. We utilize two distinct platforms:
-
GPCR Panel (Calcium Flux Assay): A panel of 100 Gq-coupled GPCRs expressed in HEK293 cells. Activation is measured by monitoring intracellular calcium mobilization.[10][11]
-
Kinase Panel (LanthaScreen™ Binding Assay): A panel of 50 representative kinases. Inhibition is measured via a competitive binding assay using a fluorescent tracer.[12][13]
Table 1: Hypothetical Primary Screening Results (% Inhibition or Activation @ 10 µM)
| Target | Compound X | Promiscuous Kinase Inhibitor (PKI) | Selective Compound Y | Assay Type |
|---|---|---|---|---|
| Dopamine D2 Receptor | 89% (antagonist) | 5% | 2% | Calcium Flux |
| Adrenergic α2A Receptor | 75% (antagonist) | 12% | 3% | Calcium Flux |
| Muscarinic M1 Receptor | 15% | 8% | 1% | Calcium Flux |
| SRC Kinase | 45% | 98% | 4% | Binding Assay |
| LCK Kinase | 38% | 95% | 6% | Binding Assay |
| BTK Kinase | 12% | 92% | 2% | Binding Assay |
| ABL1 Kinase | 8% | 88% | 1% | Binding Assay |
Interpretation of Tier 1 Data:
-
Compound X: Shows significant activity against two GPCRs (Dopamine D2, Adrenergic α2A). Its activity against the kinases is moderate and below the typical hit cutoff of 50% inhibition, but warrants monitoring.
-
Promiscuous Kinase Inhibitor (PKI): As expected, this compound shows potent activity against multiple kinases.
-
Selective Compound Y: Demonstrates a clean profile with no significant off-target hits at this concentration.
Tier 2: Dose-Response and Orthogonal Confirmation
All primary hits (activity >50%) must be confirmed through full dose-response curves to determine potency (IC50/EC50). It is crucial to use an orthogonal assay—one with a different technology and readout—to rule out assay artifacts (e.g., fluorescence interference).[14]
For the GPCR hits, we confirm with a cAMP assay for Gi/Gs-coupled receptors or a membrane potential assay, which provides a different functional readout than calcium flux.
Table 2: Confirmatory Dose-Response Data (IC50 Values in µM)
| Target | Compound X | Promiscuous Kinase Inhibitor (PKI) | Assay 1: Primary | Assay 2: Orthogonal |
|---|---|---|---|---|
| Dopamine D2 Receptor | 1.2 µM | > 50 µM | Calcium Flux | cAMP Assay |
| Adrenergic α2A Receptor | 3.5 µM | > 50 µM | Calcium Flux | cAMP Assay |
| SRC Kinase | > 20 µM | 0.05 µM | Binding Assay | Activity Assay |
| LCK Kinase | > 20 µM | 0.08 µM | Binding Assay | Activity Assay |
Interpretation of Tier 2 Data:
-
Compound X: The off-target activity at the D2 and α2A receptors is confirmed, with potencies in the low micromolar range. If the on-target potency of Compound X is in the low nanomolar range, this represents a >1000-fold selectivity window, which may be acceptable. However, if the on-target potency is also micromolar, these off-target activities are a significant concern.
-
PKI: The potent kinase activity is confirmed in a functional activity assay.
Section 3: Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, detailed protocols are essential. The methods described below are based on established, industry-standard practices and must be adapted and validated for specific laboratory conditions.[15][16]
Protocol 1: GPCR Calcium Mobilization Assay (Gq-coupled)
This protocol measures the increase in intracellular calcium following the activation of Gq-coupled GPCRs.[17]
Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Agonist binding to the GPCR triggers a signaling cascade, releasing calcium from intracellular stores. This binding of calcium to the dye results in a measurable increase in fluorescence intensity.[18]
Caption: Workflow for a Calcium Mobilization Assay.
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing the GPCR of interest into black-walled, clear-bottom 384-well microplates at a density optimized for 90-100% confluency on the day of the assay.[10] Incubate overnight at 37°C, 5% CO2.
-
Reagent Preparation: Prepare a 5X stock of Compound X and reference compounds in an appropriate assay buffer. Prepare the calcium dye loading buffer (e.g., FLIPR Calcium 5 Assay Kit) according to the manufacturer's instructions, often including probenecid to prevent dye leakage.[11]
-
Dye Loading: Remove the cell culture medium and add an equal volume of the prepared dye loading buffer to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by a 30-minute incubation at room temperature to equilibrate.[10]
-
Measurement: Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR®, FlexStation®).
-
Compound Addition: Use the instrument's liquid handling capabilities to add the 5X compound dilutions to the plate.
-
Data Acquisition: Measure fluorescence intensity kinetically for 2-3 minutes immediately following compound addition. The response is typically measured as the peak fluorescence signal minus the baseline signal.
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify inhibitor binding to a kinase ATP site.[12][19]
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from a Europium (Eu)-labeled anti-tag antibody bound to the kinase. When the tracer is bound, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. A test compound that binds to the ATP site will compete with the tracer, disrupting FRET and causing a decrease in the signal.[13][20]
Step-by-Step Methodology:
-
Reagent Preparation: All reagents (Kinase, Eu-labeled Antibody, Tracer, and Test Compound) are prepared as 3X solutions in the appropriate kinase buffer.[12]
-
Assay Assembly: In a low-volume 384-well plate, add the reagents in the following order:
-
5 µL of 3X Test Compound dilution (or DMSO for controls).
-
5 µL of 3X Kinase/Antibody mixture.
-
5 µL of 3X Tracer.
-
-
Incubation: Mix the plate gently, cover, and incubate for 1 hour at room temperature, protected from light.[13]
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Strategic Outlook
Comprehensive cross-reactivity profiling is a non-negotiable step in modern drug discovery. The hypothetical case study of this compound (Compound X) demonstrates a logical, tiered approach to identifying and characterizing off-target activities. The initial screen identified potential liabilities at the Dopamine D2 and Adrenergic α2A receptors, which were subsequently confirmed and quantified in dose-response and orthogonal assays.
The discovery of these low-micromolar off-target activities does not automatically disqualify the compound. The critical next step is to contextualize this data. The project team must ask:
-
What is the therapeutic index? A large window (>100-fold) between the on-target potency and off-target IC50s may be acceptable.
-
What is the clinical implication of the off-target activity? D2 receptor antagonism is associated with extrapyramidal side effects, while α2A antagonism can affect blood pressure. These potential safety liabilities must be weighed against the intended therapeutic benefit.[1][2]
-
Can the off-target activity be engineered out? Structure-activity relationship (SAR) studies can be initiated to design new analogs that retain on-target potency while eliminating the newly identified off-target interactions.
By employing a systematic, multi-assay approach grounded in sound scientific principles, research teams can make informed decisions, mitigate risks, and ultimately increase the probability of developing safe and effective medicines.
References
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies [cellandgene.com]
- 16. fda.gov [fda.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HU [thermofisher.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-(2-Methoxyethyl)piperidin-4-amine Routes
Introduction: The Strategic Importance of 1-(2-Methoxyethyl)piperidin-4-amine in Drug Discovery
The this compound scaffold is a key building block in modern medicinal chemistry. Its structural motif is present in a variety of pharmacologically active agents, attributed to the piperidine ring's ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The strategic placement of the methoxyethyl group on the piperidine nitrogen and the primary amine at the 4-position allows for diverse downstream derivatization, making it a valuable intermediate in the synthesis of novel therapeutics. This guide provides a comprehensive comparison of the two primary synthetic routes to this valuable compound: Reductive Amination and N-Alkylation . We will delve into the detailed experimental protocols, analyze the synthetic efficiency of each route, and provide the necessary data for an informed decision-making process in a research and development setting.
Route 1: Reductive Amination of 1-(2-Methoxyethyl)piperidin-4-one
This synthetic approach is a robust and widely utilized method for the formation of amines.[1] The strategy involves the in-situ formation of an imine from the corresponding ketone, followed by its immediate reduction to the desired amine.
Causality Behind Experimental Choices
The choice of a two-step sequence, beginning with the synthesis of the key intermediate 1-(2-methoxyethyl)piperidin-4-one, offers a high degree of control over the final product's purity. The subsequent reductive amination is a highly selective transformation, and the use of sodium triacetoxyborohydride as the reducing agent is critical. This reagent is particularly effective because it is a mild and selective hydride donor that readily reduces the protonated imine intermediate over the starting ketone, minimizing side reactions.[2][3] The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) to ensure the solubility of all reaction components.[1]
Experimental Protocols
Step 1: Synthesis of 1-(2-Methoxyethyl)piperidin-4-one via Dieckmann Condensation
The synthesis of the piperidone intermediate is a crucial first step. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic and efficient method for the formation of cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to the desired cyclic ketone.[4][5][6]
-
Reaction:
-
To a solution of 2-methoxyethylamine in a suitable solvent such as toluene, add two equivalents of methyl acrylate. The reaction is typically carried out at room temperature and stirred for 24-48 hours to ensure the complete formation of the diester intermediate, N,N-bis(2-carbomethoxyethyl)-2-methoxyethylamine.
-
The crude diester is then subjected to Dieckmann condensation. A strong base, such as sodium ethoxide or potassium tert-butoxide, is added to the diester in an anhydrous solvent like toluene. The mixture is heated to reflux to promote the intramolecular cyclization.
-
The resulting β-keto ester is then hydrolyzed and decarboxylated by heating with aqueous acid (e.g., HCl) to yield 1-(2-methoxyethyl)piperidin-4-one.
-
-
Work-up and Purification:
-
After acidic work-up, the aqueous layer is basified and extracted with an organic solvent like dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude ketone is then purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-(2-methoxyethyl)piperidin-4-one.
-
Step 2: Reductive Amination to this compound
-
Reaction:
-
To a solution of 1-(2-methoxyethyl)piperidin-4-one (1.0 eq.) in 1,2-dichloroethane (DCE), add ammonium acetate (10 eq.) and stir the mixture at room temperature.
-
After 30 minutes, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude amine is purified by column chromatography on silica gel to yield pure this compound.
-
Visualizing the Reductive Amination Pathway
Caption: Synthetic workflow for the Reductive Amination route.
Route 2: N-Alkylation of Piperidin-4-amine
This approach represents a more direct method for the synthesis of the target molecule, starting from the commercially available piperidin-4-amine.
Causality Behind Experimental Choices
The N-alkylation of piperidin-4-amine with a suitable 2-methoxyethylating agent is a classic SN2 reaction. The choice of 2-bromoethyl methyl ether as the alkylating agent is based on its commercial availability and appropriate reactivity. A non-nucleophilic base, such as potassium carbonate, is essential to neutralize the hydrobromic acid generated during the reaction, thus preventing the protonation of the starting amine and driving the reaction to completion.[7] Acetonitrile is a common solvent for such reactions due to its polar aprotic nature, which facilitates SN2 reactions. To favor mono-alkylation at the more nucleophilic ring nitrogen over the exocyclic primary amine, a slight excess of the piperidin-4-amine can be used, and the alkylating agent is added slowly.
Experimental Protocol
-
Reaction:
-
To a stirred suspension of piperidin-4-amine (1.2 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous acetonitrile, add 2-bromoethyl methyl ether (1.0 eq.) dropwise at room temperature under an inert atmosphere.
-
The reaction mixture is then heated to a gentle reflux (around 80 °C) and monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, the reaction mixture is cooled to room temperature and the solid potassium carbonate is removed by filtration.
-
The filtrate is concentrated under reduced pressure. The residue is taken up in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel affords the pure this compound.
-
Visualizing the N-Alkylation Pathway
Caption: Synthetic workflow for the N-Alkylation route.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: N-Alkylation |
| Starting Materials | 2-Methoxyethylamine, Methyl Acrylate | Piperidin-4-amine, 2-Bromoethyl methyl ether |
| Number of Steps | 2 (from commercially available materials) | 1 |
| Overall Yield (Estimated) | 60-70% | 70-80% |
| Reagent Cost | Moderate | Moderate to High (Piperidin-4-amine can be costly) |
| Scalability | Good | Good |
| Safety Considerations | Use of strong base (NaOEt), flammable solvents. | Use of a lachrymatory and flammable alkylating agent.[4] |
| Purification | Two chromatographic purifications may be required. | One chromatographic purification is typically sufficient. |
Data-Driven Verdict
Both the Reductive Amination and N-Alkylation routes are viable for the synthesis of this compound.
-
The N-Alkylation route is more direct, involving a single step from a commercially available, albeit potentially expensive, starting material.[8] This route is likely to be preferred for laboratory-scale synthesis and rapid generation of analogs due to its simplicity and potentially higher overall yield. However, careful control of stoichiometry is required to minimize the formation of dialkylated byproducts.
-
The Reductive Amination route , while longer, may be more cost-effective for large-scale synthesis, as the initial starting materials are generally less expensive. The synthesis of the piperidone intermediate via the well-established Dieckmann condensation offers a reliable and scalable process.[9] This route also provides a key intermediate, 1-(2-methoxyethyl)piperidin-4-one, which can be a valuable building block for other synthetic targets.
The ultimate choice of synthetic route will depend on the specific needs of the research program, including the desired scale of synthesis, cost constraints, and available starting materials. For rapid, small-scale synthesis, N-alkylation is advantageous. For larger-scale, cost-sensitive production, the reductive amination pathway warrants serious consideration.
Analytical Data for Product Confirmation
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
1H NMR (CDCl3, 400 MHz): Expected signals would include a singlet for the methoxy group protons (~3.3 ppm), multiplets for the piperidine ring protons, and signals for the ethyl group protons. The NH2 protons would likely appear as a broad singlet.
-
13C NMR (CDCl3, 101 MHz): Distinct signals for each of the eight carbon atoms in the molecule are expected.
-
Mass Spectrometry (ESI+): The protonated molecular ion [M+H]+ would be observed at m/z 159.15.
Safety and Handling
-
Sodium triacetoxyborohydride: This reagent is water-reactive and can release flammable gases upon contact with moisture. It is also a skin and eye irritant.[10] It should be handled in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Bromoethyl methyl ether: This is a flammable liquid and a lachrymator, causing skin and eye irritation.[4] It should be handled in a fume hood with appropriate PPE.
-
Piperidin-4-amine: This compound is flammable and corrosive, causing severe skin burns and eye damage.[11] All handling should be done in a fume hood with appropriate PPE.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrevlett.com [chemrevlett.com]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
A Comparative Guide to the In Vivo Efficacy of Piperidine-Based Compounds
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the in vivo efficacy of three prominent piperidine-based compounds, each a cornerstone in its respective therapeutic field: Olaparib in oncology, Donepezil in the treatment of neurodegenerative disease, and Ritonavir in infectious disease. The piperidine scaffold, a ubiquitous heterocyclic motif, is a privileged structure in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a multitude of approved drugs.[1][2] This guide moves beyond a simple cataloging of data, offering a synthesized analysis of experimental protocols, comparative efficacy, and the fundamental mechanisms of action that drive the therapeutic outcomes of these important molecules.
Our approach is grounded in the principles of scientific integrity. The experimental designs detailed herein are robust and widely accepted in the field, ensuring that the presented efficacy data is both reliable and reproducible. We will explore the causality behind the selection of specific animal models and experimental endpoints, providing a clear rationale for the evaluation of these compounds. All claims are substantiated with citations to authoritative sources, and a comprehensive reference list is provided for further investigation.
Comparative Overview of Piperidine-Based Therapeutics
The versatility of the piperidine ring is showcased by its presence in drugs targeting a wide array of biological processes.[1][2] This guide focuses on three distinct examples to highlight this diversity:
-
Olaparib: An inhibitor of poly(ADP-ribose) polymerase (PARP), pivotal in the treatment of cancers with deficiencies in DNA repair mechanisms.[3][4][5][6][7]
-
Donepezil: A reversible acetylcholinesterase (AChE) inhibitor, used to manage the symptoms of Alzheimer's disease by enhancing cholinergic neurotransmission.[8][9][10][11][12]
-
Ritonavir: An HIV protease inhibitor that plays a dual role as both an antiviral agent and a pharmacokinetic enhancer in combination antiretroviral therapy.[13][14][15][16][17]
The following sections will delve into the specific in vivo models used to assess the efficacy of each compound, present quantitative data from these studies, and provide detailed, step-by-step protocols to allow for a deeper understanding of the experimental context.
In Vivo Efficacy in Oncology: Olaparib
Olaparib's efficacy is rooted in the concept of synthetic lethality. In cancer cells with mutations in DNA repair genes like BRCA1/2, the inhibition of PARP, another key DNA repair enzyme, leads to a catastrophic accumulation of DNA damage and subsequent cell death.[3][4][5][6][7] This mechanism, known as PARP trapping, where the inhibitor locks the PARP enzyme onto DNA, is a crucial aspect of its cytotoxic effect.[3][4][5][6][7]
Representative In Vivo Model: MDA-MB-436 Human Breast Cancer Xenograft in Mice
The MDA-MB-436 cell line, which has a BRCA1 mutation, is a well-established model for assessing the efficacy of PARP inhibitors.[18][19][20][21]
Experimental Workflow:
Caption: Workflow for assessing Olaparib's in vivo efficacy in a xenograft model.
Quantitative Efficacy Data
| Treatment Group | Dose Regimen | Endpoint (Day 25-29) | Tumor Growth Inhibition (TGI) (%) | Reference |
| Vehicle | 0.5% CMC, p.o., b.i.d. | Tumor Volume | - | [18][21] |
| Olaparib | 25 mg/kg, p.o., b.i.d. | Tumor Volume | ~85-90% | [21] |
| Olaparib | 50 mg/kg, p.o., b.i.d. | Tumor Volume | >90% | [21] |
| Olaparib | 150 mg/kg, p.o., q.d. | Tumor Volume | 89.0% | [18] |
p.o. = oral administration; b.i.d. = twice daily; q.d. = once daily; CMC = carboxymethylcellulose
Detailed Experimental Protocol: Olaparib in MDA-MB-436 Xenograft Model
-
Animal Husbandry: House female athymic nude mice (6-8 weeks old) in accordance with institutional guidelines, such as those provided by the Institutional Animal Care and Use Committee (IACUC), and allow for a one-week acclimatization period.[22][23]
-
Tumor Cell Culture: Culture MDA-MB-436 human breast cancer cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation: Harvest cells during the logarithmic growth phase and resuspend in a sterile matrix solution (e.g., Matrigel) at a concentration of 5 x 10^6 cells per 100 µL. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare Olaparib in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer Olaparib orally at the desired dose and schedule (e.g., 50 mg/kg, twice daily) for a specified duration (e.g., 28 days).[21] The control group receives the vehicle alone.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the treatment period, calculate the tumor growth inhibition (TGI). Euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., PAR levels) if required.
In Vivo Efficacy in Neurodegenerative Disease: Donepezil
Donepezil's therapeutic effect in Alzheimer's disease stems from its ability to reversibly inhibit acetylcholinesterase (AChE) in the synaptic cleft.[8][9][10][11][12] This leads to an increase in the concentration and duration of action of the neurotransmitter acetylcholine, thereby improving cholinergic neurotransmission, which is impaired in Alzheimer's patients.[8][9][10][11][12]
Representative In Vivo Model: Scopolamine-Induced Amnesia in Rats (Morris Water Maze)
Scopolamine, a muscarinic receptor antagonist, is used to induce a transient cholinergic deficit and associated memory impairment, mimicking some of the cognitive symptoms of Alzheimer's disease.[1][22][24][25][26][27][28][29] The Morris water maze is a widely used behavioral test to assess spatial learning and memory.[1][22][24][25][26][27][28][29][30]
Experimental Workflow:
Caption: Workflow for assessing Donepezil's efficacy in a scopolamine-induced amnesia model.
Quantitative Efficacy Data
| Treatment Group | Dose Regimen | Endpoint (Acquisition Phase) | Escape Latency (seconds, representative data) | Reference |
| Vehicle + Saline | p.o. + i.p. | Day 4 | ~20-25 | [1][24][25][26][27][28][29] |
| Vehicle + Scopolamine | p.o. + i.p. | Day 4 | ~45-55 | [1][24][25][26][27][28][29] |
| Donepezil + Scopolamine | 3 mg/kg, p.o. + i.p. | Day 4 | ~25-35 | [1][24][25][26][27][28][29] |
p.o. = oral administration; i.p. = intraperitoneal injection
Detailed Experimental Protocol: Donepezil in Scopolamine-Induced Amnesia Model
-
Animal Subjects: Use adult male Wistar rats (250-300g). House them under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Morris Water Maze Apparatus: A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic white paint. A hidden platform is submerged 1-2 cm below the water surface. The pool is surrounded by extra-maze cues.
-
Acquisition Training: For four consecutive days, each rat undergoes four trials per day. In each trial, the rat is placed in the pool from one of four starting positions and allowed to swim for a maximum of 60-90 seconds to find the hidden platform. If the rat fails to find the platform, it is guided to it. The time taken to reach the platform (escape latency) is recorded.
-
Drug Administration: On each training day, administer Donepezil (e.g., 3 mg/kg) or vehicle orally 60 minutes before the first trial. Thirty minutes after drug/vehicle administration, induce amnesia by injecting scopolamine (e.g., 0.4 mg/kg) intraperitoneally.[29]
-
Probe Trial: On the fifth day, remove the platform from the pool. Each rat is allowed to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis: Analyze the escape latency data across the training days to assess learning. Analyze the time spent in the target quadrant during the probe trial to assess memory retention.
In Vivo Efficacy in Infectious Disease: Ritonavir
Ritonavir is a potent inhibitor of the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into mature, functional proteins.[13][14][15][16][17] Inhibition of this process results in the production of non-infectious viral particles.[13][14][15][16][17] Ritonavir is also a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that is leveraged to "boost" the plasma concentrations of other co-administered protease inhibitors.[12]
Representative In Vivo Model: HIV-1 Infected Humanized Mice
Due to the species-specificity of HIV-1, humanized mice, which are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells to create a functional human immune system, are a critical model for studying HIV-1 infection and evaluating antiretroviral therapies.[23][31][32][33][34][35]
Experimental Workflow:
Caption: Workflow for assessing Ritonavir's efficacy in an HIV-1 infected humanized mouse model.
Quantitative Efficacy Data
| Treatment Group | Dose Regimen (Representative) | Endpoint | Viral Load Reduction | Reference |
| Untreated Control | - | Plasma HIV-1 RNA | - | [31][32][33][34][35] |
| Ritonavir-boosted Protease Inhibitor | Oral, daily | Plasma HIV-1 RNA | >2-3 log10 copies/mL | [31][32][33][34][35] |
Detailed Experimental Protocol: Ritonavir in HIV-1 Infected Humanized Mice
-
Generation of Humanized Mice: Engraft neonatal immunodeficient mice (e.g., NOD/SCID/IL2rγnull or NSG) with human hematopoietic stem cells (CD34+). Allow 12-16 weeks for the development of a stable human immune system.
-
HIV-1 Infection: Infect the humanized mice with a replication-competent strain of HIV-1 (e.g., via intraperitoneal injection).
-
Monitoring of Infection: Monitor the establishment of infection by measuring plasma HIV-1 RNA levels (viral load) and human CD4+ T cell counts in peripheral blood. Allow viremia to stabilize.
-
Antiretroviral Therapy: Once a stable viral load is established, begin treatment with a Ritonavir-boosted protease inhibitor regimen, administered orally (e.g., in the food or by gavage).
-
Efficacy Monitoring: Continue to monitor plasma HIV-1 RNA levels and CD4+ T cell counts throughout the treatment period to assess the efficacy of the therapy in suppressing viral replication.
-
Treatment Interruption (Optional): To assess the effect of the therapy on the latent viral reservoir, treatment can be interrupted, and the time to viral rebound monitored.
-
Ethical Considerations: All procedures involving humanized mice must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in compliance with relevant guidelines.[22][23]
Mechanistic Insights and Comparative Discussion
The in vivo efficacy of these three piperidine-based compounds is a direct consequence of their distinct mechanisms of action, which are tailored to their respective disease targets.
Mechanism of Action Diagrams
Olaparib: PARP Trapping and Synthetic Lethality
Caption: Olaparib's mechanism of inducing synthetic lethality in BRCA-mutant cancer cells.
Donepezil: Acetylcholinesterase Inhibition
Caption: Donepezil enhances cholinergic neurotransmission by inhibiting AChE.
Ritonavir: HIV Protease Inhibition
Caption: Ritonavir inhibits HIV protease, preventing the formation of mature virions.
While a direct cross-comparison of the in vivo efficacy of Olaparib, Donepezil, and Ritonavir is not feasible due to their different therapeutic indications and disease models, this guide highlights the successful application of the piperidine scaffold in developing potent and effective drugs. The choice of in vivo model is paramount and must be carefully selected to recapitulate the key aspects of the human disease being studied. The data presented demonstrates that with appropriate experimental design, the efficacy of piperidine-based compounds can be robustly evaluated, providing the necessary evidence to support their clinical development.
Conclusion and Future Perspectives
The piperidine-containing compounds Olaparib, Donepezil, and Ritonavir exemplify the power of this chemical scaffold in modern drug discovery. Their success across diverse therapeutic areas underscores the importance of a deep understanding of disease biology coupled with rational drug design. The in vivo models and protocols detailed in this guide provide a framework for the preclinical evaluation of novel piperidine-based compounds. Future research will undoubtedly uncover new applications for this versatile heterocyclic motif, and the principles of rigorous in vivo testing outlined here will remain essential for translating these discoveries into clinically effective therapies. The adherence to reporting standards, such as the ARRIVE guidelines, is crucial for ensuring the transparency and reproducibility of preclinical research, ultimately accelerating the development of new medicines.[3][4][5][8][9]
References
- 1. journals.pan.pl [journals.pan.pl]
- 2. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Donepezil inhibits neuromuscular junctional acetylcholinesterase and enhances synaptic transmission and function in isolated skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Donepezil dose-dependently inhibits acetylcholinesterase activity in various areas and in the presynaptic cholinergic and the postsynaptic cholinoceptive enzyme-positive structures in the human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Donepezil inhibits neuromuscular junctional acetylcholinesterase and enhances synaptic transmission and function in isolated skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Activity of Human Immunodeficiency Virus Type 1 Protease Inhibitors against the Initial Autocleavage in Gag-Pol Polyprotein Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Polymorphism in Gag Gene Cleavage Sites of HIV-1 Non-B Subtype and Virological Outcome of a First-Line Lopinavir/Ritonavir Single Drug Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Role of Gag in HIV Resistance to Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. prezi.com [prezi.com]
- 23. mdpi.com [mdpi.com]
- 24. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 30. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Humanized Mouse Model of HIV-1 Latency with Enrichment of Latent Virus in PD-1+ and TIGIT+ CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Humanized NOD/SCID/IL2rγnull (hu-NSG) Mouse Model for HIV Replication and Latency Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Humanized Mouse Models for Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | Tracking Human Immunodeficiency Virus-1 Infection in the Humanized DRAG Mouse Model [frontiersin.org]
- 35. An advanced BLT-humanized mouse model for extended HIV-1 cure studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(2-Methoxyethyl)piperidin-4-amine Derivatives as Potential Antipsychotics
For researchers and drug development professionals navigating the complex landscape of antipsychotic drug discovery, the piperidine scaffold represents a cornerstone of molecular design. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of compounds: 1-(2-methoxyethyl)piperidin-4-amine derivatives. By objectively comparing their performance with established alternatives and providing detailed experimental methodologies, we aim to equip scientists with the critical insights needed to advance the development of safer and more effective treatments for psychiatric disorders.
Introduction: The Rationale for Targeting Dopamine and Serotonin Receptors
Schizophrenia, a debilitating psychiatric disorder, is primarily characterized by an imbalance in dopaminergic and serotonergic neurotransmission. The prevailing "dopamine hypothesis" suggests that positive symptoms, such as hallucinations and delusions, arise from hyperactive dopaminergic signaling, particularly at the dopamine D2 receptor.[1][2] Consequently, antagonism of the D2 receptor has been a foundational strategy in antipsychotic drug development. However, the efficacy of first-generation "typical" antipsychotics, like haloperidol, is often accompanied by severe extrapyramidal side effects (EPS) due to non-selective dopamine blockade.
The advent of "atypical" antipsychotics, such as risperidone and clozapine, marked a paradigm shift. These agents exhibit a broader receptor binding profile, notably including potent antagonism of the serotonin 5-HT2A receptor.[3][4] This dual-target approach is believed to contribute to their improved side-effect profile and efficacy against the negative symptoms of schizophrenia. The this compound scaffold has emerged as a versatile platform for developing novel multi-target antipsychotics, aiming to fine-tune the balance between D2 and 5-HT2A receptor antagonism.[5][6]
Deciphering the Structure-Activity Relationship (SAR)
The pharmacological activity of this compound derivatives is intricately linked to their three-dimensional structure. Modifications to different parts of the molecule can profoundly impact receptor affinity, selectivity, and functional activity.
The Core Piperidine Moiety
The piperidine ring serves as a crucial scaffold, orienting the key pharmacophoric elements for optimal interaction with the target receptors. The nitrogen atom within the piperidine ring is typically protonated at physiological pH, forming a critical ionic bond with a conserved aspartate residue in the transmembrane domain of both dopamine and serotonin receptors.
Substitutions at the Piperidine Nitrogen (N1)
The substituent at the N1 position of the piperidine ring plays a significant role in modulating receptor affinity and selectivity. The 1-(2-methoxyethyl) group is a key feature of the derivatives discussed here.
-
Alkoxyethyl Chains: The length and nature of the alkoxyethyl chain are critical. The 2-methoxyethyl group appears to be optimal for balancing lipophilicity and polarity, contributing to favorable pharmacokinetic properties. Quantitative structure-activity relationship (QSAR) studies on related (S)-phenylpiperidines have shown that lipophilicity (clogP) is a significant factor in dopamine antagonist activity.[7]
-
Alternative N1-Substituents: Studies on related piperidine and piperazine derivatives have explored a wide range of N1-substituents. For instance, bulky aromatic groups can enhance affinity, but may also increase off-target effects.[6]
Modifications at the 4-Amino Group
The amino group at the 4-position of the piperidine ring is a key point for introducing diversity and modulating the pharmacological profile.
-
Amide and Carboxamide Linkages: Acylation of the 4-amino group to form amide or carboxamide derivatives has been a successful strategy in developing potent D2 and 5-HT2A receptor ligands. These linkages can introduce additional hydrogen bonding interactions with the receptor binding pocket.[6]
-
Aromatic and Heterocyclic Moieties: The attachment of various aromatic and heterocyclic ring systems to the 4-amino group is a common strategy to enhance receptor affinity. For example, benzoxazole-piperidine derivatives have shown high affinity for D2, 5-HT1A, and 5-HT2A receptors.[8] The nature and substitution pattern of these rings are critical for fine-tuning selectivity.
Comparative Analysis with Marketed Antipsychotics
To contextualize the potential of this compound derivatives, it is essential to compare their in vitro performance with established antipsychotic drugs. The following table summarizes the receptor binding affinities (Ki, nM) of haloperidol and risperidone, two widely used antipsychotics, at key target receptors.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Reference |
| Haloperidol | 1.2 | 45 | [9] |
| Risperidone | 3.1 | 0.16 | [9] |
Analysis:
-
Haloperidol , a typical antipsychotic, exhibits high affinity for the D2 receptor but is significantly less potent at the 5-HT2A receptor. This profile is consistent with its efficacy against positive symptoms but also its high propensity to cause EPS.
-
Risperidone , an atypical antipsychotic, demonstrates high affinity for both D2 and 5-HT2A receptors, with a preference for the latter. This dual-target engagement is believed to contribute to its broader therapeutic window and reduced risk of EPS compared to haloperidol.[10][11][12]
Novel this compound derivatives aim to optimize this D2/5-HT2A affinity ratio to achieve an even more favorable efficacy and side-effect profile. The goal is to develop compounds with potent, but not excessive, D2 receptor antagonism, combined with strong 5-HT2A receptor blockade.
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to characterize these compounds.
Synthesis of this compound Derivatives
The synthesis of the target compounds typically involves the N-alkylation of a suitable piperidin-4-amine precursor.
General Protocol for N-Alkylation of Piperidin-4-amine:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-amine (1.0 equivalent) and a suitable base, such as anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: Slowly add the desired alkylating agent (e.g., 1-bromo-2-methoxyethane) (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.
-
Filtration: Filter the solid base and wash the solid with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
This protocol is a general guideline and may require optimization for specific substrates and scales.
In Vitro Receptor Binding Assays
Dopamine D2 Receptor Binding Assay (Radioligand Displacement):
This assay measures the ability of a test compound to displace a radiolabeled ligand from the D2 receptor.
-
Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone), and varying concentrations of the test compound in a suitable assay buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Serotonin 5-HT2A Receptor Binding Assay:
The protocol is analogous to the D2 receptor binding assay, but utilizes a cell line expressing the human 5-HT2A receptor and a 5-HT2A selective radioligand (e.g., [³H]-ketanserin).
Visualizing the Mechanism of Action
To better understand the biological context of these compounds, the following diagrams illustrate the key signaling pathway and the experimental workflow for their characterization.
Caption: Dopamine D2 Receptor Signaling Pathway and the Action of Antagonists.
Caption: A typical experimental workflow for the SAR study of novel compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antipsychotic agents with a potentially improved side-effect profile. The key to success lies in the meticulous exploration of the structure-activity relationship, with a focus on achieving a balanced affinity for dopamine D2 and serotonin 5-HT2A receptors. By systematically modifying the core structure and employing robust in vitro and in vivo characterization, researchers can identify lead compounds with optimized efficacy and safety. Future studies should focus on expanding the diversity of substituents at the 4-amino position and conducting in-depth pharmacokinetic and pharmacodynamic profiling of the most promising candidates. This comprehensive approach will be instrumental in translating the potential of these derivatives into tangible clinical benefits for patients suffering from schizophrenia and other debilitating psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Risperidone versus haloperidol: I. Meta-analysis of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrevlett.com [chemrevlett.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Methoxyethyl)piperidin-4-amine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(2-Methoxyethyl)piperidin-4-amine (CAS No. 502639-08-9). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and regulatory compliance. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Identification and Critical Risk Assessment
This compound is a substituted piperidine derivative.[1][2] While specific toxicological data for this exact compound is limited, the piperidine family of chemicals presents a well-understood hazard profile.[3] Therefore, a conservative approach, treating the compound as hazardous, is mandatory. The primary risks are associated with its corrosive nature and potential flammability.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Category | Description | Probable GHS Classification | Source Analogs |
|---|---|---|---|
| Skin Corrosion/Irritation | Causes severe skin burns and irritation upon contact.[4][5][6] Amines can be corrosive to tissues.[7][8] | Category 1B/2 | 4-Amino-1-methylpiperidine, Piperidine |
| Serious Eye Damage | Causes serious, potentially permanent eye damage.[4][5][6] | Category 1 | 4-Amino-1-methylpiperidine, Piperidine |
| Flammability | Flammable liquid and vapor.[6][9] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[10] | Category 3/4 | Piperidine, 1-(2-Methoxyethyl)piperazine |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed or in contact with skin.[11][12] | Category 3/4 | Piperidine |
| Respiratory Irritation | May cause respiratory irritation if vapors or mists are inhaled.[4] | STOT SE 3 | N-(2-Methoxyethyl)piperazine-1-carboxamide |
Critical Incompatibilities
To prevent violent reactions, heat generation, or the release of toxic gases, this compound waste must be segregated from the following chemical classes:
-
Strong Oxidizing Agents: Can lead to fire or explosion.
-
Acids and Acid Chlorides: Causes a violent exothermic neutralization reaction.[10][11]
-
Bases: While an amine itself, mixing with strong bases should be avoided.[11]
-
Aldehydes, Isocyanates, and Anhydrides: Can lead to uncontrolled polymerization or vigorous reactions.[10][13]
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Given the corrosive and flammable nature of the compound, a stringent PPE protocol is non-negotiable. The objective is to create a complete barrier to prevent any skin, eye, or respiratory exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's compatibility chart. Double-gloving is recommended when handling concentrated waste.
-
Eye and Face Protection: Use chemical safety goggles and a full-face shield.[11][13] Standard safety glasses are insufficient.
-
Body Protection: A flame-retardant laboratory coat is required. For transfers of larger volumes (>1L), a chemically resistant apron is also necessary.
-
Respiratory Protection: All handling of open containers must be performed within a certified chemical fume hood to control vapor exposure.[13]
Waste Accumulation and Storage: A Step-by-Step Guide
Improper accumulation is a primary source of laboratory incidents. This protocol ensures waste is contained safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) from the U.S. Environmental Protection Agency (EPA).[14][15]
-
Select a Designated Container:
-
Use a clearly labeled, chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.
-
Causality: Using an incompatible container can lead to degradation, leaks, and dangerous reactions. Do not use metal containers for corrosive waste.[16]
-
-
Properly Label the Waste Container:
-
Before adding any waste, affix a "HAZARDOUS WASTE" label.[16]
-
The label must include:
-
The full chemical name: "this compound"
-
Approximate concentration and volume.
-
The date accumulation started.
-
-
Causality: Clear labeling prevents accidental mixing of incompatible wastes and is a legal requirement for waste tracking.[17]
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.[16] This minimizes the release of flammable and toxic vapors.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[16]
-
Ensure secondary containment (e.g., a chemical-resistant tray or bin) is used to capture any potential leaks.
-
Spill Management Protocol
Even with careful handling, spills can occur. An immediate and correct response is critical to mitigate hazards.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large (>100 mL) or if you feel unwell.
-
Control Vapors and Ignition Sources: Remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[10][13] Ensure ventilation is adequate, working within a fume hood if possible.
-
Contain the Spill:
-
Wearing full PPE, contain the spill by creating a dike around the liquid with an inert, non-combustible absorbent material such as sand, dry lime, soda ash, or vermiculite.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
-
Absorb and Collect:
-
Cover and absorb the contained liquid with the absorbent material.
-
Using non-sparking tools (e.g., plastic scoop or dustpan), carefully collect the contaminated absorbent material.[13]
-
-
Package and Label Spill Debris:
-
Place the collected material into a designated hazardous waste container.
-
Label the container as "Spill Debris containing this compound."
-
-
Decontaminate the Area:
-
Clean the spill area with soap and water.
-
Collect the decontamination materials (sponges, paper towels) and place them in the spill debris waste container.
-
-
Final Disposal: The sealed container with spill debris must be disposed of as hazardous waste through the institution's official channels.
Final Disposal Procedure
Under no circumstances should this compound or its solutions be disposed of down the drain.[4][18] This is illegal and poses a significant threat to aquatic ecosystems.
-
Consolidate and Prepare for Pickup:
-
Ensure the hazardous waste container is tightly sealed, clean on the outside, and accurately labeled.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Schedule a Waste Pickup:
-
Follow your institution's specific procedures for hazardous waste removal. This typically involves submitting a pickup request to the Environmental Health & Safety (EHS) department or a licensed waste management contractor.[16]
-
-
Documentation:
-
Maintain a log of the waste generated. A hazardous waste manifest will be used to track the waste from the point of generation to its final treatment, storage, or disposal facility (TSDF), ensuring a complete chain of custody as required by law.[17]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for safe disposal of this compound.
References
- 1. Buy this compound | 502639-08-9 [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. chemos.de [chemos.de]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. epa.gov [epa.gov]
- 18. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
